2-Oxa-spiro[4.5]decane-1,6-dione
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-oxaspiro[4.5]decane-1,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3/c10-7-3-1-2-4-9(7)5-6-12-8(9)11/h1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXWDOKOHCDNZPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CCOC2=O)C(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of 2-Oxa-spiro[4.5]decane-1,6-dione
This document provides a comprehensive technical framework for the synthesis and characterization of 2-Oxa-spiro[4.5]decane-1,6-dione, a molecule of significant interest due to its spiro-γ-lactone core. The spirocyclic scaffold imparts a unique three-dimensional architecture and conformational rigidity, making it a valuable motif in medicinal chemistry and drug discovery.[1][2] This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights and explaining the causal relationships behind key experimental choices.
Part I: Strategic Approach to Synthesis
The synthesis of spirocyclic systems, particularly those containing multiple functional groups like this compound, requires a robust and stereocontrolled strategy. While numerous methods exist for constructing spirocycles[3], the Intramolecular Diels-Alder (IMDA) reaction stands out as a powerful and elegant approach for forming the requisite six-membered ring with excellent control over stereochemistry.[4][5][6][7]
Retrosynthetic Analysis
Our retrosynthetic strategy for the target molecule ( 1 ) identifies a key triene precursor ( 2 ). This precursor is designed to undergo a thermally- or Lewis acid-catalyzed IMDA reaction to form the spiro[4.5]decane framework. The lactone can be envisioned as arising from the carboxylic acid functionality present in the dienophile portion of the precursor.
The precursor 2 can be disconnected further. The diene component can be installed via a Wittig-type reaction on a suitably functionalized cyclohexanone derivative ( 3 ), which itself can be derived from commercially available 1,4-cyclohexanedione monoethylene ketal ( 4 ).
Caption: Retrosynthetic analysis of this compound.
Rationale for the Intramolecular Diels-Alder (IMDA) Approach
The IMDA reaction is exceptionally well-suited for this synthesis for several key reasons:
-
Convergence and Efficiency: It rapidly builds molecular complexity by forming two new carbon-carbon bonds and establishing the spirocyclic core in a single, highly stereoselective step.[8]
-
Stereochemical Control: The stereochemistry of the diene and dienophile is faithfully translated into the product.[9] By tethering the diene and dienophile, the transition state is highly organized, often leading to a single major diastereomer. Lewis acid catalysis can be employed to enhance endo-selectivity, which is critical for establishing the desired ring fusion stereochemistry.[10][11]
-
Predictability: The regiochemical and stereochemical outcomes of IMDA reactions are well-understood and governed by established principles like the Woodward-Hoffmann rules, allowing for rational design of the precursor.[6]
Part II: Experimental Protocol: A Proposed Synthetic Workflow
The following is a detailed, step-by-step protocol for the proposed synthesis. Each step is designed to be self-validating, with clear endpoints and characterization checks.
Caption: Proposed workflow for the synthesis of the target molecule.
Step 1: Synthesis of Methyl 2-(4-oxocyclohexyl)propanoate
-
Setup: To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add anhydrous tetrahydrofuran (THF) and cool to -78 °C.
-
Base Formation: Add diisopropylamine followed by the slow, dropwise addition of n-butyllithium (n-BuLi). Stir for 30 minutes at -78 °C to form lithium diisopropylamide (LDA).
-
Enolate Formation: Slowly add a solution of 1,4-cyclohexanedione monoethylene ketal (4 ) in THF to the LDA solution. Stir for 1 hour at -78 °C to ensure complete enolate formation.
-
Alkylation: Add methyl acrylate dropwise. The choice of an acrylate derivative is strategic as it directly installs the three-carbon chain required for the eventual γ-lactone. Allow the reaction to slowly warm to room temperature and stir overnight.
-
Workup & Hydrolysis: Quench the reaction with saturated aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Concentrate the solvent in vacuo. The crude ketal-protected product is then treated with aqueous hydrochloric acid in acetone to hydrolyze the ketal, yielding the keto-ester.
-
Purification: Purify the product by flash column chromatography on silica gel.
Step 2: Synthesis of the IMDA Precursor
-
Phosphonium Salt Preparation: Prepare the requisite (3-butadien-1-yl)triphenylphosphonium bromide salt from 1-bromo-2,4-hexadiene and triphenylphosphine.
-
Ylide Formation: Suspend the phosphonium salt in anhydrous THF at -78 °C under a nitrogen atmosphere. Add n-BuLi dropwise until the characteristic deep red color of the ylide persists.
-
Wittig Reaction: Add a solution of the keto-ester from Step 1 in THF to the ylide solution. The Wittig reaction is chosen for its reliability in forming carbon-carbon double bonds from carbonyl compounds. Stir the reaction, allowing it to warm to room temperature overnight.
-
Workup and Purification: Quench with water and extract with diethyl ether. Purify the resulting triene precursor (2 ) via flash column chromatography.
Step 3: Intramolecular Diels-Alder Cycloaddition and Lactonization
-
Cycloaddition: Dissolve the purified triene precursor (2 ) in a high-boiling, inert solvent such as toluene or xylene in a sealed tube. Heat the reaction to 150-180 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or ¹H NMR.
-
Causality Note: Thermal conditions are often sufficient for IMDA reactions.[5] However, for substrates that require lower temperatures or enhanced selectivity, a Lewis acid catalyst (e.g., diethylaluminum chloride) can be added at a lower temperature (0 °C to room temperature) to promote the cycloaddition.[10]
-
-
Saponification: After the cycloaddition is complete, cool the reaction mixture and concentrate it. Dissolve the residue in a mixture of THF and water, then add sodium hydroxide (NaOH) and stir to saponify the methyl ester.
-
Lactonization and Workup: Acidify the reaction mixture with aqueous HCl. The resulting carboxylic acid will undergo spontaneous intramolecular cyclization to the more stable γ-lactone. This acid-catalyzed lactonization is a common and efficient method for forming such rings from γ-hydroxy carboxylic acids or related unsaturated precursors.[12] Extract the final product (1 ) with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate.
-
Final Purification: Purify the final product, this compound, by flash chromatography or recrystallization.
Part III: Characterization and Data Validation
A rigorous characterization workflow is essential to confirm the identity, structure, and purity of the synthesized compound.
Caption: Logical workflow for the characterization of the final product.
Expected Characterization Data
The following table summarizes the expected key data points for validating the structure of this compound (C₉H₁₂O₃, Molecular Weight: 168.19 g/mol ).[13]
| Technique | Expected Observations | Rationale and Key Features |
| ¹H NMR | Multiplets in the range of 1.5-3.0 ppm (cyclohexane & lactone CH/CH₂ protons). A key downfield signal for the -O-CH₂- protons of the lactone ring. | The spectrum should show complex splitting patterns due to the rigid spirocyclic structure. The absence of olefinic protons confirms the success of the Diels-Alder reaction. |
| ¹³C NMR | Two signals >170 ppm. One signal ~210 ppm (ketone C=O), one ~175 ppm (lactone C=O). A quaternary carbon signal (spiro center). A signal ~70 ppm (-O-CH₂-). | The presence of nine distinct carbon signals. The chemical shifts of the two carbonyls and the spiro carbon are diagnostic for the target structure. |
| IR Spectroscopy | Two strong absorption bands in the carbonyl region: ~1770 cm⁻¹ (γ-lactone C=O) and ~1715 cm⁻¹ (cyclohexanone C=O). | The distinct frequencies for the five-membered lactone (higher frequency due to ring strain) and the six-membered ketone are crucial for confirming both functionalities. |
| HRMS (ESI+) | Calculated m/z for [M+H]⁺: 169.0865. Calculated m/z for [M+Na]⁺: 191.0684. | High-resolution mass spectrometry will confirm the elemental composition with high accuracy, distinguishing it from isomers. |
| Elemental Analysis | Calculated: C, 64.27%; H, 7.19%. Found: C, 64.2±0.4%; H, 7.2±0.4%. | Provides definitive proof of the compound's purity and empirical formula. |
References
- Strategies and methodologies for the construction of spiro-γ-lactams: an update. Organic Chemistry Frontiers (RSC Publishing).
- Synthetic Routes to Approved Drugs Containing a Spirocycle. PMC - PubMed Central - NIH.
- Asymmetric Synthesis of α-Spiro-γ-lactones and α-Substituted γ-Lactones via Chiral Bifunctional Sulfide-Catalyzed Bromolactonizations.
- Proposed reaction mechanism for formation of the spiro compounds 3 and 5.
- Synthesis of spiro .gamma.-lactones from conjugated dienes.
- Synthesis of spirolactone-γ-lactone derivatives via B1-catalyzed reactions.
- Carboxylic Acid Directed γ-Lactonization of Unactivated Primary C–H Bonds Catalyzed by Mn Complexes.
- Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023). RSC Publishing.
- 4‐step synthesis of 2‐oxaspiro[4.5]dec‐7‐ene derivatives 32 a–c.
- The Direct Pd-Catalyzed γ-Lactonization of Aliphatic Carboxylic Acids.
- The Intramolecular Diels Alder Reaction. Master Organic Chemistry.
- The Direct Pd-Catalyzed γ‐Lactonization of Aliphatic Carboxylic Acids. University of Macau.
- 345914-29-6|this compound. BLDpharm.
- Diels–Alder reaction. Wikipedia.
- The Intramolecular Diels-Alder Reaction in Natural Product Synthesis. Organic Chemistry Portal.
- Access to Alkyl-Substituted Lactone via Photoredox-Catalyzed Alkylation/Lactonization of Unsaturated Carboxylic Acids.
- Spiro[4.5]decane-1,6-dione. PubChem.
- Catalyst-controlled site-selective methylene C H lactoniz
- introduction to the Diels-Alder cycloaddition. YouTube.
- Intramolecular Diels–Alder Reactions of Cycloalkenones: Translation of High endo Selectivity to trans Junctions. PMC - PubMed Central.
- Highly Selective Diels−Alder Reactions of Dienophiles with 1,3-Cyclohexadiene Mediated by Yb(OTf) 3 ·2H 2 O and Ultrahigh Pressures.
- stereochemistry of the diene and dienophile. YouTube.
- This compound. ChemicalBook.
- Spiroconyone B and C, Two Rearranged Cholestane Steroids with Spiro[4.5]decane and Oxaspiro[4.5]decane Scaffolds from Patiria pectinifera.
- Diastereoselective Synthesis of 2-Amino-spiro[4.5]decane-6-ones Through Synergistic Photocatalysis and Organocatalysis for [3 + 2] Cycloaddition of Cyclopropylamines with Olefins. MDPI.
- spiro[4.5]decane-1,6-dione. ChemSynthesis.
- 2-Hydroxy-1-oxa-spiro(4.5)
- Oxa-spirocycles: synthesis, properties and applic
- Synthesis of 8-oxa-2-azaspiro[4.5]decane.
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"physical and chemical properties of 2-Oxa-spiro[4.5]decane-1,6-dione"
An In-Depth Technical Guide to 2-Oxa-spiro[4.5]decane-1,6-dione: Properties, Synthesis, and Therapeutic Potential
Abstract
This technical guide provides a comprehensive analysis of this compound (CAS No. 345914-29-6), a heterocyclic compound featuring a spirocyclic scaffold. Spirocycles are of significant interest in modern medicinal chemistry due to their inherent three-dimensional structures, which can confer improved biological activity and superior physicochemical properties compared to traditional flat aromatic systems. This document elucidates the core molecular profile, physical and chemical properties, and predicted reactivity of this compound. Furthermore, it proposes a plausible synthetic strategy and outlines standard characterization workflows. The guide contextualizes the molecule's relevance by examining the therapeutic applications of related oxa-spiro[4.5]decane scaffolds, particularly in oncology and as enzyme inhibitors, thereby providing a forward-looking perspective for researchers in drug discovery and development.
Introduction to Spirocyclic Scaffolds in Drug Discovery
The "Escape from Flatland": Importance of 3D Structure
For decades, drug discovery was dominated by aromatic, planar molecules. However, the early 21st century saw a paradigm shift, articulated by the concept of "escaping from flatland".[1] Researchers recognized that molecules with a higher fraction of sp³-hybridized carbons—and thus more complex three-dimensional shapes—often exhibit greater success in clinical translation.[2] The structural rigidity and defined spatial orientation of substituents offered by 3D scaffolds can lead to enhanced binding affinity, greater selectivity for biological targets, and improved pharmacokinetic profiles.[2]
The Spiro[4.5]decane Motif: A Privileged Scaffold
Spirocycles, defined by two rings sharing a single common atom, are a cornerstone of modern scaffold-based drug design.[2][3] The spiro[4.5]decane framework, consisting of a five-membered ring fused to a six-membered ring, is particularly noteworthy. This motif is found in various natural products and has been exploited for the synthesis of potent therapeutic agents.[4][5] For instance, spiro[4.5]decanone-containing compounds have been successfully developed as inhibitors of the hypoxia-inducible factor (HIF) prolyl hydroxylases (PHDs), which are critical targets for treating anemia.[6]
Oxa-Spirocycles: Modulating Physicochemical Properties
The strategic incorporation of heteroatoms into a scaffold is a powerful tool for fine-tuning molecular properties. The development of "oxa-spirocycles," where a carbon atom in the ring system is replaced by oxygen, is a prime example of this strategy.[1] This substitution can dramatically improve aqueous solubility and lower lipophilicity (LogP) by introducing a polar moiety capable of acting as a hydrogen bond acceptor.[1] This modification is highly desirable in drug development, as poor solubility remains a primary cause of compound attrition.
Core Molecular Profile of this compound
Structural Elucidation and Nomenclature
This compound is a bicyclic compound with the IUPAC name derived from its core spiro[4.5]decane structure. The numbering begins on the smaller ring adjacent to the spiro atom. The "2-Oxa" indicates an oxygen atom at the second position, forming a lactone (cyclic ester). The "1,6-dione" specifies carbonyl groups at the first and sixth positions. The spiro atom is at position 5.
Caption: Chemical structure of this compound.
Key Identifiers
All key molecular identifiers and properties are summarized in the table below for quick reference.
| Property | Value | Source |
| CAS Number | 345914-29-6 | [7][8][9] |
| Molecular Formula | C₉H₁₂O₃ | [8][10] |
| Molecular Weight | 168.19 g/mol | [10][11] |
| Physical Form | Colorless Liquid | [11] |
| InChI | 1S/C9H12O3/c10-7-3-1-2-4-9(7)5-6-12-8(9)11/h1-6H2 | [11] |
| InChIKey | AXWDOKOHCDNZPV-UHFFFAOYSA-N | [11] |
Physicochemical Properties
Physical State and Appearance
This compound is documented as a colorless liquid at standard temperature and pressure.[11] Commercial suppliers typically offer it at purities of 96% or higher.[11] Specific data on melting point, boiling point, and density are not widely published and would require experimental determination.
Computed and Predicted Properties
While experimental data is limited, computational models provide valuable insights into the molecule's behavior.
| Computed Property | Predicted Value | Significance |
| Topological Polar Surface Area (TPSA) | 43.4 Ų | Indicates moderate cell permeability. |
| logP (Octanol-Water Partition Coeff.) | ~1.2 - 1.5 | Suggests a balance between hydrophilicity and lipophilicity, favorable for drug development. |
| Hydrogen Bond Acceptors | 3 | The two carbonyl oxygens and the ether oxygen can accept hydrogen bonds, contributing to solubility. |
| Hydrogen Bond Donors | 0 | The molecule cannot donate hydrogen bonds. |
Note: Predicted values are derived from computational algorithms and should be confirmed experimentally.
Solubility Profile: The Influence of the Oxa- Moiety
The presence of the oxygen atom at the 2-position is critical to the molecule's solubility. General studies on oxa-spirocycles have demonstrated that this structural feature can improve water solubility by up to 40 times compared to their carbocyclic analogues.[1] This is because the ether and carbonyl oxygens can participate in hydrogen bonding with water molecules, disrupting the intermolecular forces of water and allowing the compound to dissolve. This enhanced solubility is a significant advantage in the context of drug development, where bioavailability is paramount.
Chemical Reactivity and Stability
Analysis of Functional Groups
The reactivity of this compound is governed by its two primary functional groups:
-
Lactone (at C1-O2): This cyclic ester is susceptible to nucleophilic acyl substitution. Under basic conditions (e.g., hydroxide), it can undergo rapid hydrolysis to yield a ring-opened hydroxy-keto-carboxylate. Acid-catalyzed hydrolysis is also possible but typically requires harsher conditions.
-
Ketone (at C6): This carbonyl group can undergo standard ketone reactions, including nucleophilic addition (e.g., Grignard reagents, organolithiums), reduction to a secondary alcohol (e.g., with NaBH₄), and formation of enolates at the adjacent α-carbons (C7 and C5).
Predicted Reaction Pathways
The dione structure allows for several predictable transformations. For instance, selective reduction of the ketone at C6 over the less reactive lactone at C1 could be achieved using mild reducing agents. Conversely, strong reducing agents like LiAlH₄ would likely reduce both carbonyls.
Caption: Predicted major reaction pathways for the molecule.
Stability and Storage Considerations
Due to the lactone's susceptibility to hydrolysis, the compound should be stored under anhydrous conditions and away from strong acids or bases. For long-term storage, an inert atmosphere (e.g., argon or nitrogen) at reduced temperatures is recommended to prevent degradation.
Synthesis and Characterization
Retrosynthetic Analysis and Proposed Synthetic Strategy
Caption: High-level retrosynthetic analysis workflow.
Hypothetical Experimental Protocol for Synthesis
Objective: To synthesize this compound via an intramolecular Michael addition/lactonization cascade.
Rationale: This approach builds the spirocyclic system by forming a key carbon-carbon bond intramolecularly, which is often an efficient strategy for constructing complex ring systems.
Step-by-Step Protocol:
-
Preparation of Precursor: Start with 1,1-cyclohexanediacetic acid. Convert it to the corresponding mono-acid chloride mono-ester.
-
Acylation: React the acid chloride with a suitable vinyl ether (e.g., ethyl vinyl ether) in the presence of a Lewis acid to form a β-keto ester precursor.
-
Cyclization: Treat the resulting intermediate with a non-nucleophilic base (e.g., sodium hydride or DBU) in an aprotic solvent like THF. This will deprotonate the active methylene group, initiating an intramolecular Michael addition onto the α,β-unsaturated system.
-
Lactonization: The resulting enolate can then attack the ester carbonyl, leading to an intramolecular cyclization and elimination of the alkoxide to form the lactone ring and the desired spiro[4.5]decane-1,6-dione core.
-
Workup and Purification: Quench the reaction with a mild acid. Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel.
Standard Analytical Characterization Workflow
Rationale: A multi-technique approach is essential to unambiguously confirm the structure and purity of the synthesized compound.
Caption: Standard workflow for purification and characterization.
-
¹H and ¹³C NMR Spectroscopy: To confirm the carbon-hydrogen framework and the presence of key functional groups (two carbonyls, specific shifts for carbons adjacent to oxygen).
-
High-Resolution Mass Spectrometry (HRMS): To verify the exact molecular weight and confirm the elemental formula (C₉H₁₂O₃).[7]
-
Infrared (IR) Spectroscopy: To identify characteristic carbonyl stretching frequencies for the ketone (~1715 cm⁻¹) and the lactone (~1770 cm⁻¹).
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.[7]
Relevance and Applications in Drug Development
As a Scaffold for Novel Therapeutics
This compound represents an attractive starting point for medicinal chemistry campaigns. Its rigid 3D structure provides a well-defined orientation for appended pharmacophores, while its functional handles (two carbonyls) allow for diverse and selective chemical modifications. The inherent improvement in solubility from the oxa- moiety makes it a promising core for developing orally bioavailable drug candidates.[1]
Analogues in a Therapeutic Context
While this specific dione is not yet a widely studied therapeutic, its core structure is found in biologically active molecules:
-
Anticancer Agents: Natural products containing oxaspiro[4.5]decane scaffolds have been isolated from marine organisms like the sea star Patiria pectinifera.[12] Some of these compounds have demonstrated significant cytotoxicity against human cancer cell lines, such as HL-60 (leukemia), suggesting the therapeutic potential of this scaffold in oncology.[12]
-
Enzyme Inhibitors: As mentioned, the related spiro[4.5]decanone scaffold is a validated template for potent inhibitors of 2-oxoglutarate (2OG) dependent oxygenases like the PHDs.[6] It is plausible that derivatives of this compound could be designed to target similar metalloenzymes, where the lactone and ketone oxygens could act as key chelating groups for the active site metal ion.
Future Directions for Research
Future research should focus on the stereoselective synthesis of this compound to explore the differential biological activity of its enantiomers. Furthermore, creating a library of derivatives by modifying the ketone and lactone functionalities could lead to the discovery of novel probes and lead compounds for a variety of biological targets.
Conclusion
This compound is more than a simple heterocyclic molecule; it is a representative of a modern class of scaffolds designed to overcome the limitations of traditional "flat" pharmaceuticals. Its combination of a rigid 3D architecture, versatile chemical handles, and favorable physicochemical properties makes it a valuable building block for drug discovery. Drawing from the established biological activity of related spiro[4.5]decane and oxaspiro[4.5]decane systems, this compound holds significant promise for the development of next-generation therapeutics.
References
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- 4‐step synthesis of 2‐oxaspiro[4.5]dec‐7‐ene derivatives 32 a–c. - ResearchGate. (n.d.). ResearchGate.
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- Diastereoselective Synthesis of 2-Amino-spiro[4.5]decane-6-ones Through Synergistic Photocatalysis and Organocatalysis for [3 + 2] Cycloaddition of Cyclopropylamines with Olefins - MDPI. (n.d.). MDPI.
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"spectroscopic data (NMR, IR, MS) for 2-Oxa-spiro[4.5]decane-1,6-dione"
An In-Depth Technical Guide to the Spectroscopic Profile of 2-Oxa-spiro[4.5]decane-1,6-dione
Introduction
This compound is a spirocyclic compound featuring a unique architecture that combines a lactone (cyclic ester) and a ketone within a spiro[4.5]decane framework. This structural complexity gives rise to a distinct spectroscopic signature. This guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule. The interpretation herein is grounded in fundamental spectroscopic principles and comparative data from analogous structures, offering a predictive yet robust characterization for researchers in synthetic chemistry, drug discovery, and materials science.
The spirocyclic nature of this molecule, where two rings share a single carbon atom, introduces conformational rigidity and specific spatial relationships between atoms, which are reflected in its spectroscopic data. Understanding these features is crucial for its unambiguous identification and for elucidating its role in various chemical and biological contexts.
Molecular Structure and Numbering
For clarity in the subsequent spectroscopic analysis, the atoms of this compound are numbered as depicted in the following diagram. This systematic numbering will be used to assign specific signals in the NMR spectra.
Caption: Predicted major fragmentation pathways for this compound.
Conclusion
The predicted spectroscopic data for this compound provides a comprehensive fingerprint for its identification and structural elucidation. The combination of NMR, IR, and MS data offers a multi-faceted approach to characterizing this complex spirocyclic molecule. The distinct features, such as the two carbonyl signals in the IR and ¹³C NMR spectra, the unique signal for the spiro carbon, and the characteristic fragmentation pattern in the mass spectrum, are all critical for confirming its synthesis and for its application in further research. This guide serves as a valuable resource for scientists working with this and related spirocyclic systems.
References
Due to the lack of direct experimental data for the target molecule in publicly available databases, this guide has been constructed based on established principles of spectroscopic interpretation and data from analogous compounds. For general reference on spectroscopic techniques, the following resources are recommended:
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
PubChem. (n.d.). Spiro[4.5]decane-1,6-dione. Retrieved from [Link] [1]4. PubChem. (n.d.). 1-Oxaspiro[4.5]decan-2-one. Retrieved from [Link]
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An In-Depth Technical Guide to 2-Oxa-spiro[4.5]decane-1,6-dione (CAS Number: 345914-29-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, spectroscopic characterization, and potential biological significance of 2-Oxa-spiro[4.5]decane-1,6-dione (CAS No. 345914-29-6). As a member of the spirocyclic family of compounds, this molecule holds potential for applications in medicinal chemistry and materials science due to its unique three-dimensional structure. This document consolidates available data to serve as a foundational resource for researchers and developers in the field.
Introduction: The Significance of Spirocyclic Scaffolds
Spirocyclic compounds, characterized by two rings connected by a single common atom, are of significant interest in drug discovery and materials science.[1] Their rigid, three-dimensional structures offer a distinct advantage over flat, aromatic systems by enabling more precise and specific interactions with biological targets. The incorporation of heteroatoms, such as oxygen in the oxaspiro motif, can further enhance solubility and introduce specific hydrogen bonding capabilities, making these scaffolds particularly attractive for the design of novel therapeutic agents.[2] The spiro[4.5]decane framework is a recurring motif in a variety of natural products and biologically active molecules, demonstrating a range of activities from antifungal to anticancer properties.
Physicochemical Properties
Detailed experimental data for this compound is not extensively reported in publicly available literature. However, based on its structure and data from closely related compounds, we can infer a number of its key properties.
| Property | Value | Source |
| CAS Number | 345914-29-6 | [3][4] |
| Molecular Formula | C9H12O3 | [4] |
| Molecular Weight | 168.19 g/mol | [4] |
| Appearance | Inferred to be a solid or high-boiling liquid | N/A |
| Melting Point | Not reported | N/A |
| Boiling Point | Not reported | N/A |
| Solubility | Expected to have moderate solubility in organic solvents | N/A |
Note: The lack of extensive experimental data necessitates a degree of inference. Researchers should independently verify these properties for their specific applications.
Synthesis and Characterization
Hypothetical Synthetic Workflow:
Caption: A generalized synthetic workflow for spiro-diones.
Characterization:
The structural elucidation of this compound would rely on a combination of standard spectroscopic techniques. Chemical suppliers like BLDpharm indicate the availability of such data.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Would be expected to show characteristic signals for the methylene protons of the cyclohexyl and lactone rings. The chemical shifts and coupling constants would be crucial for confirming the connectivity and stereochemistry of the spirocyclic system.
-
¹³C NMR: Would show distinct signals for the carbonyl carbons of the ketone and lactone, the spiro-carbon, and the methylene carbons of the two rings.
-
-
Infrared (IR) Spectroscopy: The IR spectrum would be dominated by strong absorption bands corresponding to the C=O stretching vibrations of the ketone and the lactone functionalities, typically in the range of 1700-1780 cm⁻¹.
-
Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight of the compound. The fragmentation pattern would likely involve cleavage of the lactone ring and the cyclohexanone ring, providing further structural information. For the related compound spiro[4.5]decane-1,6-dione, prominent peaks in the mass spectrum are observed at m/z 110 and 111.[6]
Potential Biological Activity and Applications
While no specific biological studies on this compound have been identified in the reviewed literature, the broader class of spiro[4.5]decane derivatives has shown significant promise in various therapeutic areas.
-
Anticancer Activity: Several studies have reported the synthesis of spiro[4.5]decane derivatives with potent cytotoxic activity against various cancer cell lines.[7] The rigid spirocyclic scaffold is thought to facilitate effective binding to biological targets involved in cancer progression.
-
Neurological Applications: Derivatives of 1-oxa-4-thiaspiro[4.5]decane have been investigated as potent and selective 5-HT1A receptor agonists, suggesting potential applications in the treatment of neurological and psychiatric disorders.[8] The oxaspiro moiety is a key feature in these compounds, contributing to their receptor binding affinity. Furthermore, 1-oxa-8-azaspiro[4.5]decane derivatives have been evaluated as potential radioligands for sigma-1 receptors, which are implicated in a range of neurological diseases.[9]
-
Antimicrobial and Antioxidant Properties: Diastereomerically pure spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones, which contain a spirocyclic core, have demonstrated significant antibacterial and antioxidant activities.[10]
The diverse biological activities of related spiro compounds underscore the potential of this compound as a scaffold for the development of novel therapeutic agents.
Signaling Pathway Interaction Diagram (Hypothetical):
Caption: Potential mechanism of action via receptor binding.
Safety and Handling
General Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety glasses.
-
Ventilation: Handle in a well-ventilated area or in a fume hood to avoid inhalation of any potential vapors or dust.
-
Storage: Store in a cool, dry place away from incompatible materials.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
It is imperative to consult a comprehensive and compound-specific MSDS before handling this chemical.
Conclusion
This compound represents a chemical entity with significant potential, stemming from its spirocyclic structure. While a comprehensive experimental characterization is not yet widely published, the known properties of related compounds suggest it is a stable molecule with potential for further functionalization. The diverse biological activities observed in analogous spiro[4.5]decane derivatives highlight the promise of this scaffold in drug discovery, particularly in the areas of oncology and neurology. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully explore its therapeutic and scientific potential.
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Diastereoselective Synthesis and Biological Evaluation of Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones as Novel Antimicrobial and Antioxidant Agents. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]
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spiro[4.5]decane-1,6-dione - C10H14O2, density, melting point, boiling point, structural formula, synthesis. (n.d.). ChemSynthesis. Retrieved January 19, 2026, from [Link]
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An In-depth Technical Guide to 2-Oxa-spiro[4.5]decane-1,6-dione: Structure, Synthesis, and Therapeutic Potential
Abstract
This technical guide provides a comprehensive overview of 2-Oxa-spiro[4.5]decane-1,6-dione, a heterocyclic compound of interest in medicinal chemistry. While specific literature on this exact molecule is limited, this document extrapolates from the rich chemistry of related spiro-lactones and oxa-spirocyclic systems to detail its molecular structure, postulate viable synthetic routes, and explore its potential as a scaffold in drug discovery. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of this and similar molecular architectures.
Introduction: The Significance of Spirocyclic Scaffolds in Drug Discovery
Spirocyclic compounds, characterized by two rings sharing a single common atom, have garnered significant attention in medicinal chemistry.[1] This unique three-dimensional arrangement imparts a high degree of conformational rigidity, which can lead to enhanced binding affinity and selectivity for biological targets.[1] The introduction of heteroatoms, such as oxygen in the case of oxa-spiro compounds, can further modulate the physicochemical properties of these molecules, improving parameters like solubility and metabolic stability. The spirolactone motif, in particular, is a recurring structural feature in a variety of natural products and bioactive compounds, demonstrating a broad range of pharmacological activities.
Molecular Structure and Physicochemical Properties of this compound
This compound, identified by the CAS number 345914-29-6, possesses a unique architecture combining a γ-lactone ring with a cyclohexanedione ring, connected through a spirocyclic carbon atom.[2][3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₁₂O₃ | [3] |
| Molecular Weight | 184.19 g/mol | Calculated |
| CAS Number | 345914-29-6 | [2][3] |
The presence of two carbonyl groups and a lactone functional group suggests that this molecule can participate in a variety of chemical reactions and biological interactions. The cyclohexanedione ring can exist in different tautomeric forms, which may influence its reactivity and binding modes with biological targets.
Postulated Synthetic Strategies
While a specific, published synthesis for this compound has not been identified in the current literature, several established methodologies for the synthesis of related spiro-γ-lactones can be proposed. A plausible and efficient approach would involve an intramolecular Michael addition reaction.
Proposed Retrosynthetic Analysis
A logical retrosynthetic disconnection of the target molecule points towards a Michael acceptor precursor, which could be readily synthesized from commercially available starting materials.
Caption: Retrosynthetic analysis of this compound.
Proposed Experimental Protocol: Intramolecular Michael Addition
This protocol is a hypothetical, self-validating system based on established chemical principles for the synthesis of similar spiro-lactones.
Step 1: Alkylation of Cyclohexane-1,3-dione
-
To a solution of cyclohexane-1,3-dione in a suitable aprotic solvent (e.g., tetrahydrofuran), add a non-nucleophilic base (e.g., sodium hydride) at 0 °C to generate the enolate.
-
Slowly add an appropriate acrylic acid derivative (e.g., ethyl 3-bromopropanoate) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion, monitored by thin-layer chromatography (TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent.
-
Purify the resulting intermediate by column chromatography.
Step 2: Intramolecular Michael Addition and Lactonization
-
Treat the purified intermediate with a suitable base (e.g., sodium ethoxide in ethanol) to induce an intramolecular Michael addition.
-
The resulting cyclic product will undergo spontaneous lactonization to form the desired this compound.
-
Acidify the reaction mixture and extract the final product.
-
Purify the spiro-lactone by recrystallization or column chromatography.
Step 3: Characterization The structure of the synthesized this compound should be confirmed using a suite of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will be crucial for elucidating the connectivity and stereochemistry of the molecule.
-
Infrared (IR) Spectroscopy: Characteristic carbonyl stretching frequencies for the ketone and lactone functionalities will be observed.
-
Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular weight and elemental composition.
Potential Applications in Drug Development
The this compound scaffold holds promise for various therapeutic applications, drawing parallels from the known biological activities of similar spirocyclic and lactone-containing molecules.
Anticancer Activity
Spirooxindoles and other spirocyclic compounds have demonstrated significant potential as anticancer agents. The rigid spirocyclic core can orient functional groups in a precise manner to interact with biological targets such as the MDM2-p53 protein-protein interaction, which is a key regulator of apoptosis. The dione functionality in the cyclohexane ring could also participate in Michael addition reactions with biological nucleophiles, a mechanism of action for some anticancer drugs.
Enzyme Inhibition
The lactone moiety is a known pharmacophore that can act as a covalent inhibitor of enzymes, particularly serine proteases and hydrolases. The carbonyl group of the lactone can be attacked by a nucleophilic residue in the active site of an enzyme, leading to irreversible inhibition. This mechanism is exploited by several approved drugs.
Modulators of Ion Channels and Receptors
The conformational rigidity of the spirocyclic system can be advantageous for designing ligands that bind to specific conformations of ion channels or G-protein coupled receptors (GPCRs). By exploring substitutions on the cyclohexane and lactone rings, it may be possible to develop potent and selective modulators of these important drug targets.
Future Directions and Conclusion
This compound represents an intriguing, yet underexplored, molecular scaffold. The synthetic strategies outlined in this guide provide a clear path to access this compound and its derivatives. Future research should focus on the following areas:
-
Definitive Synthesis and Characterization: The proposed synthetic routes need to be experimentally validated, and the compound fully characterized.
-
Exploration of Chemical Diversity: A library of derivatives should be synthesized to explore the structure-activity relationship (SAR) for various biological targets.
-
Biological Screening: The synthesized compounds should be screened against a panel of cancer cell lines, enzymes, and other relevant biological targets to identify potential therapeutic applications.
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Shin, S. Y., et al. (2022). Synthesis, Crystal Structure, DFT Analysis and Docking Studies of a Novel Spiro Compound Effecting on EGR-1-Regulated Gene Expression. Molecules, 27(9), 2883. [Link]
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Reddy, B. V. S., et al. (2013). Enantioselective Synthesis of Spiro[cyclohexane-1,3'-indolin]-2'-ones Containing Multiple Stereocenters via Organocatalytic Michael/Aldol Cascade Reactions. Tetrahedron Letters, 54(19), 2311-2314. [Link]
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Unlocking the Therapeutic Potential of 2-Oxa-spiro[4.5]decane-1,6-dione Derivatives: A Technical Guide for Drug Discovery
Abstract
The 2-Oxa-spiro[4.5]decane-1,6-dione scaffold, characterized by the fusion of a γ-butyrolactone ring and a cyclohexanedione moiety, represents a compelling yet underexplored area in medicinal chemistry. While direct biological data for this specific core is limited, the rich pharmacology of structurally related spiro-lactones provides a strong rationale for its investigation as a source of novel therapeutic agents. Drawing on extensive data from analogous compounds, this guide posits that derivatives of this scaffold are prime candidates for exhibiting significant anticancer and anti-inflammatory activities. We present a comprehensive overview of the synthetic rationale, potential mechanisms of action, and a detailed roadmap of experimental protocols for researchers to systematically evaluate these promising compounds. This document serves as a technical blueprint for drug development professionals aiming to pioneer the exploration of this novel chemical space.
Introduction: The Scientific Rationale for Investigating this compound
Spirocyclic systems, defined by a single atom shared between two rings, have garnered immense interest in drug discovery due to their inherent three-dimensionality and structural novelty. This rigid, defined conformation can lead to enhanced binding affinity and selectivity for biological targets compared to more flexible, linear molecules. The γ-butyrolactone motif is a well-established pharmacophore present in numerous natural products and approved drugs, known to confer a wide range of biological activities, including anticancer, anti-inflammatory, and immunosuppressive effects.[1][2][3][4]
The this compound core combines these two powerful structural features. The fusion of the lactone with a cyclohexanedione ring introduces unique electronic and steric properties that can be systematically modified. This guide will focus on two primary, evidence-based hypotheses for the biological potential of its derivatives:
-
Hypothesis 1: Anticancer Activity. Based on the potent cytotoxicity of numerous spiro-lactone compounds, we predict that derivatives will induce cell death in cancer cell lines, likely through the modulation of apoptotic pathways.
-
Hypothesis 2: Anti-inflammatory Activity. The known ability of related structures to modulate key inflammatory mediators suggests that these derivatives could suppress inflammatory responses by inhibiting enzymes like iNOS and COX-2 and reducing pro-inflammatory cytokine production.
Synthetic Strategies: Building the Core Scaffold and its Derivatives
The synthesis of the this compound core and its subsequent derivatization is a critical first step in its biological evaluation. While a singular, established route for this exact scaffold is not prominent in the literature, principles from related spirocyclizations can be logically applied. A plausible and versatile approach involves an intramolecular cyclization strategy.
A generalized synthetic workflow can be conceptualized as follows:
Caption: Generalized synthetic workflow for this compound derivatives.
The causality behind this proposed pathway lies in its modularity. The choice of substituted cyclohexanediones and various α-haloesters in the initial alkylation step allows for the introduction of diversity at multiple positions on both rings. Subsequent reactions on the core scaffold (e.g., substitution at the α-position to the carbonyls) can further expand the chemical library for structure-activity relationship (SAR) studies. A similar key step involving metal-catalyzed oxidative cyclization has been successfully used to synthesize analogous 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones.[5]
Predicted Biological Activity I: Anticancer Potential
The most compelling therapeutic application for this class of compounds is in oncology. Numerous studies on structurally similar spiro-lactone derivatives have demonstrated potent cytotoxic effects against a range of human cancer cell lines.
Evidence from Analogous Compounds
The rationale for predicting anticancer activity is strongly supported by empirical data from closely related molecular families:
-
Oxaspiro[4.5]decane Steroids: Natural products like Spiroconyone B and C, which feature an oxaspiro[4.5]decane scaffold, have shown cytotoxicity against HL-60 (human leukemia) cells with IC50 values in the low micromolar range.[6]
-
Azaspiro[4.5]decane Derivatives: Synthetic 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives have exhibited potent, sub-micromolar activity against human lung (A549), breast (MDA-MB-231), and cervical (HeLa) cancer cell lines.[5]
-
General Spirolactones: A broad range of natural and synthetic spirolactones are known to possess cytotoxic and anti-cancer properties.[7] The well-known diuretic, Spironolactone, itself a spiro-lactone, has been shown to induce apoptosis in glioblastoma cells and enhance the efficacy of chemotherapy in bladder cancer models.[8][9]
This convergence of evidence strongly suggests that the this compound core is a promising template for the development of novel anticancer agents.
Data Summary: Cytotoxicity of Structurally Related Compounds
| Compound Class | Cancer Cell Line | Reported IC50 (µM) | Reference |
| Oxaspiro[4.5]decane Steroid (Spiroconyone B analog) | HL-60 (Leukemia) | 7.6 ± 0.3 | [6] |
| 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione (Compound 11h) | A549 (Lung) | 0.19 | [5] |
| 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione (Compound 11h) | MDA-MB-231 (Breast) | 0.08 | [5] |
| 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione (Compound 11h) | HeLa (Cervical) | 0.15 | [5] |
| Spironolactone | U87-MG (Glioblastoma) | ~30 (Max effect) | [8] |
Proposed Mechanism of Action: Induction of Apoptosis
A common mechanism of action for cytotoxic spiro-lactones is the induction of apoptosis. Studies on oxaspiro[4.5]decane steroids revealed that their cytotoxic effect is associated with a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.[6] This shift in the Bax/Bcl-2 ratio is a critical event that leads to mitochondrial outer membrane permeabilization, cytochrome c release, and the activation of the caspase cascade, ultimately executing programmed cell death. Spironolactone has also been shown to induce apoptosis through the activation of caspases 8 and 9 in glioblastoma cells.[8]
Caption: Proposed apoptotic mechanism via modulation of Bcl-2 family proteins.
Predicted Biological Activity II: Anti-inflammatory Potential
Chronic inflammation is a key driver of numerous diseases, including arthritis, inflammatory bowel disease, and certain cancers. The ability to modulate inflammatory pathways is a cornerstone of modern therapeutics.
Evidence from Analogous Compounds
The spiro-lactone drug Spironolactone is a powerful case study. It has been shown to markedly suppress the transcription and release of several key pro-inflammatory cytokines, including TNF-α, IFN-γ, and IL-6.[10][11] This effect is thought to be mediated, at least in part, through the inactivation of the NF-κB transcription factor, a master regulator of the inflammatory response.[12] Furthermore, other natural products containing an oxaspiro[4.5]decane unit have demonstrated anti-inflammatory activity by inhibiting the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two critical enzymes responsible for producing inflammatory mediators.
Proposed Mechanism of Action: Inhibition of iNOS and COX-2
A plausible anti-inflammatory mechanism for this compound derivatives involves the suppression of iNOS and COX-2 expression in inflammatory cells like macrophages. In a typical inflammatory response, stimuli such as lipopolysaccharide (LPS) activate signaling pathways (e.g., NF-κB) that drive the transcription of iNOS and COX-2 genes. The resulting overproduction of nitric oxide (NO) and prostaglandins contributes to the signs of inflammation. We hypothesize that these spiro-lactone derivatives could intervene in this pathway, leading to reduced iNOS and COX-2 protein levels.
Caption: Proposed anti-inflammatory mechanism via inhibition of the NF-κB pathway.
Experimental Protocols: A Self-Validating Workflow for Evaluation
To empirically test the hypotheses outlined above, a structured, multi-stage experimental workflow is essential. This workflow is designed to be self-validating, where positive results in initial screening assays justify progression to more complex, mechanistic studies.
Caption: Multi-stage experimental workflow for biological evaluation.
Protocol 1: MTT Assay for General Cytotoxicity Screening
This protocol provides a robust method for assessing the effect of the synthesized compounds on cancer cell viability.
-
Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals, which are then solubilized. The absorbance of the colored solution is directly proportional to the number of living cells.
-
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., A549, MDA-MB-231) in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes.
-
Data Acquisition: Measure the absorbance at 490-570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%) for each derivative.
-
Protocol 2: Western Blot for Apoptosis Marker Expression (Bcl-2/Bax)
This protocol is used to determine if the cytotoxicity observed in the MTT assay is due to the induction of apoptosis via the mitochondrial pathway.
-
Principle: Western blotting uses antibodies to detect specific proteins in a sample. By probing for Bcl-2 and Bax, we can determine if the compound alters the ratio of these key apoptotic regulators.
-
Methodology:
-
Cell Treatment & Lysis: Seed cells in 6-well plates and treat with the 'hit' compounds at their approximate IC50 concentration for 24-48 hours.
-
Protein Extraction: Wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease inhibitors. Scrape the cells, incubate the lysate on ice for 30 minutes, and then centrifuge at 14,000 rpm for 20 minutes at 4°C to pellet cell debris.[13]
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
SDS-PAGE: Denature 30-50 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on a 12% SDS-polyacrylamide gel.[14]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane overnight at 4°C with primary antibodies specific for Bcl-2, Bax, and a loading control (e.g., β-actin).
-
Secondary Antibody & Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualization: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize the expression of Bcl-2 and Bax to the loading control. Calculate the Bax/Bcl-2 ratio for each treatment group.
-
Protocol 3: Western Blot for Inflammatory Marker Expression (iNOS/COX-2)
This protocol assesses the anti-inflammatory potential of the compounds by measuring their effect on key inflammatory enzymes.
-
Principle: Similar to the apoptosis western blot, this assay quantifies the protein levels of iNOS and COX-2 in macrophages after an inflammatory challenge.
-
Methodology:
-
Cell Culture and Treatment: Seed RAW 264.7 macrophage cells in 6-well plates. Pre-treat the cells with various concentrations of the 'hit' compounds for 1 hour.
-
Inflammatory Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at 1 µg/mL for 18-24 hours to induce iNOS and COX-2 expression.[13] Include non-stimulated and LPS-only controls.
-
Protein Extraction & Quantification: Follow steps 2 and 3 from the apoptosis Western Blot protocol.
-
SDS-PAGE & Transfer: Follow steps 4 and 5 from the apoptosis Western Blot protocol, using an appropriate gel percentage for the size of iNOS (~130 kDa) and COX-2 (~70 kDa).
-
Blocking & Antibody Incubation: Follow step 6, using primary antibodies specific for iNOS, COX-2, and a loading control.
-
Secondary Antibody & Detection: Follow steps 7 and 8 to visualize the protein bands.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the dose-dependent inhibition of iNOS and COX-2 expression by the test compounds.
-
Conclusion and Future Directions
The this compound scaffold stands as a promising, yet largely untapped, resource for novel drug candidates. The strong, recurring evidence of potent anticancer and anti-inflammatory activity from structurally adjacent spiro-lactone families provides a solid foundation for initiating a dedicated discovery program. The experimental workflows and detailed protocols provided in this guide offer a clear, logical, and scientifically rigorous path for researchers to follow. By systematically synthesizing derivatives and evaluating their biological activity, it is highly probable that novel 'hit' compounds can be identified. Future work should focus on expanding the derivative library to build robust SAR models, elucidating more detailed mechanisms of action, and ultimately progressing the most promising candidates into preclinical in vivo models.
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Huang, H., et al. (2023). Spiroconyone B and C, Two Rearranged Cholestane Steroids with Spiro[4.5]decane and Oxaspiro[4.5]decane Scaffolds from Patiria pectinifera. Journal of Natural Products, 86(1), 113-121. Available at: [Link]
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The Ascendancy of Oxa-Spiro Compounds: A Technical Guide to Synthesis, Properties, and Applications
Introduction: Embracing the Third Dimension in Medicinal Chemistry
In the relentless pursuit of novel therapeutic agents, medicinal chemists are increasingly venturing beyond the flatlands of two-dimensional chemical space. The concept of "escaping from flatland" has catalyzed a paradigm shift towards molecules with greater three-dimensional complexity, as these often exhibit improved physicochemical properties and biological activity.[1] Within this landscape, spirocyclic scaffolds have emerged as privileged structures, offering a rigid yet intricate architecture that can effectively probe the complex topology of biological targets.[2] This guide delves into a particularly promising subclass: the oxa-spiro compounds. The strategic incorporation of an oxygen atom into the spirocyclic framework imparts unique properties that address key challenges in drug development, such as solubility and lipophilicity.[1][3][4][5] We will explore the synthetic intricacies, stereochemical nuances, and burgeoning applications of these fascinating molecules, providing a comprehensive resource for researchers, scientists, and drug development professionals.
Strategic Synthesis of Oxa-Spiro Scaffolds: A Mechanistic Perspective
The construction of the sterically demanding spirocyclic core of oxa-spiro compounds necessitates robust and efficient synthetic methodologies. This section will dissect some of the key strategies, emphasizing the mechanistic rationale that underpins their success.
Iodocyclization: A Powerful and Versatile Approach
One of the most general and widely employed methods for the synthesis of oxa-spirocycles is iodocyclization.[1][3][4][5] This electrophilic cyclization of unsaturated alcohols provides a direct and atom-economical route to a diverse array of oxa-spiro systems. Over 150 different oxa-spirocyclic compounds have been prepared using this key synthetic step.[1][3][4][5]
Mechanism of Iodocyclization:
The reaction is initiated by the activation of an iodine source, such as N-iodosuccinimide (NIS), to generate an electrophilic iodonium ion. This is followed by the nucleophilic attack of the alkene on the iodonium ion, forming a cyclic iodonium intermediate. The tethered hydroxyl group then acts as an intramolecular nucleophile, attacking one of the carbon atoms of the iodonium ion in a regio- and stereoselective manner, leading to the formation of the oxa-spirocyclic ring and the expulsion of a proton.
Figure 1: Generalized mechanism of iodocyclization for oxa-spiro compound synthesis.
Experimental Protocol: Gram-Scale Synthesis of an Iodo-Oxa-Spirocycle
The following is a representative protocol for the synthesis of an iodo-functionalized oxa-spirocycle, which can be readily scaled up.[6]
-
Reaction Setup: To a solution of the corresponding unsaturated alcohol in a suitable solvent (e.g., dichloromethane), add N-iodosuccinimide (NIS) in one portion at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy.
-
Workup: Once the reaction is complete, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can often be purified by distillation or column chromatography on silica gel.
Cobalt-Catalyzed Cascade Reactions: A Modern Approach
Recent advances in transition-metal catalysis have provided novel and efficient routes to oxa-spirocycles. A one-step, cobalt(III)-catalyzed protocol utilizing phenoxy acetamide and alkynes offers a highly versatile method for their synthesis.[7][8]
Mechanistic Insights from DFT Calculations:
Kinetic studies and Density Functional Theory (DFT) calculations have been instrumental in elucidating the reaction mechanism.[7][8] The catalytic cycle is proposed to involve:
-
C-H Activation: The cobalt catalyst facilitates the activation of a C-H bond on the phenoxy acetamide.
-
Migratory Insertion: This is the rate-determining step, where the alkyne inserts into the Co-C bond.
-
Oxidative Addition and Protodemetalation: Acetic acid assists in the oxidative addition of the N-O bond and subsequent protodemetalation to regenerate the catalyst and release the oxa-spirocyclic product.[7][8]
Figure 2: Simplified workflow of the cobalt-catalyzed synthesis of oxa-spirocycles.
This method is highly versatile, accommodating a range of functional groups on the aromatic ring and providing spirocyclic products in good to excellent yields.[7][8]
Tandem Claisen Rearrangement/Intramolecular Oxa-Michael Addition
A straightforward approach to novel spiro[benzofuran-2,3'-pyrrolidine]-2',5'-diones has been developed based on a Rh(II)-catalyzed insertion of a carbene into the O-H bond of phenols.[9][10] The resulting adducts undergo a thermally promoted Claisen rearrangement followed by a DABCO-catalyzed intramolecular 5-exo-trig oxa-Michael addition.[9]
Experimental Protocol: Two-Step, One-Pot Synthesis
-
Claisen Rearrangement: The initial O-H insertion product is heated in a high-boiling solvent such as toluene to induce the Claisen rearrangement.
-
Intramolecular Oxa-Michael Addition: After cooling the reaction mixture, a base such as 1,4-diazabicyclo[2.2.2]octane (DABCO) is added to catalyze the intramolecular oxa-Michael addition, leading to the formation of the spirocyclic product.
-
Purification: The final product is then purified by column chromatography.
This tandem reaction sequence allows for the construction of complex spirocyclic systems with good diastereoselectivity.[10]
Stereochemistry: The Importance of Chirality
The spirocyclic nature of these compounds inherently introduces a chiral center at the spiro-carbon. The stereochemistry of this center can have a profound impact on the biological activity of the molecule. Therefore, the development of stereoselective synthetic methods is of paramount importance.
Enantioselective approaches often employ chiral catalysts or auxiliaries to control the formation of a specific stereoisomer. For instance, asymmetric Pictet-Spengler reactions and enantioselective Darzens reactions have been successfully used to synthesize chiral spirocyclic oxindoles.[11][12] The absolute configuration of the synthesized compounds is often unequivocally determined by X-ray crystallography.[1][13]
Physicochemical Properties and Their Implications for Drug Discovery
A defining feature of oxa-spiro compounds is the significant improvement in physicochemical properties they offer compared to their carbocyclic counterparts.
Enhanced Aqueous Solubility and Reduced Lipophilicity:
The incorporation of an oxygen atom into the spirocyclic unit can dramatically improve aqueous solubility (by up to 40 times) and lower lipophilicity.[1][3][4][5] This is a critical advantage in drug development, as poor solubility and high lipophilicity are common reasons for compound attrition.
Table 1: Comparison of Physicochemical Properties
| Compound Class | Key Structural Feature | Impact on Solubility | Impact on Lipophilicity (LogP) | Reference |
| Carbocyclic Spirocycles | All-carbon spiro-ring | Lower | Higher | [1] |
| Oxa-Spirocycles | Oxygen atom in spiro-ring | Significantly Higher | Lower | [1][3][4][5] |
Applications in Medicinal Chemistry: Targeting Disease with 3D Scaffolds
The unique structural and physicochemical properties of oxa-spiro compounds make them highly attractive scaffolds for medicinal chemistry.
Anticancer Activity
Spirocyclic compounds, in general, have shown significant promise as anticancer agents.[14][15] The rigid, three-dimensional structure of the spiro scaffold allows for precise interactions with protein binding sites. Several series of novel 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives have been synthesized and evaluated for their antitumor activity, with some compounds showing potent activity against various cancer cell lines.
Quantitative Structure-Activity Relationship (QSAR) Studies:
QSAR studies are computational tools used to correlate the chemical structure of compounds with their biological activity.[14][16] These studies help in the rational design of more potent analogs by identifying the key molecular descriptors that influence activity. For spirooxindole derivatives, QSAR models have been developed to predict their anti-cancer activity against colon cancer cell lines.[14]
Figure 3: A typical workflow for a QSAR study of oxa-spiro compounds.
Modulation of Existing Drugs
The favorable properties of oxa-spiro motifs can be leveraged to improve the profiles of existing drugs. For example, more potent oxa-spirocyclic analogues of the antihypertensive drug terazosin have been synthesized and studied in vivo.[1][3][4][5][6] This strategy of "spiro-functionalization" offers a promising avenue for life-cycle management of established pharmaceuticals.
Characterization of Oxa-Spiro Compounds
The unambiguous structural elucidation of novel oxa-spiro compounds relies on a combination of modern analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are fundamental for determining the carbon-hydrogen framework. 2D NMR techniques, such as COSY, HSQC, and HMBC, are invaluable for establishing connectivity and assigning complex spectra, especially for confirming the spiro-linkage.[17]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides accurate mass measurements, confirming the elemental composition of the synthesized compounds.[18]
-
X-ray Crystallography: Single-crystal X-ray diffraction is the gold standard for determining the three-dimensional structure and absolute stereochemistry of chiral oxa-spiro compounds.[1][13]
-
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying key functional groups present in the molecule.
Conclusion and Future Outlook
Oxa-spiro compounds represent a rapidly evolving and highly promising area of chemical research. Their unique three-dimensional architecture, coupled with the beneficial physicochemical properties imparted by the oxygen heteroatom, makes them exceptionally well-suited for applications in drug discovery and materials science. The continued development of novel and efficient synthetic methodologies, particularly those that allow for precise stereochemical control, will undoubtedly fuel further exploration of this exciting chemical space. As our understanding of the intricate relationship between three-dimensional structure and biological function deepens, the ascendancy of oxa-spiro compounds in the design of next-generation therapeutics is all but assured.
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"discovery and history of spiro[4.5]decane derivatives"
An In-depth Technical Guide to the Discovery and History of Spiro[4.5]decane Derivatives
Authored by: Gemini, Senior Application Scientist
Abstract
The spiro[4.5]decane framework, a bicyclic system featuring a central quaternary carbon shared by a cyclopentane and a cyclohexane ring, is a privileged scaffold in chemistry. Its rigid, three-dimensional architecture is a cornerstone of numerous biologically active natural products and has become an attractive target in medicinal chemistry and drug discovery.[1][2] This guide provides a comprehensive exploration of the spiro[4.5]decane core, from its natural origins and biosynthetic pathways to the historical evolution of its chemical synthesis. We will dissect the inherent synthetic challenges and chronicle the development of innovative methodologies—from classical intramolecular reactions to modern asymmetric catalysis—that have enabled chemists to master the construction of this elegant molecular architecture. This narrative is designed for researchers and drug development professionals, offering field-proven insights into the causality behind experimental choices and a deep dive into the protocols that have shaped our understanding of these vital compounds.
The Genesis: Nature's Blueprint for Spiro[4.5]decanes
The prevalence of the spiro[4.5]decane skeleton in nature offers profound insights into its chemical stability and biological relevance. Nature, through elegant enzymatic cascades, efficiently constructs this complex motif from simple linear precursors. The biosynthesis of acorane-type sesquiterpenes serves as a quintessential example.[1][3]
The journey begins with farnesyl diphosphate (FPP), the universal precursor for sesquiterpenes.[1] A dedicated class of enzymes, terpene cyclases, orchestrates a remarkable series of cyclizations and rearrangements. The widely accepted biosynthetic route involves several key transformations:
-
Initiation: The process starts with the ionization of FPP, where the diphosphate group departs, generating a farnesyl cation.
-
First Cyclization: The cation undergoes a C1-C6 cyclization to form a six-membered ring, yielding a bisabolyl cation intermediate.
-
Second Cyclization & Spiro-center Formation: This is the crucial step. A subsequent intramolecular cyclization, often facilitated by a 1,5-hydride shift, forges the five-membered ring and establishes the signature spirocyclic center. This transforms the monocyclic intermediate into the spiro[4.5]decane framework.[1]
-
Termination: The cascade concludes with deprotonation or quenching by a water molecule, yielding the final, stable spiro[4.5]decane product, which can then be further modified by other enzymes, such as cytochrome P450s.[1]
This biosynthetic pathway highlights nature's efficient strategy for overcoming the high activation energy typically associated with forming sterically congested quaternary centers.
Caption: Biosynthetic pathway of Acorane Sesquiterpenes.
The Synthetic Challenge: A Historical Perspective
The chemical synthesis of spirocyclic systems has been a long-standing challenge for organic chemists. While early pioneers like William Henry Perkin Jr. made groundbreaking advances in the synthesis of alicyclic compounds, laying the theoretical groundwork for ring formation, the specific construction of the spiro[4.5]decane quaternary stereocenter presented a formidable obstacle.[4][5] The difficulty arises from overcoming significant steric hindrance and the ring strain associated with forcing two rings to share a single atom.[6]
Early synthetic approaches, documented in the mid-20th century, often relied on multi-step sequences with harsh conditions and lacked stereochemical control. A 1972 publication in The Journal of Organic Chemistry detailed an approach to the acorane sesquiterpene framework, showcasing the complexity of the methods available at the time, which often involved intramolecular Michael reactions.[7] These foundational studies, while not always efficient, were crucial in defining the challenges and stimulating the search for more elegant solutions.
Evolution of Synthetic Strategy: From Stoichiometric to Catalytic
The history of spiro[4.5]decane synthesis is a microcosm of the evolution of organic chemistry itself, moving from stoichiometric reactions to highly efficient and selective catalytic processes.
Intramolecular Reactions and Rearrangements
Early and effective strategies relied on intramolecular bond formation, using a tether to bring the reacting partners into proximity.
-
Intramolecular Schmidt Reaction: This powerful reaction involves the acid-catalyzed reaction of a ketone with an alkyl azide. In 2001, Jeffrey Aubé's group demonstrated its utility in synthesizing 2-amino-spiro[4.5]decane-6-ones, a key heterocyclic variant.[8] The reaction proceeds via an intramolecular addition to the protonated ketone, followed by a rearrangement that constructs the spirocyclic system.
-
Claisen Rearrangement: The Claisen rearrangement, a[9][9]-sigmatropic rearrangement, has emerged as a robust method for the stereocontrolled synthesis of spiro[4.5]decanes. This approach can transform a sterically congested dihydropyran, bearing all necessary substituents, into a fully functionalized spiro[4.5]decane in a single, highly diastereoselective step.[10] This strategy has been successfully applied to the total synthesis of several biologically active spirocyclic sesquiterpenes, including (-)-gleenol.[10]
The Rise of Catalysis
The turn of the 21st century witnessed an explosion in catalytic methods that provided unprecedented access to enantiomerically enriched spiro[4.5]decane derivatives.
3.2.1. Metal-Catalyzed Methodologies
Transition metals have been instrumental in developing novel cyclization and annulation strategies.
-
Rhodium(I)-Catalyzed Dimerization: Shi and co-workers reported an elegant Rh(I)-catalyzed dimerization of ene-vinylidenecyclopropanes to construct spiro[4.5]decane skeletons under mild conditions.[6]
-
Palladium-Catalyzed Asymmetric Synthesis: Takayuki Doi's research group reported the asymmetric synthesis of spiro[4.5]-decan-1-one compounds catalyzed by palladium in 2015.[8] Later, in 2020, Fan and Zhao developed a palladium-catalyzed synthesis of highly functionalized chiral spirocyclopentyl p-dienones.[8]
-
Gold(I)-Catalyzed Cyclization: An Au(I)-catalyzed cyclization/semipinacol rearrangement cascade of 1,6-enynes has been developed for the diastereoselective construction of functionalizable spiro[4.5]decanes.[11]
-
Iron-Promoted Synthesis: FeCl₃ has been used to promote a one-step synthesis of spiro[4.5]decane derivatives.[12] More recently, iron-catalyzed tandem reactions involving trifluoromethylation and dearomatizing spirocyclization have provided access to complex CF₃-substituted spiro[4.5]decanes.[13]
3.2.2. Organocatalysis and Photocatalysis
The advent of organocatalysis provided a powerful, metal-free alternative for asymmetric synthesis.[14]
-
Cascade Reactions: Organocatalytic methods often employ a cascade strategy, where a single catalyst orchestrates multiple bond-forming events in one pot. A notable example is the Michael-Michael-aldol cascade reaction, which affords spirooxindole derivatives in excellent yields and stereoselectivities.[15]
-
Synergistic Catalysis: Recent innovations combine photocatalysis with organocatalysis. A [3+2] cycloaddition of cyclopropylamines with olefins, using synergistic photocatalysis and organocatalysis, has been developed to synthesize 2-amino-spiro[4.5]decane-6-ones with high diastereoselectivity (up to 99:1) under metal-free conditions.[8]
Caption: General workflow for an organocatalytic cascade reaction.
Protocol Example: Organocatalytic Cascade for Spirooxindole Synthesis
This protocol is a generalized representation based on the principles of the Michael-Michael-aldol cascade reaction reported for spiro compound synthesis.[15]
-
Reactant Preparation: To a flame-dried reaction vial under an inert atmosphere (e.g., Nitrogen or Argon), add the heterocyclic substrate (e.g., N-Boc-oxindole, 1.0 equiv).
-
Solvent and Catalyst Addition: Dissolve the substrate in a suitable anhydrous solvent (e.g., Toluene or CH₂Cl₂). Add the chiral organocatalyst (e.g., a diarylprolinol silyl ether, 0.1-0.2 equiv) and a co-catalyst/additive if required (e.g., benzoic acid, 0.1-0.2 equiv).
-
Reaction Initiation: Cool the mixture to the desired temperature (e.g., 0 °C or room temperature). Add the α,β-unsaturated aldehyde (1.1-1.5 equiv) dropwise over several minutes.
-
Monitoring: Stir the reaction at the specified temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Upon completion, quench the reaction (e.g., with a saturated aqueous solution of NH₄Cl). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel to afford the desired spiro[4.5]decane derivative with high diastereo- and enantioselectivity.
Key Spiro[4.5]decane Derivatives: A Gallery of Significance
The versatility of the spiro[4.5]decane scaffold is evident in the diverse range of natural products and pharmaceuticals that contain this core. Their unique three-dimensional structure allows for precise interactions with biological targets, making them valuable in drug discovery.[1][2]
| Compound Name | Origin / Class | Biological Activity / Application | Reference(s) |
| Acorone | Natural Product (Sesquiterpene) | Found in Acorus calamus; exhibits various biological activities. | [7] |
| (-)-Gleenol | Natural Product (Sesquiterpene) | Cytotoxic sesquiterpene. | [10] |
| Spiroconyone B | Natural Product (Steroid) | Isolated from the sea star Patiria pectinifera; exhibits cytotoxicity toward HL-60 cells. | [16] |
| Guanadrel | Synthetic Drug | Approved antihypertensive drug; acts as an adrenoblocker. | [17] |
| Fluspirilene | Synthetic Drug | Antipsychotic medication. | [17] |
| Rifabutin | Synthetic Drug | Antibiotic used to treat tuberculosis. | [17] |
Conclusion and Future Outlook
The journey of the spiro[4.5]decane framework from a curious natural motif to a mainstream scaffold in medicinal chemistry is a testament to the ingenuity of synthetic chemists. The historical progression from challenging, low-yield syntheses to modern, highly efficient, and stereoselective catalytic methods has unlocked vast chemical space for exploration. The development of asymmetric organocatalysis and photocatalysis, in particular, has democratized access to chiral spiro[4.5]decanes, aligning with the principles of green chemistry.[8]
Looking ahead, the field will continue to push the boundaries of synthetic efficiency. The development of novel catalytic systems that can construct multiple stereocenters in a single step with perfect control will remain a primary focus. Furthermore, as our understanding of biology deepens, the spiro[4.5]decane core will undoubtedly be incorporated into new generations of rationally designed therapeutics, leveraging its unique conformational rigidity to achieve unparalleled potency and selectivity against challenging disease targets.
References
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Representative bioactive or natural products bearing the spiro[4.5]decane skeleton. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
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Representative bioactive compounds containing the spiro[2][18]decane moiety. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
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Shvartsberg, M. M., & Vasilevsky, S. F. (2015). Syntheses and medicinal chemistry of spiro heterocyclic steroids. Beilstein Journal of Organic Chemistry, 11, 2836–2874. Available at: [Link]
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Spiro Compounds: A Brief History. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
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Representative azaspiro[4.5]decane in bioactive molecules, and work design. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
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Short Total Synthesis of the Spiro[4.5]decane Sesquiterpene (-)-Gleenol. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
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New development in the enantioselective synthesis of spiro compounds. (2018). RSC Publishing. Retrieved January 19, 2026, from [Link]
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Shvartsberg, M. M., & Vasilevsky, S. F. (2024). Syntheses and medicinal chemistry of spiro heterocyclic steroids. Beilstein Journal of Organic Chemistry. Available at: [Link]
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Companyó, X., Zea, A., Alba, A. N. R., Mazzanti, A., Moyano, A., & Rios, R. (2010). Organocatalytic synthesis of spiro compounds via a cascade Michael–Michael-aldol reaction. Chemical Communications, 46(37), 6953–6955. Available at: [Link]
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Diastereoselective Synthesis of 2-Amino-spiro[4.5]decane-6-ones Through Synergistic Photocatalysis and Organocatalysis for [3 + 2] Cycloaddition of Cyclopropylamines with Olefins. (2024). MDPI. Available at: [Link]
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Selected bioactive natural products and pharmaceuticals with spiro-tetrahydroquinoline skeletons... (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
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Synthesis of a New Spiro System: 1-Oxa-7-thia-4-azaspiro[4.5]decane 7,7-Dioxide. (2018). ResearchGate. Retrieved January 19, 2026, from [Link]
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Selected biologically active molecules containing spirocyclo[2][18]decane... (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
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Spiroconyone B and C, Two Rearranged Cholestane Steroids with Spiro[4.5]decane and Oxaspiro[4.5]decane Scaffolds from Patiria pectinifera. (2025). Journal of Natural Products. Available at: [Link]
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Synthetic Routes to Approved Drugs Containing a Spirocycle. (2023). MDPI. Available at: [Link]
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Pinder, A. R., Price, S. J., & Rice, R. M. (1972). Synthesis of the spiro[4.5]decane system. Approach to the acorane sesquiterpene. The Journal of Organic Chemistry, 37(14), 2202–2205. Available at: [Link]
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William Henry Perkin Jr. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]
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FeCl3-Promoted One-Step Synthesis of Spiro[4.5]decane. (n.d.). Amanote Research. Retrieved January 19, 2026, from [Link]
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The chemistry of spiro(4.5)decane sesquiterpenes. (n.d.). Semantic Scholar. Retrieved January 19, 2026, from [Link]
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Synthesis and characterisation of optically active spiro[4.5]decanes. (1998). Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
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William Henry Perkin. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]
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Portrait of William Henry Perkin Jr. (1860-1929). (n.d.). Science History Institute Digital Collections. Retrieved January 19, 2026, from [Link]
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Sir William Henry Perkin (1838 – 1907). (2021). ChemistryViews. Retrieved January 19, 2026, from [Link]
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Expedite synthesis of various spiro[4.5]decane derivatives by dearomatization spirocyclization. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
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William Henry Perkin, Jr. at the Dyson Perrins Laboratory, ca. 1925. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
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Conformational Landscape of 2-Oxa-spiro[4.5]decane-1,6-dione: A Technical Guide for Drug Discovery
Abstract
The three-dimensional architecture of a molecule is intrinsically linked to its biological activity. For drug discovery and development professionals, a profound understanding of a molecule's conformational preferences is not merely academic—it is a cornerstone of rational drug design. This technical guide provides an in-depth exploration of the conformational analysis of 2-Oxa-spiro[4.5]decane-1,6-dione, a spirocyclic scaffold with significant potential in medicinal chemistry. By dissecting the intricate interplay of steric and stereoelectronic effects within this rigid yet dynamic framework, we aim to equip researchers with the theoretical knowledge and practical methodologies to elucidate its conformational landscape. This guide will detail a synergistic approach, combining advanced nuclear magnetic resonance (NMR) spectroscopy and robust computational modeling to provide a comprehensive understanding of the molecule's behavior in solution, thereby facilitating the design of novel therapeutics with enhanced efficacy and selectivity.
Introduction: The Significance of Spirocyclic Scaffolds in Medicinal Chemistry
Spirocyclic systems, characterized by two rings sharing a single atom, have garnered considerable attention in contemporary drug discovery. The inherent three-dimensionality and conformational rigidity of these scaffolds offer a unique advantage in the design of potent and selective ligands. Unlike their more flexible acyclic or monocyclic counterparts, the constrained nature of spirocycles can lead to a more precise orientation of functional groups for optimal interaction with biological targets, often resulting in improved binding affinity and reduced off-target effects.
This compound, the subject of this guide, is a compelling scaffold that marries a six-membered cyclohexanone ring with a five-membered γ-butyrolactone. This fusion creates a chiral spirocenter and introduces a unique set of conformational constraints and stereoelectronic interactions that dictate its overall shape and reactivity. A thorough understanding of these conformational nuances is paramount for leveraging this scaffold in the development of novel therapeutics.
The Conformational Dichotomy: Analyzing the Constituent Rings
To comprehend the conformational behavior of the spirocycle, we must first consider the intrinsic preferences of its constituent rings: the cyclohexanone and the δ-valerolactone.
The Cyclohexanone Ring: A Tale of Two Chairs
The cyclohexanone ring, in isolation, predominantly adopts a chair conformation to minimize angle and torsional strain. However, the presence of the sp2-hybridized carbonyl carbon flattens the ring at that position, leading to a slightly distorted chair. This distortion influences the energies of the axial and equatorial positions of substituents. The chair conformation can undergo a ring flip to an alternative chair form, interconverting axial and equatorial substituents.
The δ-Valerolactone Ring: A Flexible Boat-Chair Equilibrium
The six-membered δ-valerolactone ring is more conformationally labile than cyclohexane. It typically exists as an equilibrium of interconverting half-chair and boat conformations[1]. The planar ester group significantly influences the ring's puckering, and the energy barrier between these conformations is relatively low.
The Spirocyclic Challenge: Fused Rings and Emergent Properties
The spiro-fusion of the cyclohexanone and δ-lactone rings at the C5 position introduces significant conformational constraints. The two rings are no longer independent entities; their conformational changes are now coupled. This fusion restricts the ring-flipping of the cyclohexanone and modulates the conformational equilibrium of the lactone. The key to understanding the conformational landscape of this compound lies in elucidating the lowest energy conformations of the entire spirocyclic system.
Stereoisomerism and Key Conformers
The spirocyclic nature of this compound gives rise to stereoisomerism. The spiro carbon (C5) is a chiral center, leading to the existence of (R)- and (S)-enantiomers. For each enantiomer, several distinct conformations are possible, arising from the puckering of both rings.
The primary conformational isomers to consider are those that minimize steric hindrance and optimize stereoelectronic interactions. For the cyclohexanone ring, we anticipate a preference for a chair-like conformation. For the δ-lactone ring, a half-chair or boat-like conformation is expected. The relative orientation of these two rings will define the overall shape of the molecule.
Experimental Elucidation: A Deep Dive into NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the solution-state conformation of organic molecules. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments can provide through-bond and through-space correlations, allowing for a detailed reconstruction of the molecular geometry.
Key NMR Experiments for Conformational Analysis
| Experiment | Information Yielded | Rationale for this compound |
| ¹H NMR | Chemical shifts and coupling constants (³JHH) | Provides initial information on the electronic environment of protons and dihedral angles (via Karplus equation). |
| ¹³C NMR | Chemical shifts of carbon atoms | Sensitive to the local geometry and electronic structure. |
| COSY | Correlation Spectroscopy | Identifies scalar-coupled protons (protons on adjacent carbons). |
| HSQC/HMQC | Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence | Correlates protons with their directly attached carbons. |
| HMBC | Heteronuclear Multiple Bond Correlation | Correlates protons and carbons over two to three bonds, aiding in scaffold confirmation. |
| NOESY/ROESY | Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy | Identifies protons that are close in space (< 5 Å), which is crucial for determining relative stereochemistry and conformational preferences.[2] |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence conformational equilibria, so it is crucial to select a solvent relevant to the intended application (e.g., a mimic of a biological environment).
-
Data Acquisition: Acquire a suite of NMR spectra on a high-field NMR spectrometer (≥ 500 MHz for ¹H) at a controlled temperature (e.g., 298 K).
-
1D Spectra: Obtain high-resolution ¹H and ¹³C{¹H} spectra.
-
2D Spectra:
-
COSY, HSQC, HMBC: Acquire standard 2D spectra to assign all proton and carbon resonances.
-
NOESY/ROESY: This is the cornerstone of the conformational analysis.
-
For a small molecule like this, a NOESY experiment with a mixing time of 500-800 ms is a good starting point.[2]
-
If the molecule falls into an intermediate molecular weight range where the NOE is close to zero, a ROESY experiment should be performed. ROESY cross-peaks are always positive, avoiding the ambiguity of zero or weak NOE signals.[2]
-
-
-
Data Analysis:
-
Assignment: Use the combination of 1D and 2D spectra to unambiguously assign all proton and carbon signals.
-
NOE/ROE Interpretation: Carefully analyze the NOESY/ROESY spectrum to identify through-space correlations. The presence of a cross-peak between two protons indicates their spatial proximity. The intensity of the cross-peak is inversely proportional to the sixth power of the distance between the protons.
-
Structure Elucidation: Use the identified NOE/ROE constraints to build a 3D model of the molecule and deduce the preferred conformation(s) in solution. For instance, a strong NOE between a proton on the cyclohexanone ring and a proton on the lactone ring would provide direct evidence for a specific relative orientation of the two rings.
-
Computational Chemistry: In Silico Insights into Conformational Preferences
Computational modeling, particularly Density Functional Theory (DFT), provides a powerful complementary approach to experimental NMR data. Quantum mechanical calculations can be used to predict the geometries and relative energies of different conformers, offering a detailed picture of the conformational energy landscape.
A Robust Computational Workflow
The following workflow outlines a best-practice approach for the computational conformational analysis of this compound.
Caption: A multi-step computational workflow for conformational analysis.
Detailed Computational Protocol
-
Initial Structure Generation: Generate a 3D structure of this compound using a molecular builder.
-
Conformational Search:
-
Method: Employ a robust conformational search algorithm, such as a Monte Carlo or systematic search, using a suitable molecular mechanics force field (e.g., MMFF94 or OPLS3e). This initial step efficiently explores a wide range of possible conformations.
-
Rationale: This avoids the high computational cost of performing QM calculations on a vast number of initial structures.
-
-
DFT Geometry Optimization:
-
Selection: Select all unique conformers within a reasonable energy window (e.g., 10-15 kJ/mol) from the MM search.
-
Level of Theory: Optimize the geometry of each selected conformer using DFT. A good starting point is the B3LYP functional with a 6-31G(d) basis set. For higher accuracy, a larger basis set like 6-311+G(d,p) and a dispersion-corrected functional (e.g., B3LYP-D3) are recommended.
-
Solvent Model: Incorporate a continuum solvent model (e.g., PCM or SMD) to mimic the solvent used in the NMR experiments.
-
-
Thermodynamic Analysis:
-
Frequency Calculations: Perform frequency calculations at the same level of theory as the optimization to confirm that each structure is a true minimum (no imaginary frequencies) and to obtain thermodynamic data (enthalpy and Gibbs free energy).
-
Boltzmann Population: Calculate the Boltzmann population of each conformer at the experimental temperature to determine their relative abundance in solution.
-
-
NMR Parameter Calculation:
-
Method: For the lowest energy conformers, calculate NMR chemical shifts and coupling constants using a suitable DFT method (e.g., GIAO for chemical shifts).
-
Rationale: Comparing the calculated NMR parameters with the experimental data provides a powerful validation of the predicted conformational ensemble.
-
-
Data Interpretation: The conformer or ensemble of conformers whose calculated NMR parameters best match the experimental data represents the most accurate model of the molecule's solution-state structure.
Synergistic Analysis: Integrating Experimental and Computational Data
The true power of conformational analysis lies in the synergy between experimental and computational methods. The NOE/ROE distance restraints from NMR can be used to guide and validate the computational conformational search. Conversely, DFT calculations can help to resolve ambiguities in the NMR data and provide a quantitative measure of the relative energies of different conformers.
Conclusion: From Conformation to Drug Design
A comprehensive understanding of the conformational landscape of this compound is a critical first step in harnessing its potential as a scaffold for novel therapeutics. The integrated approach of advanced NMR spectroscopy and high-level computational modeling detailed in this guide provides a robust framework for elucidating the three-dimensional structure of this and other complex molecules in solution. By understanding how this spirocycle folds and presents its functional groups, drug development professionals can more effectively design molecules with tailored properties, ultimately accelerating the journey from a promising scaffold to a life-saving drug.
References
- Kirby, A. J. (1983).
- Eliel, E. L., Wilen, S. H., & Mander, L. N. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons.
- Neuhaus, D., & Williamson, M. P. (2000).
- Foresman, J. B., & Frisch, Æ. (1996). Exploring Chemistry with Electronic Structure Methods. Gaussian, Inc.
- Cramer, C. J. (2004). Essentials of Computational Chemistry: Theories and Models. John Wiley & Sons.
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An In-depth Technical Guide on the Thermodynamic Stability of 2-Oxa-spiro[4.5]decane-1,6-dione
Abstract
This technical guide provides a comprehensive analysis of the thermodynamic stability of 2-Oxa-spiro[4.5]decane-1,6-dione, a spirocyclic compound of interest in medicinal chemistry and materials science. While direct experimental thermodynamic data for this specific molecule is not extensively published, this guide synthesizes foundational principles of stereoelectronic effects, ring strain, and conformational analysis to build a robust framework for its stability assessment. We will delve into the theoretical underpinnings of its stability, propose detailed experimental and computational methodologies for its quantitative determination, and discuss the expected conformational preferences that dictate its overall energetic landscape. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the factors governing the stability of spiroketal-containing molecules.
Introduction: The Significance of Spirocyclic Scaffolds
Spirocyclic compounds, characterized by two rings sharing a single atom, are prevalent in a wide array of natural products and pharmacologically active molecules.[1] Their rigid, three-dimensional architecture offers a unique structural motif for the design of novel therapeutics and functional materials. The thermodynamic stability of these scaffolds is a critical parameter that influences their synthesis, reactivity, and biological activity. This compound, a member of the spiroketal family, presents an intriguing case study for the interplay of various stabilizing and destabilizing forces. This guide will provide a detailed exploration of these factors.
Theoretical Framework for the Stability of this compound
The thermodynamic stability of this compound is primarily governed by a combination of stereoelectronic effects and ring strain.
The Anomeric Effect: A Key Stabilizing Factor
The anomeric effect is a stereoelectronic phenomenon that describes the tendency of a heteroatomic substituent adjacent to a heteroatom within a cyclohexane ring to prefer an axial orientation over an equatorial one. In spiroketals, this effect plays a crucial role in determining the most stable conformation. The stability is maximized when there is a gauche arrangement of the lone pairs of one oxygen atom relative to the C-O bond of the other, allowing for hyperconjugation between a lone pair and an anti-bonding σ* orbital.[2][3] For this compound, the anomeric effect will significantly influence the orientation of the rings around the spirocenter. The conformation that allows for the maximum number of anomeric interactions will be the most thermodynamically stable.[2]
Ring Strain: A Destabilizing Influence
Ring strain arises from deviations from ideal bond angles (angle strain) and eclipsing interactions between adjacent atoms (torsional strain).[4] In this compound, both the five-membered lactone ring and the six-membered ketone ring contribute to the overall strain energy. The cyclopentanone ring will exhibit some degree of angle and torsional strain. The cyclohexanone ring, while potentially adopting a chair-like conformation to minimize strain, will have its conformational flexibility constrained by the spirocyclic fusion. The overall ring strain energy is a critical component of the molecule's heat of formation and thus its thermodynamic stability.[5][6]
Conformational Analysis
The interplay between the anomeric effect and the minimization of ring strain will dictate the preferred conformation of this compound. Several conformational isomers are possible, and their relative energies will determine the equilibrium population of each. The most stable conformer will be the one that best accommodates the stabilizing anomeric interactions while minimizing destabilizing steric and strain effects.
Experimental Determination of Thermodynamic Stability
A combination of calorimetric and spectroscopic techniques can be employed to experimentally determine the thermodynamic stability of this compound.
Calorimetry: Measuring the Heat of Formation
Calorimetry provides a direct measurement of the heat changes associated with chemical or physical processes.[7] Bomb calorimetry can be used to determine the heat of combustion, from which the standard enthalpy of formation can be calculated. This value is a fundamental measure of the molecule's thermodynamic stability.
Experimental Protocol: Bomb Calorimetry
-
Sample Preparation: A precisely weighed sample of high-purity this compound is placed in a sample holder within a high-pressure stainless steel "bomb."
-
Pressurization: The bomb is filled with pure oxygen to a pressure of approximately 30 atm.
-
Immersion: The bomb is immersed in a known quantity of water in an insulated container (the calorimeter).
-
Ignition: The sample is ignited by passing an electric current through a fuse wire.
-
Temperature Measurement: The temperature change of the water is carefully measured with a high-precision thermometer.
-
Calculation: The heat of combustion is calculated from the temperature change and the heat capacity of the calorimeter. The enthalpy of formation is then derived using Hess's law.
NMR Spectroscopy: Probing Conformational Equilibria
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the three-dimensional structure and conformational dynamics of molecules in solution.[8][9][10] By analyzing chemical shifts, coupling constants, and Nuclear Overhauser Effect (NOE) data, the preferred conformation and the relative populations of different conformers can be determined.
Experimental Protocol: Conformational Analysis by NMR
-
Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent.
-
1D NMR (¹H and ¹³C): Acquire high-resolution 1D proton and carbon NMR spectra to identify all unique resonances.
-
2D NMR (COSY, HSQC, HMBC): Perform 2D correlation experiments to establish connectivity between protons and carbons, aiding in resonance assignment.
-
NOESY/ROESY: Acquire 2D NOESY or ROESY spectra to identify through-space correlations between protons. The intensity of these cross-peaks is proportional to the inverse sixth power of the distance between the protons, providing crucial information about the molecule's conformation.
-
Variable Temperature NMR: Conduct NMR experiments at different temperatures to study the conformational equilibrium. Changes in chemical shifts and coupling constants can be used to determine the thermodynamic parameters (ΔH° and ΔS°) for the conformational exchange.
Computational Chemistry: A Theoretical Approach to Stability
Computational chemistry provides a powerful in silico approach to investigate the thermodynamic stability and conformational landscape of molecules.
Conformational Search and Energy Calculations
A systematic conformational search can be performed to identify all low-energy conformers of this compound. The relative energies of these conformers can then be calculated using quantum mechanical methods.
Computational Workflow
Caption: A generalized proposed synthetic pathway for this compound.
Conclusion
The thermodynamic stability of this compound is a complex interplay of stabilizing anomeric effects and destabilizing ring strain. A comprehensive understanding of its stability requires a multi-faceted approach combining theoretical principles, experimental measurements, and computational modeling. This guide has outlined the key factors that govern the stability of this spiroketal and has provided detailed protocols for its experimental and computational investigation. The insights gained from such studies are invaluable for the rational design and development of novel spirocyclic compounds for a wide range of applications.
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ChemTube3D. Stereoelectronic Effects The Anomeric Effect in Spiroketals. Available at: [Link]
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Čikoš, A., Ćaleta, I., Žiher, D., Vine, M. B., Elenkov, I. J., Dukši, M., ... & Alihodžić, S. (2015). Structure and conformational analysis of spiroketals from 6-O-methyl-9 (E)-hydroxyiminoerythronolide A. Beilstein journal of organic chemistry, 11, 1447–1457. Available at: [Link]
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Methodological & Application
Synthetic Routes for 2-Oxa-spiro[4.5]decane-1,6-dione: Application Notes and Protocols
Introduction: The Significance of the 2-Oxa-spiro[4.5]decane-1,6-dione Scaffold
The this compound core represents a fascinating and valuable scaffold in medicinal chemistry and natural product synthesis. This spirocyclic system, characterized by a γ-butyrolactone ring fused at a quaternary carbon to a cyclohexanedione moiety, presents a unique three-dimensional architecture. Such rigid structures are of significant interest in drug development as they can orient functional groups in precise spatial arrangements, leading to high-affinity and selective interactions with biological targets. Spirolactones, in general, are a class of compounds known for their diverse biological activities.[1] The dione functionality on the cyclohexane ring offers multiple points for further chemical modification, making this scaffold a versatile building block for the synthesis of complex molecules and compound libraries for drug discovery.
This application note provides a detailed guide for the synthesis of this compound, focusing on a robust and logical multi-step approach. We will delve into the causality behind the experimental choices, provide detailed, self-validating protocols, and discuss alternative synthetic strategies.
Primary Synthetic Strategy: A Multi-step Approach via Reformatsky Reaction, Lactonization, and Deprotection
Our primary proposed route to this compound is a three-stage process that begins with a protected form of 1,4-cyclohexanedione. This strategy allows for the selective construction of the spiro-lactone moiety before revealing the second ketone, thus avoiding potential side reactions.
The overall synthetic workflow can be visualized as follows:
Caption: Overall synthetic workflow for this compound.
Part 1: The Reformatsky Reaction - Building the Carbon Framework
The Reformatsky reaction is a cornerstone of organic synthesis, enabling the formation of β-hydroxy esters from aldehydes or ketones and α-halo esters in the presence of metallic zinc.[2][3] The organozinc reagent, often called a Reformatsky enolate, is less reactive than Grignard reagents or organolithiums, which prevents unwanted side reactions with the ester functionality.[4] This reaction is particularly well-suited for our synthesis as it allows for the direct addition of a two-carbon ester-containing unit to the ketone of our starting material, setting the stage for the subsequent lactonization.
Protocol 1: Synthesis of the β-Hydroxy Ester Intermediate
Objective: To synthesize the β-hydroxy ester precursor to the spiro-lactone via a Reformatsky reaction with 1,4-cyclohexanedione monoethylene ketal.
Materials:
-
1,4-Cyclohexanedione monoethylene ketal
-
Ethyl bromoacetate
-
Activated Zinc dust
-
Iodine (catalytic amount)
-
Anhydrous Toluene
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Instrumentation:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer with heating mantle
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Activation of Zinc: In a flame-dried three-neck round-bottom flask under an inert atmosphere, add activated zinc dust (1.5 equivalents) and a crystal of iodine. Gently heat the flask with a heat gun until purple iodine vapors are observed. Allow the flask to cool to room temperature. This process removes the deactivating oxide layer from the zinc surface.
-
Reaction Setup: Add anhydrous toluene to the flask. To the dropping funnel, add a solution of 1,4-cyclohexanedione monoethylene ketal (1.0 equivalent) and ethyl bromoacetate (1.2 equivalents) in anhydrous toluene.
-
Initiation of Reaction: Add a small portion of the solution from the dropping funnel to the zinc suspension and gently warm the mixture. The disappearance of the iodine color and the initiation of a gentle reflux indicate the start of the reaction.
-
Addition of Reagents: Once the reaction has initiated, add the remaining solution from the dropping funnel dropwise at a rate that maintains a gentle reflux.
-
Reaction Completion: After the addition is complete, continue to heat the reaction mixture at reflux for an additional 2-3 hours to ensure complete consumption of the starting materials. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to 0°C in an ice bath. Quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter and concentrate the solvent under reduced pressure to obtain the crude β-hydroxy ester.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure β-hydroxy ester intermediate.
Self-Validation: The successful synthesis of the β-hydroxy ester can be confirmed by ¹H NMR (presence of a hydroxyl proton and characteristic ester peaks), ¹³C NMR, and IR spectroscopy (presence of O-H and C=O stretching bands).
Part 2: Lactonization - Formation of the Spirocyclic Core
The formation of the γ-butyrolactone ring is achieved through an intramolecular cyclization of the β-hydroxy ester. This can be accomplished under either acidic or basic conditions, which promote the intramolecular transesterification.
Protocol 2: Synthesis of 2-Oxa-spiro[4.5]decan-1-one-6-ketal
Objective: To cyclize the β-hydroxy ester to form the spiro-lactone.
Materials:
-
β-Hydroxy ester intermediate from Protocol 1
-
p-Toluenesulfonic acid (catalytic amount)
-
Toluene
-
Sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Instrumentation:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Magnetic stirrer with heating mantle
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve the β-hydroxy ester (1.0 equivalent) in toluene.
-
Acid Catalysis: Add a catalytic amount of p-toluenesulfonic acid.
-
Reaction: Heat the mixture to reflux. The progress of the lactonization can be monitored by the collection of water in the Dean-Stark trap and by TLC.
-
Work-up: Once the reaction is complete (typically after 4-6 hours), cool the mixture to room temperature.
-
Neutralization and Extraction: Wash the reaction mixture with saturated aqueous NaHCO₃ solution, followed by water and brine. Extract the aqueous layers with ethyl acetate.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the pure 2-Oxa-spiro[4.5]decan-1-one-6-ketal.
Self-Validation: The formation of the lactone can be confirmed by IR spectroscopy (disappearance of the O-H stretch and a characteristic shift in the C=O stretch of the lactone) and NMR spectroscopy.
Part 3: Deprotection - Unveiling the Final Dione
The final step in our primary synthetic route is the removal of the ketal protecting group to reveal the second ketone functionality. Ketal protecting groups are stable under basic and neutral conditions but are readily cleaved under acidic conditions.[5][6]
Protocol 3: Synthesis of this compound
Objective: To deprotect the ketal to yield the target dione.
Materials:
-
2-Oxa-spiro[4.5]decan-1-one-6-ketal from Protocol 2
-
Acetone
-
Dilute aqueous hydrochloric acid (HCl)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Instrumentation:
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Reaction Setup: Dissolve the spiro-lactone ketal (1.0 equivalent) in a mixture of acetone and water.
-
Acidic Hydrolysis: Add a catalytic amount of dilute HCl and stir the mixture at room temperature.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up: Neutralize the reaction mixture by the careful addition of saturated aqueous NaHCO₃ solution.
-
Extraction: Extract the product with ethyl acetate (3 x 30 mL).
-
Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography to obtain the final product, this compound.
Self-Validation: The final product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.
Alternative Synthetic Strategies
While the Reformatsky-based approach is robust, other synthetic strategies can also be envisioned for the construction of the this compound scaffold.
Diels-Alder Approach
The Diels-Alder reaction is a powerful tool for the formation of six-membered rings.[7] A potential route to the spiro[4.5]decane system could involve the [4+2] cycloaddition of a suitable diene with a dienophile containing a latent lactone functionality. This approach offers the potential for high stereocontrol.
Caption: Conceptual Diels-Alder approach to the spiro[4.5]decane lactone core.
Oxidative Cyclization
Oxidative cyclization methods can be employed to form lactones from suitable precursors.[8] For instance, a cyclohexanone bearing an appropriate alkyl side chain with a terminal carboxylic acid could potentially undergo an oxidative C-H lactonization to form the spirocyclic system.
Quantitative Data Summary
| Step | Reaction | Starting Material | Key Reagents | Typical Yield |
| 1 | Reformatsky Reaction | 1,4-Cyclohexanedione monoethylene ketal | Ethyl bromoacetate, Zn | 60-80% |
| 2 | Lactonization | β-Hydroxy ester | p-TsOH | 70-90% |
| 3 | Deprotection | Spiro-lactone ketal | aq. HCl | >90% |
Conclusion
The synthesis of this compound, a scaffold of significant interest, can be achieved through a reliable and scalable multi-step sequence. The presented primary route, leveraging the classic Reformatsky reaction followed by lactonization and deprotection, offers a logical and controllable pathway to the target molecule. The detailed protocols are designed to be self-validating, ensuring reproducibility and high purity of the intermediates and the final product. The discussion of alternative synthetic strategies provides a broader context for researchers and drug development professionals, enabling them to adapt and innovate in their synthetic endeavors.
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Diastereoselective Synthesis of 2-Amino-spiro[4.5]decane-6-ones Through Synergistic Photocatalysis and Organocatalysis for [3 + 2] Cycloaddition of Cyclopropylamines with Olefins. MDPI.
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Acetals as Protecting Groups for Aldehydes and Ketones. Chemistry Steps.
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2.6 Protecting Groups in Synthesis. KPU Pressbooks.
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Selective Oxidation of Cyclohexanone to Adipic Acid Using Molecular Oxygen in the Presence of Alkyl Nitrites and Transition Metals as Catalysts. NIH.
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The Synthetic Versatility of 2-Oxa-spiro[4.5]decane-1,6-dione: A Gateway to Complex Molecular Architectures
The 2-oxa-spiro[4.5]decane-1,6-dione scaffold is a pivotal building block in modern organic synthesis, offering a unique combination of a spirocyclic framework, a lactone, and a ketone. This arrangement of functional groups within a conformationally restricted system provides a powerful platform for the stereocontrolled synthesis of complex natural products and novel therapeutic agents. This guide delves into the synthetic utility of this versatile molecule, providing insights into its reactivity and detailed protocols for its application in the construction of biologically active compounds.
The Strategic Importance of the Oxa-Spiro[4.5]decane Core
The spiro[4.5]decane ring system is a recurring motif in a diverse array of biologically active natural products.[1] Its inherent three-dimensionality makes it an attractive scaffold for the development of new drugs.[1] The introduction of heteroatoms, such as oxygen in the 2-oxa-spiro[4.5]decane framework, further enhances its synthetic potential by introducing sites for selective chemical transformations and influencing the molecule's physicochemical properties.
The strategic value of this compound lies in the orthogonal reactivity of its two carbonyl groups. The lactone is susceptible to nucleophilic attack and ring-opening, providing a handle for further functionalization, while the ketone can undergo a wide range of classical carbonyl chemistry, including reductions, additions, and condensations. This differential reactivity allows for a stepwise and controlled elaboration of the molecular framework.
Application in the Synthesis of Bioactive Molecules: A Case Study
While specific, detailed protocols for the direct synthetic application of this compound are not extensively documented in publicly available literature, the closely related 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione framework has been successfully synthesized and utilized in the development of novel anti-tumor agents.[2][3] The synthesis of these compounds provides a valuable blueprint for the potential applications of the title compound.
The following protocol details the synthesis of a series of 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives, highlighting a key metal-catalyzed oxidative cyclization step.[2]
Synthesis of 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione Derivatives
This synthetic pathway involves the initial preparation of an amide precursor followed by a crucial oxidative cyclization to form the spirocyclic dione core.
Experimental Protocol: Synthesis of 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione (A Representative Example)
Step 1: Amide Formation A mixture of 4-aminophenol and α-glycolic acid or lactic acid is used as starting materials to synthesize the corresponding amide precursor.
Step 2: Metal-Catalyzed Oxidative Cyclization The key spirocyclization is achieved through a metal-catalyzed oxidation of the amide precursor.
To a solution of the precursor amide in a suitable solvent, a metal catalyst (e.g., a copper or iron salt) and an oxidant are added. The reaction is stirred at a specific temperature until completion, monitored by thin-layer chromatography (TLC). The reaction mixture is then worked up, and the product is purified by column chromatography.
Detailed Example: Synthesis of 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione [2]
-
Preparation of the Precursor: 2-Hydroxy-N-(4-hydroxyphenyl)acetamide is synthesized from 4-aminophenol and glycolic acid.
-
Oxidative Cyclization: The amide precursor is subjected to oxidative cyclization to yield the target spiro compound. The reaction conditions for this key step are optimized.[2]
-
Purification: The crude product is purified by column chromatography to afford the desired 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione.
The successful synthesis of these bioactive spiro-compounds underscores the potential of this compound as a precursor for analogous structures with potentially interesting biological activities.
Key Synthetic Transformations and Mechanistic Considerations
The reactivity of the this compound core can be exploited in various synthetic strategies.
Reactions at the Ketone Carbonyl
The ketone at the 6-position is a versatile handle for introducing new substituents and building molecular complexity. Standard carbonyl chemistry, such as Wittig reactions, Grignard additions, and reductions, can be employed to modify this position.
Reactions at the Lactone Carbonyl
The lactone at the 1-position is susceptible to nucleophilic attack, leading to ring-opening. This can be a strategic step to reveal a carboxylic acid and a hydroxyl group, which can then be further manipulated.
Tandem Reactions
The proximate arrangement of the two carbonyl groups can facilitate tandem or cascade reactions, allowing for the rapid construction of complex polycyclic systems. For instance, a tandem Prins/pinacol reaction has been developed for the synthesis of oxaspiro[4.5]decan-1-one scaffolds.[4][5]
Data Summary
| Compound Class | Synthetic Strategy | Key Features | Potential Applications |
| 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones | Metal-catalyzed oxidative cyclization | Efficient construction of the spirocyclic core | Anti-tumor agents[2][3] |
| 7-Substituted-8-oxaspiro[4.5]decan-1-ones | Tandem Prins/pinacol cascade | High selectivity and good yields | Building blocks for complex molecules[4][5] |
| Densely functionalized spiro[4.5]deca-1,6-diene-8-ones | Au(I)-catalyzed vinylogous Conia ene reaction | Mild conditions, wide substrate scope | Access to functionalized spirocycles[1] |
Visualizing the Synthetic Pathways
General Synthetic Approach to Oxa-Spirocycles
Caption: A general strategy for oxa-spirocycle synthesis.
Workflow for the Synthesis of Bioactive Spiro-Compounds
Caption: Workflow from synthesis to biological evaluation.
Conclusion
This compound and its analogues are valuable synthons that provide access to a rich diversity of complex molecular architectures. The strategic placement of functional groups within a rigid spirocyclic framework allows for a high degree of control over stereochemistry and enables the application of a wide range of synthetic transformations. While the full synthetic potential of this compound itself is still being explored, the successful synthesis of related bioactive compounds demonstrates the promise of this scaffold in the fields of medicinal chemistry and drug discovery. Future research in this area is poised to uncover new and innovative applications for this versatile building block.
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Wang, X., et al. (2021). Synthesis and Antitumor Activity of a Series of Novel 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione Derivatives. Molecules, 26(15), 4478. [Link]
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- 3. Synthesis and Antitumor Activity of a Series of Novel 1-Oxa-4-azaspiro[4,5]deca-6,9-diene-3,8-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Tandem Prins/pinacol reaction for the synthesis of oxaspiro[4.5]decan-1-one scaffolds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Purification of 2-Oxa-spiro[4.5]decane-1,6-dione
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This comprehensive guide provides detailed protocols for the purification of 2-Oxa-spiro[4.5]decane-1,6-dione, a spirocyclic compound with potential applications in medicinal chemistry and materials science. The methodologies outlined herein are designed to ensure high purity and yield, addressing the common challenges associated with the purification of polar, multifunctional molecules. This document emphasizes the rationale behind procedural steps, empowering researchers to adapt these protocols to their specific synthetic outcomes.
Introduction to this compound and its Purification Challenges
This compound is a unique heterocyclic spiro compound featuring a lactone and a ketone moiety. This structural arrangement imparts a significant degree of polarity and potential for hydrogen bonding, which are critical considerations for the design of effective purification strategies. The primary challenges in isolating this compound in a highly pure form often stem from the presence of unreacted starting materials, reaction byproducts, and potential degradation products.
The purification protocols detailed below are grounded in the principles of chromatography and recrystallization, tailored to the specific physicochemical properties anticipated for this compound.
Physicochemical Properties and Their Impact on Purification
While experimental data for this compound is not extensively published, we can infer its properties from its structural analogues. The presence of two carbonyl groups and an ether linkage suggests a moderate to high polarity. This polarity dictates the choice of chromatographic conditions and recrystallization solvents.
| Property | Estimated Value/Characteristic | Implication for Purification |
| Molecular Formula | C9H12O3 | Provides the basis for molecular weight calculations. |
| Molecular Weight | 184.19 g/mol | Important for stoichiometric calculations and characterization. |
| Polarity | Moderate to High | Dictates the choice of a polar stationary phase (e.g., silica gel) and a moderately polar mobile phase for chromatography. Influences solvent selection for recrystallization. |
| Solubility | Likely soluble in polar organic solvents (e.g., ethyl acetate, acetone, dichloromethane) and poorly soluble in nonpolar solvents (e.g., hexanes). | Guides the selection of solvent systems for both chromatography and recrystallization. |
| Physical State | Likely a solid at room temperature. | Enables the use of recrystallization as a primary or final purification step. |
Purification Strategy Overview
A multi-step purification strategy is recommended to achieve high purity of this compound. The general workflow involves an initial workup to remove bulk impurities, followed by column chromatography for fine separation, and an optional final recrystallization step for achieving analytical purity.
Caption: General purification workflow for this compound.
Detailed Protocols
Protocol 1: Aqueous Workup and Extraction
Rationale: This initial step aims to remove water-soluble impurities, such as inorganic salts and polar starting materials or byproducts, from the crude reaction mixture. The choice of an organic solvent for extraction is critical and should be based on the solubility of the target compound and its immiscibility with water.
Step-by-Step Procedure:
-
Solvent Removal: If the reaction was conducted in a volatile organic solvent, concentrate the crude mixture under reduced pressure using a rotary evaporator.
-
Redissolution: Dissolve the residue in a suitable organic solvent, such as ethyl acetate or dichloromethane (DCM).
-
Aqueous Wash: Transfer the organic solution to a separatory funnel and wash sequentially with:
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution to neutralize any acidic byproducts.
-
Water to remove any remaining water-soluble impurities.
-
Saturated aqueous sodium chloride (brine) solution to facilitate the separation of the organic and aqueous layers and to remove residual water from the organic layer.
-
-
Drying: Dry the organic layer over an anhydrous drying agent, such as anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4).
-
Filtration and Concentration: Filter the mixture to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, which is now ready for chromatographic purification.
Protocol 2: Purification by Silica Gel Column Chromatography
Rationale: Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase.[1] Given the polar nature of this compound, silica gel is an appropriate stationary phase. The mobile phase composition is crucial for achieving good separation and should be optimized using thin-layer chromatography (TLC).
Step-by-Step Procedure:
-
TLC Optimization:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., ethyl acetate).
-
Spot the solution onto a TLC plate and develop it in various solvent systems of increasing polarity (e.g., hexane/ethyl acetate mixtures from 9:1 to 1:1).
-
The optimal solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for the target compound.
-
-
Column Packing:
-
Select a glass column of appropriate size.
-
Prepare a slurry of silica gel in the initial, less polar eluent.
-
Pour the slurry into the column and allow the silica to settle, ensuring an evenly packed bed.[2]
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a more polar solvent like DCM.
-
Carefully apply the sample to the top of the silica gel bed.
-
-
Elution:
-
Begin elution with the optimized solvent system (e.g., a hexane/ethyl acetate gradient).
-
Collect fractions and monitor the elution of the compound by TLC.
-
-
Fraction Pooling and Concentration:
-
Combine the fractions containing the pure product.
-
Concentrate the pooled fractions under reduced pressure to obtain the purified this compound.
-
Caption: Step-wise process of purification by silica gel column chromatography.
Protocol 3: Recrystallization for Final Polishing
Rationale: Recrystallization is an effective method for removing minor impurities and obtaining a crystalline, highly pure final product. The principle relies on the differential solubility of the compound and impurities in a given solvent at different temperatures.
Step-by-Step Procedure:
-
Solvent Screening:
-
In separate test tubes, test the solubility of a small amount of the purified product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, acetone, and mixtures such as hexane/ethyl acetate or hexane/acetone) at room temperature and upon heating.[3]
-
A suitable solvent will dissolve the compound when hot but not at room temperature.
-
-
Dissolution:
-
In an Erlenmeyer flask, dissolve the compound in a minimal amount of the chosen hot solvent.
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot filtration to remove them.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature.
-
Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
-
Purity Assessment
The purity of the final product should be assessed using appropriate analytical techniques:
-
Thin-Layer Chromatography (TLC): A single spot should be observed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and identify any impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To quantify the purity.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Poor separation in column chromatography | Inappropriate solvent system. | Re-optimize the eluent using TLC. Consider using a different solvent system or a gradient elution. |
| Compound "oils out" during recrystallization | The solvent is too nonpolar, or the solution is cooling too rapidly. | Use a more polar solvent or a solvent mixture. Ensure slow cooling. |
| Low recovery from recrystallization | The compound is too soluble in the chosen solvent at low temperatures. | Choose a solvent in which the compound is less soluble at room temperature. |
Conclusion
The successful purification of this compound relies on a systematic approach that considers the compound's inherent polarity. A combination of aqueous workup, silica gel column chromatography, and optional recrystallization provides a robust pathway to obtaining this valuable spirocycle in high purity. The protocols provided here serve as a detailed guide, but researchers are encouraged to adapt these methods based on their specific experimental observations for optimal results.
References
-
Diastereoselective Synthesis of 2-Amino-spiro[4.5]decane-6-ones Through Synergistic Photocatalysis and Organocatalysis for [3 + 2] Cycloaddition of Cyclopropylamines with Olefins. MDPI. Available from: [Link]
-
spiro[4.5]decane-1,6-dione - C10H14O2, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis. Available from: [Link]
-
Spiroconyone B and C, Two Rearranged Cholestane Steroids with Spiro[4.5]decane and Oxaspiro[4.5]decane Scaffolds from Patiria pectinifera. Journal of Natural Products. Available from: [Link]
-
Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. Available from: [Link]
-
Column chromatography. University of Calgary. Available from: [Link]
-
4‐step synthesis of 2‐oxaspiro[4.5]dec‐7‐ene derivatives 32 a–c. ResearchGate. Available from: [Link]
-
Spiro[4.5]decane-1,6-dione | C10H14O2 | CID 573609. PubChem. Available from: [Link]
- Crystalliz
-
Column Chromatography. University of Colorado Boulder. Available from: [Link]
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Application Notes and Protocols: The Emerging Potential of the 2-Oxa-spiro[4.5]decane-1,6-dione Scaffold in Medicinal Chemistry
Introduction: The Allure of the Spirocyclic Scaffold
In the landscape of medicinal chemistry, the quest for novel molecular architectures that offer precise three-dimensional arrangements of functional groups is perpetual. Spirocyclic systems, characterized by two rings sharing a single common atom, have garnered significant attention due to their inherent conformational rigidity and structural complexity.[1] This unique topology allows for the presentation of substituents in well-defined spatial orientations, making them attractive scaffolds for targeting complex biological macromolecules. Among these, the 2-oxa-spiro[4.5]decane framework, which incorporates a lactone fused to a cyclohexane ring, represents a versatile starting point for the development of innovative therapeutic agents. This guide focuses on the untapped potential of a specific derivative, 2-Oxa-spiro[4.5]decane-1,6-dione , as a foundational building block for drug discovery. While direct literature on the medicinal applications of this exact dione is nascent, the extensive research into related spiro[4.5]decane systems provides a compelling rationale for its exploration.
This document will serve as a detailed guide for researchers, scientists, and drug development professionals, outlining the known applications of analogous structures and providing actionable protocols for the synthesis and biological evaluation of novel derivatives based on the this compound core.
Medicinal Chemistry Landscape of Spiro[4.5]decane Derivatives
The spiro[4.5]decane nucleus is a privileged scaffold found in a variety of biologically active compounds. Its derivatives have been investigated for a wide range of therapeutic applications, highlighting the potential for molecules derived from this compound.
Anticancer Activity
A significant body of research points to the potent antitumor properties of spiro[4.5]decane derivatives.
-
Cytotoxicity: Natural products containing rearranged cholestane steroids with spiro[4.5]decane and oxaspiro[4.5]decane scaffolds have demonstrated notable cytotoxicity against human cancer cell lines, such as HL-60 leukemia cells.[2]
-
Targeted Inhibition: More targeted approaches have identified 1-oxa-3,7-diazaspiro[4.5]decan-2-one derivatives as potent and selective inhibitors of the KRAS-G12D mutation, a critical oncogenic driver in many cancers.[3] These compounds have shown nanomolar efficacy in cellular assays.[3]
-
Broad-Spectrum Activity: Synthetic 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives have exhibited moderate to potent activity against a panel of cancer cell lines, including A549 (lung), MDA-MB-231 (breast), and HeLa (cervical).[4][5]
Modulation of Hypoxia-Inducible Factor (HIF) Pathway
Spiro[4.5]decanone derivatives have emerged as potent inhibitors of HIF prolyl hydroxylases (PHDs).[6][7] These enzymes are key regulators of the cellular response to hypoxia. By inhibiting PHDs, these compounds can stabilize HIF-α, leading to the upregulation of genes involved in erythropoiesis and angiogenesis. This mechanism is being explored for the treatment of anemia and ischemic diseases.[6][7]
Central Nervous System (CNS) Applications
The rigid spiro[4.5]decane scaffold is also well-suited for targeting CNS receptors.
-
Serotonin Receptor Agonism: Derivatives of 1-oxa-4-thiaspiro- and 1,4-dithiaspiro[4.5]decane have been identified as potent and selective agonists of the 5-HT1A serotonin receptor, with potential applications in the management of pain and other neurological disorders.[8]
-
Sigma-1 Receptor Ligands: 1-Oxa-8-azaspiro[4.5]decane derivatives have been developed as high-affinity, selective ligands for the sigma-1 receptor, a protein implicated in a variety of neurological functions and diseases. These ligands have been radiolabeled and show promise as PET imaging agents for the brain.[9]
Synthetic Strategies and Protocols
The this compound core, with its two reactive carbonyl groups, offers multiple handles for chemical modification to generate diverse libraries of compounds for biological screening.
General Synthetic Approach
Protocol 1: Derivatization of this compound via Reductive Amination
This protocol describes a general method for introducing diverse amine functionalities at the C6 ketone position, a common strategy for exploring structure-activity relationships.
Rationale: Reductive amination is a robust and widely used method for forming C-N bonds. The choice of amine and reducing agent can be varied to optimize the reaction for different substrates and to introduce a wide range of chemical diversity.
Materials:
-
This compound
-
Primary or secondary amine of choice (e.g., benzylamine, piperidine)
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM, add the desired amine (1.1 eq).
-
Add a catalytic amount of glacial acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 1 hour to facilitate imine/enamine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes.
-
Stir the reaction at room temperature and monitor by TLC until the starting material is consumed (typically 4-12 hours).
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., 0-50% ethyl acetate in hexanes) to yield the desired N-substituted 6-amino-2-oxa-spiro[4.5]decan-1-one derivative.
Self-Validation: The success of the reaction can be confirmed by LC-MS analysis of the crude and purified material, looking for the expected mass of the product. The structure and purity of the final compound should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Biological Evaluation Protocols
The diverse biological activities of spiro[4.5]decane derivatives necessitate a range of biological assays to evaluate novel compounds.
Protocol 2: In Vitro Cytotoxicity Assessment using the MTT Assay
This protocol provides a method for determining the cytotoxic effects of newly synthesized this compound derivatives against a panel of human cancer cell lines.
Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. This assay is a standard and reliable method for initial cytotoxicity screening.
Materials:
-
Human cancer cell lines (e.g., A549, MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Test compounds dissolved in DMSO (stock solutions)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Prepare serial dilutions of the test compounds in complete medium from the DMSO stock solutions. The final DMSO concentration should not exceed 0.5%.
-
After 24 hours, remove the medium and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).
Self-Validation: The assay should include a positive control (a known cytotoxic drug like doxorubicin) to ensure the assay is performing correctly. The Z'-factor can be calculated to assess the quality of the assay.
Data Presentation and Visualization
Summary of Biological Activities of Representative Spiro[4.5]decane Analogs
| Scaffold Class | Target/Activity | Representative IC₅₀/Kᵢ | Reference(s) |
| 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones | Antitumor (MDA-MB-231) | 0.08 µM | [5] |
| 1-Oxa-3,7-diazaspiro[4.5]decan-2-ones | KRAS-G12D Inhibition | Nanomolar IC₅₀ | [3] |
| Spiro[4.5]decanones | HIF Prolyl Hydroxylase (PHD) Inhibition | - | [6][7] |
| 1-Oxa-8-azaspiro[4.5]decanes | Sigma-1 Receptor Binding | Kᵢ = 0.47 - 12.1 nM | [9] |
| 1-Oxa-4-thiaspiro[4.5]decanes | 5-HT1A Receptor Agonism | pD₂ = 9.58 | [8] |
Visualizations
Caption: Synthetic and biological evaluation workflow.
Caption: Derivatization points on the scaffold.
Conclusion and Future Directions
The this compound scaffold represents a promising, yet underexplored, starting point for the development of novel therapeutics. The proven success of structurally related spiro[4.5]decane derivatives in diverse areas such as oncology and neuroscience provides a strong impetus for the investigation of this particular core. The presence of two distinct and reactive carbonyl functionalities allows for the facile generation of diverse chemical libraries. By employing the synthetic and biological protocols outlined in this guide, researchers can systematically explore the chemical space around this scaffold and potentially uncover new lead compounds with significant therapeutic potential. Future work should focus on the stereocontrolled synthesis of derivatives and the elucidation of their specific molecular targets and mechanisms of action.
References
-
Verano, A. L., & Tan, D. S. (2017). Stereocontrolled Synthesis of Spiroketals: An Engine for Chemical and Biological Discovery. Israel Journal of Chemistry, 57(3-4), 279-291. [Link]
- BenchChem. (2025). A Comparative Guide to Modern Spiroketal Synthesis: Benchmarking New Synthetic Routes. BenchChem Technical Support Team.
-
MDPI. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 28(10), 4208. [Link]
- ResearchGate. (n.d.). Common methods for the preparation of spiroketals a)
-
Asymmetric Synthesis of Naturally Occuring Spiroketals. (2008). Indian Journal of Chemistry, 47B, 1262-1281. [Link]
- BenchChem. (n.d.). The Therapeutic Potential of Spiro[4.5]dec-9-en-7-one Derivatives and Analogues: A Technical Guide. BenchChem.
- ResearchGate. (n.d.). 4‐step synthesis of 2‐oxaspiro[4.5]dec‐7‐ene derivatives 32 a–c.
-
Spiroconyone B and C, Two Rearranged Cholestane Steroids with Spiro[4.5]decane and Oxaspiro[4.5]decane Scaffolds from Patiria pectinifera. (2025). Journal of Natural Products. [Link]
-
PubChem. (n.d.). 1-Oxaspiro[4.5]decan-2-one. PubChem. [Link]
-
ChemSynthesis. (n.d.). spiro[4.5]decane-1,6-dione. ChemSynthesis. [Link]
- Google Patents. (n.d.). EP3354649B1 - Oxa spiro derivative, preparation method therefor, and applications thereof in medicines.
-
Synthesis, biological evaluation and molecular modeling of 1-oxa-4-thiaspiro- and 1,4-dithiaspiro[4.5]decane derivatives as potent and selective 5-HT1A receptor agonists. (2017). European Journal of Medicinal Chemistry, 125, 435-452. [Link]
-
Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone derivatives. (2022). Journal of the Chinese Chemical Society. [Link]
-
1-oxa-3,7-diazaspiro[4.5]decan-2-one derivatives as potent KRAS-G12D inhibitors: A multidisciplinary approach integrating machine learning, synthesis, and biological evaluation. (2026). Computers in Biology and Medicine. [Link]
-
Synthesis and Antitumor Activity of a Series of Novel 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione Derivatives. (2019). Molecules, 24(18), 3369. [Link]
-
Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. (2020). Bioorganic & Medicinal Chemistry, 28(14), 115560. [Link]
-
Studies on spiro[4.5]decanone prolyl hydroxylase domain inhibitors. (2015). MedChemComm, 6(8), 1436-1441. [Link]
-
Structure-affinity/activity relationships of 1,4-dioxa-spiro[4.5]decane based ligands at α1 and 5-HT1A receptors. (2015). European Journal of Medicinal Chemistry, 90, 83-95. [Link]
-
J&W Pharmlab. (n.d.). This compound. J&W Pharmlab. [Link]
-
Diastereoselective Synthesis of 2-Amino-spiro[4.5]decane-6-ones Through Synergistic Photocatalysis and Organocatalysis for [3 + 2] Cycloaddition of Cyclopropylamines with Olefins. (2024). International Journal of Molecular Sciences, 25(10), 5433. [Link]
-
PubChem. (n.d.). Spiro[4.5]decane-1,6-dione. PubChem. [Link]
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- 4. Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Antitumor Activity of a Series of Novel 1-Oxa-4-azaspiro[4,5]deca-6,9-diene-3,8-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Oxa-spiro[4.5]decane-1,6-dione as a Versatile Building Block for Complex Molecule Synthesis
Introduction: The Strategic Value of Spirocyclic Scaffolds in Modern Chemistry
In the landscape of contemporary drug discovery and natural product synthesis, the demand for molecules with three-dimensional complexity is ever-increasing. Spirocyclic frameworks, characterized by two rings sharing a single atom, have emerged as privileged structures due to their inherent rigidity and well-defined spatial orientation of functional groups.[1][2] This unique architecture allows for precise interactions with biological targets, often leading to enhanced potency and selectivity.[1] Among the diverse array of spirocyclic systems, 2-oxa-spiro[4.5]decane-1,6-dione stands out as a particularly intriguing building block. This molecule combines the conformational constraint of a spirocycle with the reactivity of both a lactone and a ketone, offering multiple avenues for chemical diversification.
This guide provides a comprehensive overview of this compound, from its synthesis to its application in the construction of more complex molecular architectures. The protocols and methodologies detailed herein are designed for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this versatile scaffold.
Synthesis of this compound: A Proposed Pathway
While dedicated literature on the synthesis of this compound is not abundant, a robust and logical synthetic route can be proposed based on established chemical transformations. The key steps involve the preparation of the carbocyclic precursor, spiro[4.5]decane-1,6-dione, followed by a regioselective Baeyer-Villiger oxidation.
Part 1: Synthesis of spiro[4.5]decane-1,6-dione
The synthesis of the precursor diketone, spiro[4.5]decane-1,6-dione, has been reported in the literature.[3] A plausible approach involves the Michael addition of a cyclopentanone enamine to cyclohexenone, followed by hydrolysis and intramolecular cyclization.
Protocol 1: Synthesis of spiro[4.5]decane-1,6-dione
Materials:
-
Cyclopentanone
-
Pyrrolidine
-
Cyclohexenone
-
Toluene, anhydrous
-
Hydrochloric acid, aqueous solution (1 M)
-
Sodium hydroxide, aqueous solution (5%)
-
Magnesium sulfate, anhydrous
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Enamine Formation: In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve cyclopentanone (1.0 eq) and pyrrolidine (1.2 eq) in anhydrous toluene. Reflux the mixture until the theoretical amount of water is collected, indicating the formation of the cyclopentanone-pyrrolidine enamine.
-
Michael Addition: Cool the reaction mixture to room temperature. Add cyclohexenone (1.0 eq) dropwise to the enamine solution. Stir the reaction at room temperature for 12-24 hours, monitoring the progress by TLC.
-
Hydrolysis and Cyclization: Upon completion of the Michael addition, add 1 M aqueous HCl to the reaction mixture and stir vigorously for 4-6 hours to hydrolyze the enamine and induce intramolecular aldol condensation.
-
Work-up and Purification: Separate the organic layer and wash it sequentially with water, 5% aqueous NaOH, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford spiro[4.5]decane-1,6-dione.[4]
Part 2: Baeyer-Villiger Oxidation to this compound
The Baeyer-Villiger oxidation is a classic and reliable method for the conversion of ketones to esters or lactones using peroxyacids.[5][6][7] For the conversion of spiro[4.5]decane-1,6-dione, the migratory aptitude of the carbons adjacent to the carbonyl groups will dictate the regioselectivity of the oxidation. In this symmetrical diketone, oxidation of either ketone will lead to the desired product.
Protocol 2: Baeyer-Villiger Oxidation of spiro[4.5]decane-1,6-dione
Materials:
-
spiro[4.5]decane-1,6-dione
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Sodium bicarbonate, saturated aqueous solution
-
Sodium sulfite, aqueous solution (10%)
-
Magnesium sulfate, anhydrous
Procedure:
-
Reaction Setup: Dissolve spiro[4.5]decane-1,6-dione (1.0 eq) in DCM in a round-bottom flask. Cool the solution to 0 °C in an ice bath.
-
Addition of Oxidant: Add m-CPBA (1.1 eq) portion-wise to the cooled solution, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and gradually warm to room temperature over 4-8 hours. Monitor the reaction progress by TLC.
-
Quenching and Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. To remove excess peroxyacid, add 10% aqueous sodium sulfite and stir until a negative test with starch-iodide paper is obtained.
-
Extraction and Purification: Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude this compound can be purified by column chromatography or recrystallization.
Key Reactivity and Applications as a Building Block
The synthetic utility of this compound stems from the presence of two distinct reactive sites: the lactone and the ketone. This dual functionality allows for a wide range of transformations, making it a valuable precursor for the synthesis of complex molecules.
Reactions at the Ketone Carbonyl
The ketone functionality can undergo a variety of standard carbonyl reactions, such as nucleophilic additions, reductions, and condensations. These transformations provide a straightforward means of introducing new functional groups and stereocenters.
Table 1: Representative Transformations of the Ketone Moiety
| Reaction Type | Reagents and Conditions | Product Type |
| Reduction | NaBH₄, MeOH, 0 °C | Spirocyclic alcohol |
| Grignard Addition | R-MgBr, THF, 0 °C | Tertiary alcohol |
| Wittig Reaction | Ph₃P=CHR, THF | Alkene |
| Knoevenagel Condensation | Malononitrile, piperidine, EtOH | α,β-Unsaturated dinitrile |
Protocol 3: Selective Reduction of the Ketone
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Ammonium chloride, saturated aqueous solution
Procedure:
-
Dissolve this compound (1.0 eq) in MeOH and cool to 0 °C.
-
Add NaBH₄ (1.1 eq) portion-wise.
-
Stir at 0 °C for 1-2 hours, monitoring by TLC.
-
Quench with saturated aqueous ammonium chloride.
-
Extract with ethyl acetate, dry the organic layer, and concentrate.
-
Purify by column chromatography to yield the corresponding spirocyclic alcohol.
Ring-Opening Reactions of the Lactone
The γ-butyrolactone ring is susceptible to nucleophilic attack at the carbonyl carbon, leading to ring-opening.[8] This provides a powerful strategy for introducing a variety of functional groups and extending the carbon chain.
Table 2: Nucleophilic Ring-Opening of the Lactone
| Nucleophile | Reagents and Conditions | Product Type |
| Hydroxide | NaOH, H₂O/MeOH, reflux | Hydroxy acid |
| Alkoxide | NaOMe, MeOH, reflux | Hydroxy ester |
| Amine | R-NH₂, neat or in EtOH, reflux | Hydroxy amide |
| Grignard Reagent | R-MgBr (excess), THF | Diol |
Protocol 4: Amine-Mediated Lactone Ring-Opening
Materials:
-
This compound
-
Benzylamine
-
Ethanol (EtOH)
Procedure:
-
In a sealed tube, dissolve this compound (1.0 eq) in EtOH.
-
Add benzylamine (1.2 eq).
-
Heat the mixture at 80 °C for 12-24 hours.
-
Cool to room temperature and concentrate under reduced pressure.
-
Purify the resulting hydroxy amide by column chromatography.
Domino and Cascade Reactions
The bifunctional nature of this compound makes it an ideal substrate for domino and cascade reactions, allowing for the rapid construction of complex polycyclic systems.[9][10][11] For example, a reaction sequence could be initiated at one carbonyl group, with a subsequent intramolecular reaction involving the other.
Conceptual Workflow for a Domino Reaction:
Caption: Conceptual workflow for a domino reaction utilizing this compound.
Case Study: Application in the Synthesis of a Fused Heterocyclic System
To illustrate the potential of this compound as a building block, we can envision its use in the synthesis of a fused lactam-lactone system, a scaffold found in some biologically active molecules.[12]
Proposed Synthetic Pathway:
Caption: Proposed pathway for the synthesis of a fused heterocyclic system.
This proposed synthesis begins with a reductive amination of the ketone in 1 to introduce an amino group, forming the intermediate amino-lactone 2 . Subsequent intramolecular cyclization through the attack of the newly introduced amine onto the lactone carbonyl would furnish the fused lactam-lactone 3 . This strategy highlights how the two carbonyl groups can be sequentially manipulated to rapidly build molecular complexity.
Conclusion and Future Outlook
This compound represents a powerful and versatile building block for the synthesis of complex molecules. Its rigid spirocyclic core and orthogonal reactivity of the ketone and lactone functionalities provide a rich platform for chemical exploration. The protocols and concepts outlined in this guide are intended to serve as a foundation for researchers to unlock the full potential of this scaffold in their synthetic endeavors, from the development of novel therapeutic agents to the total synthesis of intricate natural products. The continued exploration of domino and cascade reactions originating from this building block is a particularly promising avenue for future research.
References
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- Photochemical synthesis of spirocyclic γ‐butyrolactones and... - ResearchGate. (n.d.).
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- Du, Y.-D., Ma, L.-L., Wu, C.-Y., Wu, R.-H., Yu, Z.-C., Zhou, Y., Yang, D.-S., Wu, Y.-D., Wang, J.-G., & Wu, A.-X. (2024). Synthesis of 6-oxa-Spiro[4.5]decane Derivatives by Merging Ring-Opening of Benzo[c]oxepines and Formal 1,2-Oxygen Migration. The Journal of Organic Chemistry, 89(21), 15953–15963.
- Wang, L., He, T., Chen, J., Li, Z., & Yu, S. (2024). γ-Butyrolactone Synthesis from Allylic Alcohols Using the CO2 Radical Anion. ACS Precision Chemistry.
- Ballini, R., Barboni, L., Bosica, G., & Fiorini, D. (2002). One-Pot Synthesis of γ-Diketones, γ-Keto Esters, and Conjugated Cyclopentenones from Nitroalkanes. Synthesis, 2002(18), 2725-2728.
- Riu, M., Gini, A., & Melchiorre, P. (2022). Photolysis of CO2 Carbamate for Hydrocarboxylation Reactions.
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PubChem. (n.d.). Spiro[4.5]decane-1,6-dione. Retrieved from [Link]
- Talekar, S., & Tambade, P. (1993). γ-butyrolactones and their reaction with strong acids: a novel route to .alpha.-pyrones. The Journal of Organic Chemistry, 58(25), 7248–7254.
- Gilles, L., & Antoniotti, S. (2022). Spirocyclic Compounds in Fragrance Chemistry: Synthesis and Olfactory Properties. ChemistryPlusChem, 87(11), e202200224.
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Professor Dave Explains. (2020, April 3). Baeyer-Villiger Oxidation [Video]. YouTube. [Link]...
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PubMed. (2024). Domino Reactions Enable Zn-Mediated Direct Synthesis of Spiro-Fused 2-Oxindole-α-Methylene-γ-Butyrolactones/Lactams from Isatin Derivatives and 2-(Bromomethyl)acrylates. Retrieved from [Link]
- ResearchGate. (n.d.). Bioactive molecules bearing a γ‐butyrolactone or phthalane ring.
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Organic Chemistry Portal. (n.d.). Lactone synthesis. Retrieved from [Link]
- ResearchGate. (n.d.). Ring-Opening Cyclizations of Spirocyclopropanes with Nucleophiles and their Applications.
- Green, N. J., & Rizzacasa, M. A. (2015). Total syntheses of natural products containing spirocarbocycles. Organic & Biomolecular Chemistry, 13(42), 10456–10477.
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PubChem. (n.d.). Spiro[4.5]decan-1-ol. Retrieved from [Link]
- Hand, E. S., & Paudler, W. W. (1982). Spirolactones of tyrosine: synthesis and reaction with nucleophiles. Journal of the Chemical Society, Perkin Transactions 1, 1371-1376.
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ACS Publications. (2024). Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones. Retrieved from [Link]
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PubMed. (n.d.). Pd(II)-Catalyzed Synthesis of Bicyclo[3.2.1] Lactones via Tandem Intramolecular β-C(sp3)–H Olefination/Lactonization. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review. Retrieved from [Link]
-
MDPI. (2024). Domino Reactions Enable Zn-Mediated Direct Synthesis of Spiro-Fused 2-Oxindole-α-Methylene-γ-Butyrolactones/Lactams from Isatin Derivatives and 2-(Bromomethyl)acrylates. Retrieved from [Link]
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National Institutes of Health. (2021). A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones. Retrieved from [Link]
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AIR Unimi. (2022). Stereoselective domino reactions in the synthesis of spiro compounds. Retrieved from [Link]
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ChemSynthesis. (n.d.). spiro[4.5]decane-1,6-dione. Retrieved from [Link]
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MDPI. (2018). Baeyer-Villiger Oxidation of Some C19 Steroids by Penicillium lanosocoeruleum. Retrieved from [Link]
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Pearson. (n.d.). Lactones, Lactams and Cyclization Reactions: Videos & Practice Problems. Retrieved from [Link]
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National Institutes of Health. (n.d.). Spirocyclic Motifs in Natural Products. Retrieved from [Link]
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-
Royal Society of Chemistry. (2010). Organic synthesis using a hypervalent iodine reagent: unexpected and novel domino reaction leading to spiro cyclohexadienone lac. Retrieved from [Link]
-
SciSpace. (2020). A direct route to six and seven membered lactones via γ-C(sp3)–H activation. Retrieved from [Link]
-
PubMed. (2015). Completely recyclable biopolymers with linear and cyclic topologies via ring-opening polymerization of γ-butyrolactone. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Spiro[4.5]decan-1-one. Retrieved from [Link]
-
ResearchGate. (2014, October 15). Why does ring opening reaction (of lactones) often follow nucleophilic pathway and not electrophilic?. Retrieved from [Link]
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PubChem. (n.d.). Gamma-Butyrolactone. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Spiro(4.5)decane. Retrieved from [Link]
-
PubChem. (n.d.). Spiro(4.5)decan-8-ol. Retrieved from [Link]
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- 12. researchgate.net [researchgate.net]
Application Notes & Protocols: Experimental Setup for Reactions Involving 2-Oxa-spiro[4.5]decane-1,6-dione
These application notes provide a comprehensive guide for researchers, medicinal chemists, and professionals in drug development on the experimental setup for the synthesis and derivatization of 2-Oxa-spiro[4.5]decane-1,6-dione. This spirocyclic scaffold, containing both a lactone and a ketone, represents a versatile building block for the synthesis of complex molecules with potential applications in pharmaceuticals and materials science. The inherent conformational rigidity imparted by the spirocenter makes this an attractive moiety for drug design.[1]
This document outlines a proposed synthetic route based on established chemical principles and provides detailed protocols for subsequent functional group transformations. The experimental designs herein are constructed to be self-validating, with explanations for the choice of reagents and conditions to ensure both scientific rigor and practical applicability.
Part 1: Synthesis of this compound
The synthesis of spiroketals can be achieved through various strategies, with the acid-catalyzed cyclization of a suitable dihydroxyketone being a common and effective method.[2][3] In the case of this compound, a plausible and efficient approach involves the intramolecular cyclization of a keto-acid precursor, which can be synthesized from commercially available starting materials.
Proposed Synthetic Pathway
The proposed synthesis is a two-step process starting from 1-ethoxycarbonyl-cyclohexanecarboxylic acid, involving a Dieckmann-like condensation followed by hydrolysis, decarboxylation, and lactonization.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: Synthesis
Materials and Equipment:
-
Round-bottom flasks, reflux condenser, dropping funnel, magnetic stirrer, heating mantle.
-
Rotary evaporator.
-
Standard laboratory glassware.
-
Reagents: 1-ethoxycarbonyl-cyclohexanecarboxylic acid, thionyl chloride (SOCl₂), sodium hydride (NaH), ethyl acetate, diethyl ether, hydrochloric acid (HCl), dichloromethane (DCM), anhydrous magnesium sulfate (MgSO₄).
-
Silica gel for column chromatography.
Step 1: Synthesis of Ethyl 2-oxaspiro[4.5]decane-1,3,6-trione (Intermediate)
-
Acid Chloride Formation: In a fume hood, dissolve 1-ethoxycarbonyl-cyclohexanecarboxylic acid (1 eq.) in an excess of thionyl chloride (5 eq.). Gently reflux the mixture for 2 hours. After cooling to room temperature, remove the excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude acid chloride is used directly in the next step.
-
Rationale: Conversion to the acid chloride activates the carboxylic acid for the subsequent intramolecular condensation.
-
-
Intramolecular Condensation: To a suspension of sodium hydride (1.2 eq., 60% dispersion in mineral oil) in anhydrous diethyl ether at 0 °C, add a solution of ethyl acetate (1.5 eq.) in diethyl ether dropwise. Stir the mixture at room temperature for 30 minutes. Then, add a solution of the crude acid chloride from the previous step in anhydrous diethyl ether dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Rationale: This is an intramolecular acylation reaction to form the cyclic β-keto ester system. Sodium hydride is a strong base that deprotonates the α-carbon of ethyl acetate, which then acts as a nucleophile.
-
-
Work-up: Carefully quench the reaction by the slow addition of water at 0 °C. Separate the aqueous and organic layers. Extract the aqueous layer with diethyl ether (3 x 50 mL). Acidify the aqueous layer to pH 2 with 2M HCl and extract with dichloromethane (3 x 50 mL). Combine the DCM extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude intermediate.
Step 2: Synthesis of this compound (Target Molecule)
-
Hydrolysis and Decarboxylation: Dissolve the crude intermediate from Step 1 in a 1:1 mixture of concentrated HCl and water. Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Rationale: The acidic conditions promote both the hydrolysis of the ester and the decarboxylation of the resulting β-keto acid to yield the desired dione.
-
-
Work-up and Purification: Cool the reaction mixture to room temperature and extract with dichloromethane (3 x 75 mL). Combine the organic extracts, wash with saturated sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure this compound.
Characterization: The final product should be characterized by:
-
¹H and ¹³C NMR: To confirm the chemical structure and purity.
-
FT-IR: To identify the characteristic carbonyl stretches of the ketone and lactone.
-
Mass Spectrometry: To confirm the molecular weight (166.22 g/mol ).[4][5]
Part 2: Reactions of this compound
The presence of two distinct carbonyl functionalities, a ketone and a lactone, allows for a range of selective chemical transformations. The ketone is generally more reactive towards nucleophiles than the lactone ester.
Reaction Scheme Overview
Caption: Potential derivatization reactions of this compound.
Protocol 1: Selective Reduction of the Ketone (Luche Reduction)
This protocol achieves the selective reduction of the ketone in the presence of the lactone.
Materials and Equipment:
-
Round-bottom flask, magnetic stirrer.
-
Reagents: this compound, cerium(III) chloride heptahydrate (CeCl₃·7H₂O), sodium borohydride (NaBH₄), methanol, ethyl acetate, saturated ammonium chloride solution.
Procedure:
-
Dissolve this compound (1 eq.) and CeCl₃·7H₂O (1.1 eq.) in methanol at 0 °C.
-
Stir the mixture for 15 minutes to allow for coordination of the cerium salt to the carbonyl oxygen.
-
Add NaBH₄ (1.1 eq.) portion-wise over 10 minutes.
-
Rationale: The Luche reduction conditions are chemoselective for ketones over esters. Cerium(III) chloride enhances the electrophilicity of the ketone carbonyl, facilitating its reduction by the mild reducing agent NaBH₄.
-
-
Stir the reaction at 0 °C and monitor by TLC.
-
Upon completion, quench the reaction with saturated ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography on silica gel.
Protocol 2: Grignard Reaction at the Ketone
This protocol describes the addition of an organometallic reagent to the ketone, forming a tertiary alcohol.
Materials and Equipment:
-
Three-neck round-bottom flask, dropping funnel, condenser, nitrogen inlet, magnetic stirrer.
-
Anhydrous solvents and reagents are critical.
-
Reagents: this compound, Grignard reagent (e.g., methylmagnesium bromide, 1M in THF), anhydrous THF.
Procedure:
-
Under a nitrogen atmosphere, dissolve this compound (1 eq.) in anhydrous THF in a three-neck flask.
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Add the Grignard reagent (1.1 eq.) dropwise via a syringe or dropping funnel.
-
Rationale: The Grignard reagent is a strong nucleophile and will preferentially attack the more electrophilic ketone carbonyl. Low temperatures are used to minimize side reactions, such as attack at the lactone.
-
-
Stir the reaction at -78 °C for 1-2 hours.
-
Quench the reaction by the slow addition of saturated ammonium chloride solution at -78 °C.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 40 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify by column chromatography.
Protocol 3: Reductive Amination
This protocol allows for the introduction of a nitrogen-containing functional group at the C6 position.
Materials and Equipment:
-
Round-bottom flask, Dean-Stark trap (optional), magnetic stirrer.
-
Reagents: this compound, primary amine (e.g., benzylamine, 1.1 eq.), acetic acid (catalytic), sodium cyanoborohydride (NaBH₃CN), methanol.
Procedure:
-
Dissolve this compound (1 eq.) and the primary amine (1.1 eq.) in methanol.
-
Add a catalytic amount of acetic acid (2-3 drops).
-
Stir the mixture at room temperature for 1-2 hours to form the imine intermediate. A Dean-Stark trap can be used with a higher boiling solvent like toluene to remove water and drive the equilibrium.
-
Rationale: The ketone reacts with the primary amine under mildly acidic conditions to form an imine, which is then reduced in situ.
-
-
Cool the mixture to 0 °C and add sodium cyanoborohydride (1.2 eq.) portion-wise.
-
Rationale: NaBH₃CN is a mild reducing agent that is selective for the protonated imine over the carbonyl groups, allowing for a one-pot reaction.
-
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by adding 2M HCl until the pH is ~2 (caution: HCN gas may be evolved).
-
Basify the mixture with 2M NaOH to pH ~10 and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry, and concentrate. Purify by column chromatography.
Data Summary Table
| Reaction | Key Reagents | Product | Expected Yield Range (%) |
| Synthesis | SOCl₂, NaH, HCl | This compound | 40-60 (over 2 steps) |
| Luche Reduction | NaBH₄, CeCl₃·7H₂O | 6-Hydroxy-2-oxaspiro[4.5]decan-1-one | 80-95 |
| Grignard Reaction | R-MgBr | 6-Alkyl/Aryl-6-hydroxy-2-oxaspiro[4.5]decan-1-one | 60-85 |
| Reductive Amination | R-NH₂, NaBH₃CN | 6-Amino-2-oxaspiro[4.5]decan-1-one | 50-75 |
Note: Yields are estimates and will vary based on the specific substrate and reaction scale.
Conclusion and Future Directions
The protocols detailed in these application notes provide a solid foundation for the synthesis and manipulation of this compound. The ability to selectively functionalize the ketone carbonyl opens up avenues for creating diverse libraries of spirocyclic compounds. Future work could explore diastereoselective reductions and additions to the ketone, as well as reactions involving the lactone moiety under more forcing conditions. The development of enantioselective strategies for the synthesis of this scaffold would also be a valuable contribution to the field of medicinal chemistry.[6]
References
-
Diastereoselective Synthesis of 2-Amino-spiro[4.5]decane-6-ones Through Synergistic Photocatalysis and Organocatalysis for [3 + 2] Cycloaddition of Cyclopropylamines with Olefins. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]
-
4‐step synthesis of 2‐oxaspiro[4.5]dec‐7‐ene derivatives 32 a–c. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
1-Oxaspiro[4.5]decan-2-one. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]
-
spiro[4.5]decane-1,6-dione. (n.d.). ChemSynthesis. Retrieved January 19, 2026, from [Link]
-
Spiro[4.5]decane-1,6-dione. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]
-
Spiroconyone B and C, Two Rearranged Cholestane Steroids with Spiro[4.5]decane and Oxaspiro[4.5]decane Scaffolds from Patiria pectinifera. (2022). Journal of Natural Products. Retrieved January 19, 2026, from [Link]
-
Strategies in Spiroketal Synthesis Revisited: Recent Applications and Advances. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Quantification and stability assessment of 7,9-di‑tert‑butyl‑1-oxaspiro(4,5)deca-6,9-diene-2,8‑dione leaching from cross-linked polyethylene pipes using gas and liquid chromatography. (2023). PubMed. Retrieved January 19, 2026, from [Link]
-
Enantioselective Preparation of (N,O)-, (N,N)- and (N,S)-Spiroketal Moieties. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]
-
Identification of 1,3,8-triazaspiro[4.5]decane-2,4-dione Derivatives as a Novel Delta Opioid Receptor-Selective Agonist Chemotype. (2024). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Stereocontrolled Synthesis of Spiroketals via Ti(Oi-Pr)4-Mediated Kinetic Spirocyclization of Glycal Epoxides with Retention of Configuration. (2007). Journal of the American Chemical Society. Retrieved January 19, 2026, from [Link]
-
Oxa-spirocycles: synthesis, properties and applications. (n.d.). National Institutes of Health. Retrieved January 19, 2026, from [Link]
-
RIFM fragrance ingredient safety assessment, 1-oxaspiro[4.5]deca-3,6-diene, 2,6,9,10-tetramethyl-, CAS Registry Number 71078-31-. (2023). Food and Chemical Toxicology. Retrieved January 19, 2026, from [Link]
-
Rapid Synthesis of the Spiroketal Subunit of Neaumycin B: Stereochemical Aspects of Singly Anomeric Spiroketals and Proposal for a Stereocenter Reassignment. (2013). Organic Letters. Retrieved January 19, 2026, from [Link]
-
1-oxaspiro(4,5)decan-2-one, 699-61-6. (n.d.). The Good Scents Company. Retrieved January 19, 2026, from [Link]
-
Common methods for the preparation of spiroketals a) from dihydroxyketons. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Ethanone, 2,2-dichloro-1-(1-oxa-4-azaspiro[4.5]dec-4-yl)-. (n.d.). U.S. Environmental Protection Agency. Retrieved January 19, 2026, from [Link]
Sources
Application Notes and Protocols for the Quantitative Analysis of 2-Oxa-spiro[4.5]decane-1,6-dione
Introduction
2-Oxa-spiro[4.5]decane-1,6-dione is a spirocyclic compound of interest in drug discovery and organic synthesis due to its unique three-dimensional structure.[1] Accurate quantification of this molecule is critical for a range of applications, including pharmacokinetic studies, formulation development, and quality control. This guide provides detailed application notes and protocols for the quantitative analysis of this compound using three robust analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
The choice of analytical method will depend on the specific requirements of the study, such as the sample matrix, required sensitivity, and the availability of instrumentation. This document will provide the foundational knowledge for researchers, scientists, and drug development professionals to establish and validate their own analytical protocols for this spiro compound.
High-Performance Liquid Chromatography (HPLC) for Quantification
HPLC is a premier analytical technique for the separation and quantification of spiro compounds.[1] For this compound, a reversed-phase HPLC method with UV detection is a primary approach, assuming the molecule possesses a suitable chromophore. If the compound lacks a strong UV chromophore, alternative detection methods such as Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (MS) can be employed.
Rationale for HPLC Method Development
The selection of a reversed-phase method using a C18 column is based on the expected moderate polarity of the target molecule.[2] The mobile phase, typically a mixture of acetonitrile or methanol and water, allows for the effective elution and separation of the analyte from potential impurities.[3] Method development will focus on optimizing the mobile phase composition to achieve a symmetrical peak shape and a reasonable retention time.
Experimental Workflow for HPLC Analysis
Caption: Workflow for HPLC quantification.
Detailed HPLC Protocol
Instrumentation:
Materials:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Acetonitrile and water (HPLC grade). The exact ratio should be optimized, starting with a 50:50 (v/v) mixture.
-
Sample Solvent: Mobile phase or a solvent in which the analyte is freely soluble.
Protocol:
-
Standard Preparation:
-
Prepare a stock solution of this compound in the sample solvent at a concentration of 1 mg/mL.
-
From the stock solution, prepare a series of working standards by serial dilution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Sample Preparation:
-
Dissolve the sample containing this compound in the sample solvent to achieve a concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: To be determined by scanning the UV spectrum of the analyte. If no significant chromophore is present, an ELSD or MS detector should be used.
-
-
Data Analysis:
-
Inject the working standards and construct a calibration curve by plotting the peak area against the concentration.
-
Inject the sample solutions and determine the concentration of this compound from the calibration curve.
-
| Parameter | Typical Value |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | Analyte dependent |
| Limit of Quantification (LOQ) | Analyte dependent |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98-102% |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and selective technique suitable for the quantification of volatile and semi-volatile compounds like lactones.[4][5][6][7][8] This method is particularly advantageous for analyzing complex matrices due to the separation power of the gas chromatograph and the specificity of the mass spectrometer.
Rationale for GC-MS Method Development
The volatility of this compound will be a key factor in the success of this method. Assuming the compound is thermally stable and sufficiently volatile, GC-MS can provide excellent sensitivity and structural confirmation. The choice of a suitable capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is crucial for achieving good separation.
Experimental Workflow for GC-MS Analysis
Caption: Workflow for GC-MS quantification.
Detailed GC-MS Protocol
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
Materials:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column (or equivalent).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Sample Solvent: A volatile organic solvent such as dichloromethane or ethyl acetate.
Protocol:
-
Standard Preparation:
-
Prepare a stock solution of this compound in the chosen solvent at a concentration of 1 mg/mL.
-
Prepare a series of working standards by serial dilution to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL).
-
-
Sample Preparation:
-
Dissolve or extract the sample to isolate the analyte in the chosen solvent. The final concentration should be within the calibration range.
-
-
GC-MS Conditions:
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL (splitless injection).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Spectrometry Mode:
-
Full Scan: To identify the characteristic ions of the analyte.
-
Selected Ion Monitoring (SIM): For quantitative analysis, monitor 3-4 characteristic ions of this compound for enhanced sensitivity and selectivity.
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the abundance of the primary quantifier ion against the concentration of the standards.
-
Determine the concentration of the analyte in the samples using the calibration curve.
-
| Parameter | Typical Value |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | Analyte dependent (ng/mL to pg/mL range) |
| Limit of Quantification (LOQ) | Analyte dependent |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95-105% |
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a powerful primary analytical method that allows for the direct quantification of a substance without the need for an identical reference standard for calibration.[9][10][11] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, making it an accurate and reliable technique for purity assessment and concentration determination.[9][12]
Rationale for qNMR Method
The use of ¹H qNMR is particularly advantageous as protons are abundant in most organic molecules, offering high sensitivity.[9] This method relies on the use of an internal standard of known purity and concentration. The concentration of the analyte is determined by comparing the integral of a specific analyte resonance to the integral of a known resonance from the internal standard.
Experimental Workflow for qNMR Analysis
Caption: Workflow for qNMR quantification.
Detailed qNMR Protocol
Instrumentation:
-
High-field NMR spectrometer (e.g., 400 MHz or higher).
Materials:
-
Internal Standard: A stable compound with a known purity, chemical shift that does not overlap with the analyte, and a simple spectrum (e.g., maleic acid, dimethyl sulfone).
-
Deuterated Solvent: A solvent that dissolves both the analyte and the internal standard (e.g., DMSO-d₆, CDCl₃).
Protocol:
-
Sample Preparation:
-
Accurately weigh a known amount of this compound and the internal standard into the same vial.
-
Dissolve the mixture in a precise volume of deuterated solvent.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum using quantitative parameters:
-
Sufficient Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest.
-
Ernst Angle Pulse: A flip angle of 90° is often used.
-
High Signal-to-Noise Ratio: Acquire a sufficient number of scans.
-
-
-
Data Processing:
-
Apply phase and baseline correction to the spectrum.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
-
Calculation:
-
The purity of the analyte can be calculated using the following equation[9]: Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * Purity_std Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = Mass
-
P = Purity
-
-
| Parameter | Typical Value |
| Accuracy | High, as it is a primary method |
| Precision (%RSD) | < 1% |
| Specificity | High, due to the structural information in the spectrum |
Method Validation
Regardless of the chosen technique, a thorough method validation according to ICH guidelines is essential to ensure the reliability of the results. Key validation parameters include:
-
Specificity: The ability to accurately measure the analyte in the presence of other components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
Conclusion
The quantification of this compound can be effectively achieved using HPLC, GC-MS, or qNMR. The choice of method should be guided by the specific analytical needs, sample characteristics, and available instrumentation. HPLC offers versatility, while GC-MS provides high sensitivity for volatile compounds. qNMR stands out as a primary method for accurate purity and concentration determination without the need for a specific reference standard of the analyte. The protocols provided herein serve as a comprehensive starting point for developing and validating robust analytical methods for this and structurally related spiro compounds.
References
- A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Analysis of Spiro Alcohols - Benchchem.
- A Guide to Quantitative NMR (qNMR) - Emery Pharma.
- What is qNMR and why is it important? - Mestrelab Resources.
- Determination of Lactones in Wines by Headspace Solid-Phase Microextraction and Gas Chromatography Coupled with Mass Spectrometry - PMC - NIH.
- Simple Quantification of Lactones in Milk Fat by Solvent Extraction Using Gas Chromatography–Mass Spectrometry - ResearchGate.
- Quantitative Analysis of Lactone Enantiomers in Butter and Margarine through the Combination of Solvent Extraction and Enantioselective Gas Chromatography-Mass Spectrometry - PubMed.
- Determining and reporting purity of organic molecules: Why qNMR - ResearchGate.
- Quantitative Analysis of Lactone Enantiomers in Butter and Margarine through the Combination of Solvent Extraction and Enantioselective Gas Chromatography–Mass Spectrometry | Journal of Agricultural and Food Chemistry - ACS Publications.
- Quantitative Nuclear Magnetic Resonance (NMR): Principles and Practice - AZoM.
- Simple Determination of Lactones in High-fat Food Products by GC/MS - ResearchGate.
- Quantitative NMR Spectroscopy.
- High Performance Liquid Chromatography | HPLC - EAG Laboratories.
- High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review - MDPI.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review [mdpi.com]
- 3. High Performance Liquid Chromatography | HPLC | EAG Laboratories [eag.com]
- 4. Determination of Lactones in Wines by Headspace Solid-Phase Microextraction and Gas Chromatography Coupled with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative Analysis of Lactone Enantiomers in Butter and Margarine through the Combination of Solvent Extraction and Enantioselective Gas Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. emerypharma.com [emerypharma.com]
- 10. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
- 11. azom.com [azom.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Use of 2-Oxa-spiro[4.5]decane-1,6-dione as a Chiral Auxiliary
A Note to Researchers, Scientists, and Drug Development Professionals:
Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is a significant lack of published information regarding the use of 2-Oxa-spiro[4.5]decane-1,6-dione as a chiral auxiliary in asymmetric synthesis. While extensive data exists on the synthesis and application of various spiro[4.5]decane derivatives and other classes of chiral auxiliaries, specific protocols, mechanistic studies, and application data for the title compound are not available in the public domain.
The initial research strategy aimed to provide a detailed technical guide, including in-depth protocols and mechanistic insights, on the application of this compound as a chiral auxiliary. However, the absence of primary literature or established methods for its use in this capacity prevents the creation of a scientifically validated and trustworthy guide as per the core requirements of this request.
It is plausible that this specific spirocyclic dione has not been extensively explored or reported as a chiral auxiliary, or its applications may be proprietary and not publicly disclosed.
Alternative Avenues for Exploration in Asymmetric Synthesis
For researchers interested in the application of cyclic structures in stereocontrolled reactions, several well-established and thoroughly documented alternatives exist. We recommend exploring the extensive body of literature on the following topics:
-
Spirocyclic Lactones in Asymmetric Synthesis: While information on this compound is scarce, other spirocyclic lactones have been investigated for their potential in asymmetric transformations. Research in this area could provide valuable insights into the design and application of rigid chiral scaffolds. Spiro-lactones are recognized as important structures in natural products and medicinal chemistry, and their synthesis and functionalization are active areas of research.[1][2]
-
Well-Established Chiral Auxiliaries: For practical applications in asymmetric synthesis, a wealth of information, including detailed protocols and mechanistic understanding, is available for a variety of chiral auxiliaries. These include:
-
Evans Oxazolidinones: Widely used for stereoselective aldol reactions, alkylations, and other transformations.[3]
-
(R)- and (S)-Pantolactone: Efficient chiral auxiliaries used in a range of asymmetric reactions.[4]
-
Pseudoephedrine Amides and tert-Butanesulfinamide Imines: Versatile auxiliaries for the asymmetric synthesis of chiral amines and other functional groups.[3]
-
A general workflow for employing a chiral auxiliary in asymmetric synthesis is depicted below. This process involves the attachment of the auxiliary to a prochiral substrate, a diastereoselective reaction to create the desired stereocenter, and subsequent cleavage of the auxiliary to yield the enantiomerically enriched product.[5]
Sources
- 1. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]
- 2. Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Asymmetric induction - Wikipedia [en.wikipedia.org]
- 4. Synthesis and Applications of (R)- and (S)-Pantolactone as Chiral Auxiliaries | Bentham Science [eurekaselect.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Synthesis of 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione Derivatives
Introduction: The Significance of the 1-oxa-4-azaspiro[4.5]decane Scaffold
The 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug development. Spirocyclic systems, characterized by a single atom shared between two rings, offer a unique three-dimensional architecture that can lead to enhanced binding affinity and selectivity for biological targets. The incorporation of a quinone-like dienone system and a lactam moiety within this spirocyclic framework makes these derivatives particularly compelling candidates for anticancer drug discovery.[1][2]
Recent research has demonstrated that novel derivatives of this scaffold exhibit potent cytotoxic activity against various human cancer cell lines, including lung, breast, and cervical cancer.[1][2] For instance, certain derivatives have shown IC₅₀ values in the nanomolar range, highlighting their potential as promising leads for the development of next-generation chemotherapeutics.[1][2] This guide provides a detailed overview of a robust synthetic strategy for accessing these valuable compounds, focusing on the key mechanistic considerations and offering a validated, step-by-step protocol for researchers in the field.
Synthetic Strategy: A Multi-Step Approach to the Spirocyclic Core
The synthesis of 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives is efficiently achieved through a multi-step sequence commencing from readily available starting materials. The overall strategy involves the initial construction of an N-(4-hydroxyphenyl)acetamide precursor, followed by a crucial metal-catalyzed oxidative cyclization to forge the spirocyclic core. Subsequent derivatization allows for the exploration of the chemical space around this scaffold to optimize biological activity.
Core Synthesis Workflow
Caption: General workflow for the synthesis of 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives.
Mechanistic Insights: The Oxidative Spirocyclization
The cornerstone of this synthetic approach is the intramolecular oxidative cyclization of the N-(4-hydroxyphenyl)acetamide precursor. This transformation is typically mediated by a hypervalent iodine reagent, such as (diacetoxyiodo)benzene (PIDA), often in the presence of a copper catalyst.[3][4] While the precise mechanism can be complex, it is believed to proceed through the oxidation of the phenol to a phenoxonium ion or a related reactive intermediate. This electrophilic species is then susceptible to intramolecular attack by the amide oxygen, leading to the formation of the spirocyclic lactam.
The choice of the oxidant and catalyst system is critical for achieving high yields and minimizing side reactions. Optimization studies have shown that the combination of a copper salt with a hypervalent iodine reagent provides an effective system for this key transformation.[1]
Detailed Experimental Protocols
The following protocols are based on validated procedures reported in the literature and provide a reliable method for the synthesis of a representative 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivative.[1]
Protocol 1: Synthesis of 2-Hydroxy-N-(4-hydroxyphenyl)acetamide (Precursor)
This protocol describes the synthesis of the key amide precursor from 4-aminophenol and glycolic acid.
Materials and Reagents:
-
4-Aminophenol
-
Glycolic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
Acetonitrile (anhydrous)
-
Standard glassware for organic synthesis
-
Magnetic stirrer and heating mantle
Procedure:
-
To a solution of 4-aminophenol (1.0 eq) in anhydrous acetonitrile, add glycolic acid (1.2 eq).
-
Stir the mixture at room temperature and add N,N'-dicyclohexylcarbodiimide (DCC) (2.0 eq) portion-wise.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The byproduct, dicyclohexylurea (DCU), will precipitate out of the solution.
-
Filter the mixture to remove the DCU precipitate and wash the solid with a small amount of cold acetonitrile.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to afford the pure 2-hydroxy-N-(4-hydroxyphenyl)acetamide.
Protocol 2: Synthesis of 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione (Spirocyclization)
This protocol details the key metal-catalyzed oxidative cyclization to form the spirocyclic core.
Materials and Reagents:
-
2-Hydroxy-N-(4-hydroxyphenyl)acetamide (from Protocol 1)
-
(Diacetoxyiodo)benzene (PIDA or PhI(OAc)₂)
-
Copper(I) salt (e.g., Cu[(CH₃CN)₄]ClO₄)
-
Dichloromethane (DCM, anhydrous)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for organic synthesis
-
Magnetic stirrer
Procedure:
-
Dissolve 2-hydroxy-N-(4-hydroxyphenyl)acetamide (1.0 eq) in anhydrous dichloromethane under an inert atmosphere.
-
To this solution, add the copper(I) catalyst (e.g., 0.05 eq of Cu[(CH₃CN)₄]ClO₄).
-
Add (diacetoxyiodo)benzene (PIDA) (2.0 eq) to the stirred solution at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione as a solid.
Protocol 3: N-Alkylation for Derivative Synthesis (Example)
This protocol provides a general method for the derivatization of the spirocyclic core, for example, through N-propargylation, which can be further modified via click chemistry.[1]
Materials and Reagents:
-
1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione (from Protocol 2)
-
Propargyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetone (anhydrous)
-
Standard glassware for organic synthesis
-
Magnetic stirrer
Procedure:
-
To a solution of the spirocycle (1.0 eq) in anhydrous acetone, add potassium carbonate (2.0 eq).
-
Add propargyl bromide (1.5 eq) dropwise to the suspension.
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
After completion, filter off the potassium carbonate and wash the solid with acetone.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to yield the N-propargylated derivative.
Data Summary and Characterization
The successful synthesis of these compounds should be confirmed by standard analytical techniques. The following table provides representative data for a specific derivative.
| Compound | Structure | Yield (%) | Melting Point (°C) | 1H NMR (CDCl₃, 400 MHz) δ (ppm) | 13C NMR (CDCl₃, 150 MHz) δ (ppm) | HRMS (ESI) [M+H]⁺ |
| 11j | 2-Methyl-4-(prop-2-yn-1-yl)-1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione | 60 | 153-155 | 6.68 (dd, J = 10.0, 2.8 Hz, 1H), 6.61 (dd, J = 10.0, 2.8 Hz, 1H), 6.34 (dd, J = 14.8, 10.1 Hz, 2H), 4.56 (q, J = 6.7 Hz, 1H), 4.05–3.91 (m, 3H), 1.51 (d, J = 6.7 Hz, 3H) | 183.9, 171.3, 144.6, 143.3, 131.9, 130.8, 85.5, 77.4, 73.1, 28.9, 18.5 | calcd: 218.0817, found: 218.0817 |
Data adapted from Gong et al., Molecules, 2019.[1]
Antitumor Activity: A Promising Future
Preliminary biological evaluation of a series of 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives has revealed their significant potential as anticancer agents.[1][2] Several compounds have demonstrated potent activity against human lung cancer (A549), human breast cancer (MDA-MB-231), and human cervical cancer (HeLa) cell lines, with some exhibiting IC₅₀ values in the low nanomolar range.[1]
Caption: Demonstrated antitumor activity of the target scaffold against various cancer cell lines.
The structure-activity relationship (SAR) studies suggest that the nature of the substituent on the nitrogen atom of the lactam ring plays a crucial role in modulating the cytotoxic potency.[1] This observation opens up avenues for further chemical modifications to enhance the therapeutic index of these compounds.
Conclusion and Future Directions
The synthetic route detailed herein provides a reliable and adaptable platform for the generation of a diverse library of 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives. The key to this synthesis is the efficient metal-catalyzed oxidative spirocyclization. Given their potent in vitro antitumor activity, these compounds represent a valuable class of molecules for further investigation in the quest for novel anticancer therapeutics. Future work should focus on expanding the SAR, elucidating the mechanism of action, and evaluating the in vivo efficacy of the most promising candidates.
References
-
Gong, Y., et al. (2019). Synthesis and Antitumor Activity of a Series of Novel 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione Derivatives. Molecules, 24(5), 936. [Link]
-
PubMed Abstract of Gong, Y., et al. (2019). Synthesis and Antitumor Activity of a Series of Novel 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione Derivatives. Molecules, 24(5), 936. [Link]
-
Jia, H., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry, 28(14), 115560. [Link]
-
ResearchGate. (n.d.). Synthesis of novel 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones. [Link]
-
Poupon, E., et al. (2009). Synthesis of 6-Methoxy-1-oxaspiro[3][5]deca-6,9-diene-8-one. Molbank, 2009(2), M598. [Link]
-
Dohle, W., et al. (2022). The synthetic methods of oxa-azaspiro[4.5]decane derivatives and our approach. ResearchGate. [Link]
-
National Center for Biotechnology Information. (n.d.). Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone derivatives. [Link]
-
Kumar, A., & Kumar, S. (2016). Synthesis of spirocyclic scaffolds using hypervalent iodine reagents. Beilstein Journal of Organic Chemistry, 12, 1245–1285. [Link]
-
Poupon, E., et al. (2009). Synthesis of N-(2,8-Dioxo-1-oxaspiro[4.5]deca-6,9-dien-7-yl) Acetamide and Benzamide. Molbank, 2009(2), M599. [Link]
Sources
- 1. Synthesis and Antitumor Activity of a Series of Novel 1-Oxa-4-azaspiro[4,5]deca-6,9-diene-3,8-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Antitumor Activity of a Series of Novel 1-Oxa-4-azaspiro[4,5]deca-6,9-diene-3,8-dione Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 6-Methoxy-1-oxaspiro[4,5]deca-6,9-diene-8-one - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Oxa-spiro[4.5]decane-1,6-dione
Welcome to the technical support guide for the synthesis of 2-Oxa-spiro[4.5]decane-1,6-dione. This document is designed for researchers, medicinal chemists, and process development scientists who are working with or troubleshooting this specific synthesis. Here, we address common challenges, provide in-depth mechanistic explanations for the formation of side products, and offer validated protocols to enhance yield and purity.
Overview: The Synthetic Challenge
The synthesis of this compound is most commonly achieved via a Baeyer-Villiger oxidation of the precursor, spiro[4.5]decane-1,6-dione.[1][2] This reaction involves the insertion of an oxygen atom adjacent to a carbonyl group, converting a cyclic ketone into a lactone using a peroxyacid oxidant.[3][4] While conceptually straightforward, the reaction's success is highly dependent on precise control of stoichiometry, temperature, and workup conditions to avoid the formation of key side products.
This guide will focus on identifying and mitigating these common issues.
Troubleshooting Guide & FAQs
This section addresses specific experimental issues in a question-and-answer format.
Q1: My reaction is sluggish and incomplete. TLC analysis shows a significant amount of unreacted spiro[4.5]decane-1,6-dione even after several hours. What are the likely causes?
Answer: Incomplete conversion is a frequent issue in Baeyer-Villiger oxidations and typically points to three main factors:
-
Insufficient Oxidant Activity: The potency of peroxyacids, especially meta-chloroperoxybenzoic acid (m-CPBA), can degrade over time, particularly if not stored properly (cool and dry). Use a freshly opened bottle of m-CPBA or determine the activity of your current stock via iodometric titration.
-
Suboptimal Reaction Temperature: The Baeyer-Villiger oxidation requires an initial activation step (protonation of the carbonyl) followed by nucleophilic attack by the peroxyacid.[1] This process can be slow at very low temperatures. While the reaction is often run at 0 °C to control exotherms and side reactions, allowing it to slowly warm to room temperature may be necessary to drive it to completion.
-
Inadequate Acid Catalysis: While the peroxyacid's conjugate acid provides some catalysis, strongly electron-withdrawing substrates or less reactive peroxyacids (like hydrogen peroxide) may require an additional Lewis or Brønsted acid catalyst to sufficiently activate the ketone carbonyl for attack.[3]
Troubleshooting Steps:
-
Verify Oxidant Potency: Use a fresh batch of m-CPBA (typically 70-77% purity, with the remainder being water and m-chlorobenzoic acid).
-
Controlled Temperature Gradient: Begin the reaction at 0 °C for the initial addition of the oxidant to manage any exotherm, then allow the reaction to stir at room temperature for 4-12 hours while monitoring by TLC.
-
Solvent Choice: Ensure the use of an appropriate inert solvent, such as dichloromethane (DCM) or chloroform, which can fully dissolve the starting material.
Q2: I've successfully consumed the starting material, but my crude NMR shows a complex mixture. My main impurity appears to be a di-lactone. How did this form and how can I avoid it?
Answer: The formation of 2,7-Dioxaspiro[5.5]undecane-1,8-dione is a classic example of over-oxidation. The starting material, spiro[4.5]decane-1,6-dione, has two identical ketone functionalities. While the goal is a mono-oxidation, adding an excess of the oxidizing agent can lead to a second Baeyer-Villiger oxidation at the remaining ketone group.
Causality:
-
Stoichiometry: The most common cause is using more than 1.0-1.1 equivalents of the peroxyacid. The second oxidation may be slower than the first due to the electronic effects of the newly formed lactone, but it will proceed if sufficient oxidant is present.
-
Prolonged Reaction Time: Leaving the reaction for an extended period, even with correct stoichiometry, can sometimes favor the formation of the thermodynamic di-lactone product.
Mitigation Strategy:
-
Precise Stoichiometry: Carefully weigh your starting material and oxidant. Use no more than 1.05 equivalents of m-CPBA.
-
Monitor Closely: Follow the reaction's progress using TLC. Once the starting material is consumed and a single new major product spot has formed, quench the reaction immediately. Do not let it stir unnecessarily overnight if it is already complete.
Q3: After aqueous workup, my product seems to have disappeared, and I've isolated a water-soluble, acidic compound. What happened?
Answer: You have likely hydrolyzed the lactone product to form the corresponding open-chain hydroxy-carboxylic acid. Lactones are cyclic esters and are susceptible to hydrolysis under both acidic and basic conditions, which can inadvertently occur during the reaction workup.
Mechanism of Formation:
-
Basic Workup: Washing with strong bases (e.g., >5% NaOH) to remove the m-chlorobenzoic acid byproduct can saponify the lactone.
-
Acidic Workup: A harsh acidic wash can also catalyze the hydrolysis of the ester.
-
Residual Acid/Base: Failure to neutralize the reaction mixture properly before extraction can lead to hydrolysis during solvent removal or storage.
Preventative Measures & Recovery:
-
Gentle Quench: First, quench excess oxidant with a reducing agent like 10% aqueous sodium thiosulfate (Na₂S₂O₃).
-
Mild Base Wash: Use a saturated or 5% aqueous sodium bicarbonate (NaHCO₃) solution to wash out the acidic byproducts. This is generally basic enough to remove the acid without significantly hydrolyzing the lactone.
-
Neutralization: After the base wash, wash the organic layer with brine until the aqueous layer is neutral (check with pH paper).
-
Drying and Storage: Thoroughly dry the organic layer with an anhydrous salt (e.g., MgSO₄ or Na₂SO₄) before solvent evaporation. Store the final product in a dry, cool environment.
-
Recovery: If hydrolysis has occurred, you can attempt to re-cyclize the hydroxy acid by heating it in a non-polar solvent (like toluene) with a catalytic amount of acid (e.g., p-TsOH) using a Dean-Stark apparatus to remove water.
Q4: How can I reliably distinguish the starting material, the desired mono-lactone, and the di-lactone side product by common analytical techniques?
Answer: A combination of TLC, IR spectroscopy, and NMR spectroscopy provides a clear picture of the reaction's composition.
| Compound | TLC (3:7 EtOAc/Hexane) | IR (C=O stretch, cm⁻¹) | Key ¹³C NMR Signal (δ, ppm) |
| Spiro[4.5]decane-1,6-dione | Rf ≈ 0.4 | ~1710 (ketone) | ~210 (C=O, ketone) |
| This compound | Rf ≈ 0.3 | ~1735 (lactone), ~1710 (ketone) | ~175 (C=O, lactone), ~208 (C=O, ketone) |
| 2,7-Dioxaspiro[5.5]undecane-1,8-dione | Rf ≈ 0.2 | ~1735 (lactone only) | ~175 (C=O, lactone) |
| ω-Hydroxy-carboxylic acid | Rf ≈ 0.0 (baseline) | ~1705 (acid), ~3400 (broad, OH) | ~180 (C=O, acid) |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is optimized to minimize side product formation.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve spiro[4.5]decane-1,6-dione (1.0 eq) in dichloromethane (DCM, approx. 0.1 M concentration).
-
Cooling: Place the flask in an ice-water bath and stir for 15 minutes until the internal temperature is stable at 0-5 °C.
-
Oxidant Addition: In a separate flask, dissolve m-CPBA (77% max purity, 1.05 eq) in a minimal amount of DCM. Add this solution dropwise to the cooled solution of the starting dione over 30 minutes.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C, monitoring its progress every hour by TLC (3:7 Ethyl Acetate/Hexanes). The reaction is typically complete in 2-4 hours. If the reaction is sluggish, remove the ice bath and allow it to warm to room temperature, continuing to monitor.
-
Quenching: Once the starting material is consumed, cool the flask back to 0 °C and quench the excess m-CPBA by adding 10% aqueous sodium thiosulfate solution. Stir vigorously for 15 minutes.
-
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel using a gradient of 10% to 40% ethyl acetate in hexanes to separate the desired product from any unreacted starting material and di-lactone.
References
- ResearchGate. (n.d.). 4‐step synthesis of 2‐oxaspiro[4.5]dec‐7‐ene derivatives 32 a–c.
- American Chemical Society. (n.d.). Photolysis of CO2 Carbamate for Hydrocarboxylation Reactions.
- National Center for Biotechnology Information. (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle. PubMed Central.
- American Chemical Society. (n.d.). One-step spiroannulation. Synthesis of spiro .gamma.- and .delta.-lactones. The Journal of Organic Chemistry.
- Organic Chemistry Portal. (n.d.). Lactone synthesis.
- Wikipedia. (n.d.).
- MDPI. (n.d.). Synthesis of 5α-Androstane-17-spiro-δ-lactones with a 3-Keto, 3-Hydroxy, 3-Spirocarbamate or 3-Spiromorpholinone as Inhibitors of 17β-Hydroxysteroid Dehydrogenases.
- Organic Chemistry Portal. (n.d.).
- Sigma-Aldrich. (n.d.).
- MDPI. (n.d.). Diastereoselective Synthesis of 2-Amino-spiro[4.5]decane-6-ones Through Synergistic Photocatalysis and Organocatalysis for [3 + 2] Cycloaddition of Cyclopropylamines with Olefins.
- ResearchGate. (n.d.). Synthesis of a New Spiro System: 1-Oxa-7-thia-4-azaspiro[4.5]decane 7,7-Dioxide.
- ChemSynthesis. (2025). spiro[4.5]decane-1,6-dione.
- ResearchGate. (n.d.). Synthesis of 8-oxa-2-azaspiro[4.5]decane.
- YouTube. (2020).
- Royal Society of Chemistry. (2024).
- Guidechem. (n.d.). 2-OXASPIRO[4.5]DECANE-1,3-DIONE 6051-25-8 wiki.
- BLDpharm. (n.d.). 345914-29-6|this compound.
- ChemicalBook. (n.d.). This compound.
- American Chemical Society. (n.d.). Spiroconyone B and C, Two Rearranged Cholestane Steroids with Spiro[4.5]decane and Oxaspiro[4.5]decane Scaffolds from Patiria pectinifera.
- National Center for Biotechnology Information. (n.d.).
- Wiley Online Library. (n.d.). Synthesis of Spiro[4.5]decanes by Au(I)
-
(n.d.). Synthesis of 6-Methoxy-1-oxaspiro[5][6]deca-6,9-diene-8-one.
- PubMed. (2017). Synthesis, biological evaluation and molecular modeling of 1-oxa-4-thiaspiro- and 1,4-dithiaspiro[4.5]decane derivatives as potent and selective 5-HT1A receptor agonists.
- ResearchGate. (n.d.). Spiroconyone B and C, Two Rearranged Cholestane Steroids with Spiro[4.5]decane and Oxaspiro[4.
Sources
- 1. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]
- 2. Baeyer-Villiger Oxidation [organic-chemistry.org]
- 3. Baeyer-Villiger Oxidation Reaction [sigmaaldrich.com]
- 4. Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Lactone synthesis [organic-chemistry.org]
Technical Support Center: Purification of 2-Oxa-spiro[4.5]decane-1,6-dione
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 2-Oxa-spiro[4.5]decane-1,6-dione. This document provides in-depth troubleshooting advice and frequently asked questions based on established principles in spiroketal and lactone chemistry. Given that specific literature on the purification of this exact molecule is sparse, this guide synthesizes field-proven insights from structurally related compounds, such as spironolactone and γ-butyrolactone (GBL) derivatives, to offer robust and scientifically grounded solutions.
Overview of Purification Challenges
This compound incorporates two key functional groups that dictate its purification strategy: a γ-butyrolactone ring and a spiroketal-like linkage at the C5 position. The purification challenges primarily arise from:
-
Structural Rigidity and Isomerism: The spirocyclic system confers significant conformational rigidity.[1] Depending on the synthetic route, diastereomeric impurities may be present, which can be challenging to separate.
-
Lactone Ring Stability: The γ-butyrolactone ring is susceptible to hydrolysis under both acidic and basic conditions, potentially leading to the formation of γ-hydroxy carboxylic acid impurities.
-
Thermal Sensitivity: While generally stable, prolonged exposure to high temperatures during distillation can lead to degradation or side reactions.
-
Impurity Profile: Crude reaction mixtures may contain unreacted starting materials, catalysts, and by-products from side reactions, such as dialkyl succinates, which are known to form azeotropes with GBL.[2]
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect after synthesizing this compound?
A1: The impurity profile is highly dependent on your synthetic route. However, common contaminants fall into several classes:
-
Unreacted Starting Materials: Such as precursors to the cyclohexanone and lactone rings.
-
Solvent Residues: High-boiling point solvents used in the reaction (e.g., DMF, NMP, toluene) can be difficult to remove.
-
Hydrolysis Products: Opening of the lactone ring to form 4-(1-hydroxy-4-oxocyclohexyl)butanoic acid can occur if the reaction or workup is exposed to strong aqueous acid or base. GBL itself is known to be hygroscopic and can hydrolyze in the presence of water.[3]
-
Diastereomers: If the synthesis involves stereocenters, you may form diastereomers that can be difficult to separate due to very similar polarities.
-
Catalyst Residues: Residual acid or base catalysts (e.g., p-toluenesulfonic acid) can co-purify with the product and may need to be neutralized.[4]
Q2: Which analytical techniques are best for assessing the purity of my sample?
A2: A multi-technique approach is recommended for a comprehensive assessment:
-
Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative analysis of reaction progress and for identifying the number of components in a mixture. It is crucial for developing a column chromatography method.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The gold standard for structural confirmation and purity assessment. Integration of proton signals can provide a quantitative measure of purity against a known internal standard.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for thermally stable and volatile compounds. It can identify and quantify impurities with high sensitivity.
-
High-Performance Liquid Chromatography (HPLC): A powerful tool for separating non-volatile impurities and diastereomers. A diode-array detector can provide additional spectral information.[5]
Q3: My product appears pure by ¹H NMR, but the yield is over 100%. What could be the cause?
A3: This issue almost always points to the presence of residual, non-protonated impurities or high-boiling point solvents that are not easily detected by ¹H NMR if their peaks are in obscured regions or if they lack protons (e.g., CCl₄). Common culprits include:
-
Water: The lactone moiety can be hygroscopic.
-
High-Boiling Solvents: DMF, DMSO, or N-methyl-2-pyrrolidone (NMP).[6]
-
Inorganic Salts: From the workup (e.g., MgSO₄, Na₂SO₄, NaCl).
To resolve this, ensure rigorous drying of your product under high vacuum, potentially with gentle heating if the compound is thermally stable. Washing the purified product with a solvent in which it is insoluble but the suspected impurity is soluble (like cold diethyl ether to remove residual grease or nonpolar contaminants) can also be effective.
Troubleshooting Guide
Problem 1: My crude product is a persistent oil and fails to crystallize.
This is a common issue, often caused by impurities that inhibit the formation of a crystal lattice.
| Potential Cause | Troubleshooting Action & Rationale |
| High Impurity Content | Action: First, attempt purification by flash column chromatography to remove major impurities. Rationale: Crystallization is a purification technique that works best on material that is already >90% pure. Impurities disrupt the packing of molecules into a stable crystal lattice. |
| Incorrect Solvent Choice | Action: Perform a systematic solvent screen. Dissolve small amounts of the oil in various solvents (e.g., ethyl acetate, acetone, methanol, isopropanol, toluene) with gentle heating, then allow to cool slowly to room temperature, followed by refrigeration. Rationale: An ideal crystallization solvent will dissolve the compound when hot but not when cold. The structural analogue spironolactone can be crystallized from acetone or methanol/water mixtures.[6][7] |
| Metastable Oil/Amorphous Solid | Action: Try scratch-seeding. Scratch the inside of the flask with a glass rod at the solvent-air interface. If you have a previously crystallized batch, add a single seed crystal. Rationale: Scratching creates microscopic imperfections that can serve as nucleation sites for crystal growth. Seeding provides a template for the correct lattice to form. |
| Residual Water | Action: Ensure the crude material is anhydrous. Dissolve it in a suitable organic solvent (e.g., ethyl acetate), dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate again. Rationale: Water can interfere with crystallization and may promote hydrolysis of the lactone.[3] |
Problem 2: My compound co-elutes with an impurity during column chromatography.
Achieving separation between compounds with similar polarities requires careful optimization of the chromatographic conditions.
| Potential Cause | Troubleshooting Action & Rationale |
| Inappropriate Mobile Phase | Action: Adjust the eluent polarity. If using a standard ethyl acetate/hexane system, try adding a small percentage (~1%) of a more polar solvent like methanol or a less polar one like dichloromethane to modulate selectivity. Rationale: Different solvents interact differently with the stationary phase and your compounds, altering the relative elution order and separation (the "selectivity" of the system). |
| On-Column Degradation | Action: Deactivate the silica gel. Pre-treat the silica by flushing the column with your eluent system containing 1% triethylamine (NEt₃). Rationale: Standard silica gel is acidic and can catalyze the hydrolysis of the lactone ring or other acid-sensitive reactions. Adding a volatile base like NEt₃ neutralizes the acidic sites. |
| Poor Separation of Diastereomers | Action: Switch to a different stationary phase. Consider using alumina (neutral or basic) or a reverse-phase (C18) silica gel. Rationale: If silica gel fails to resolve diastereomers, changing the nature of the stationary phase provides a completely different separation mechanism (e.g., hydrophobic interactions on C18 vs. polar interactions on silica). |
Problem 3: The product degrades during purification, evidenced by new spots on TLC.
This indicates that this compound may be sensitive to the conditions being used.
| Potential Cause | Troubleshooting Action & Rationale |
| Thermal Instability | Action: Avoid high temperatures. If using distillation, perform it under high vacuum to lower the boiling point. When removing solvent on a rotary evaporator, use a low-temperature water bath (<40°C). Rationale: Spiroketals and lactones can undergo rearrangement or decomposition at elevated temperatures.[8] |
| Acid/Base Sensitivity | Action: Use neutral purification conditions. Avoid acidic or basic workup steps if possible. For chromatography, use neutral alumina or deactivated silica. Rationale: The spiroketal linkage and the lactone ester are both susceptible to cleavage under harsh pH conditions. Kinetically formed spiroketals can also equilibrate to more thermodynamically stable isomers in the presence of acid.[8][9] |
| Oxidation | Action: Handle the compound under an inert atmosphere (e.g., Nitrogen or Argon), especially if the synthesis involved reagents that could leave behind oxidative residues. Rationale: While the target molecule is not obviously prone to oxidation, some impurities or side products might be. Working under inert gas is a good general practice for sensitive compounds. |
Experimental Workflow & Visualization
Decision Tree for Purification Strategy
The following diagram outlines a logical workflow for selecting the appropriate purification method based on the characteristics of your crude product.
Caption: Decision workflow for selecting a purification method.
Protocol 1: General Flash Column Chromatography
This protocol is a starting point for purifying this compound on silica gel.
-
Slurry Preparation: Choose an appropriate column size based on the amount of crude material (typically a 40-100:1 ratio of silica to crude product by weight). Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 10% ethyl acetate in hexane).
-
Column Packing: Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring a flat, stable surface. Add a thin layer of sand on top to prevent disruption.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, for less soluble materials, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Begin eluting with the low-polarity mobile phase. Gradually increase the polarity of the eluent (gradient elution) based on your initial TLC analysis. For spiroketals and lactones, a hexane/ethyl acetate gradient is often effective.[7]
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Product Isolation: Combine the pure fractions, and remove the solvent using a rotary evaporator at a temperature below 40°C. Dry the final product under high vacuum.
Protocol 2: General Recrystallization
This protocol is for obtaining a high-purity crystalline solid from a semi-pure sample.
-
Solvent Selection: Choose a solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below (see Troubleshooting Guide). A methanol/water or acetone/hexane solvent system may be effective.[6]
-
Dissolution: Place the semi-pure solid in an Erlenmeyer flask. Add the primary solvent dropwise while heating and stirring until the solid just dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. If an anti-solvent is being used (e.g., water in a methanol solution), add it dropwise to the hot solution until turbidity persists, then re-heat to clarify and cool.
-
Crystal Growth: Once at room temperature, place the flask in an ice bath or refrigerator for at least one hour to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of ice-cold solvent. Dry the crystals thoroughly under vacuum.
References
-
Crystal Growth and Design. (2023). Spironolactone: New Polymorphic Form III and Revisiting Form II at Low Temperatures. ACS Publications. [Link]
-
ResearchGate. (n.d.). 4‐step synthesis of 2‐oxaspiro[4.5]dec‐7‐ene derivatives 32 a–c. [Link]
-
PrepChem.com. (n.d.). Synthesis of spironolactone. [Link]
-
MDPI. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. [Link]
-
SWGDRUG.org. (2005). gamma-butyrolactone. [Link]
-
European Patent Office. (1988). Purification of gamma-butyrolactone. [Link]
-
MDPI. (2024). Diastereoselective Synthesis of 2-Amino-spiro[4.5]decane-6-ones Through Synergistic Photocatalysis and Organocatalysis for [3 + 2] Cycloaddition of Cyclopropylamines with Olefins. [Link]
- Google Patents. (1984).
-
National Institutes of Health. (2012). New strategies for natural products containing chroman spiroketals. [Link]
-
Sloan Kettering Institute. (n.d.). Stereoselective Diversity-Oriented Synthesis of Spiroketals. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Purification of gamma-butyrolactone - Patent 0256813 [data.epo.org]
- 3. JPS5927881A - Purification of gamma-butyrolactone - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. swgdrug.org [swgdrug.org]
- 6. prepchem.com [prepchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. New strategies for natural products containing chroman spiroketals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mskcc.org [mskcc.org]
"stability issues of 2-Oxa-spiro[4.5]decane-1,6-dione under acidic/basic conditions"
Welcome to the technical support center for 2-Oxa-spiro[4.5]decane-1,6-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this spiroketal lactone under various experimental conditions. Our goal is to equip you with the knowledge to anticipate challenges, diagnose issues, and implement effective solutions in your work.
I. Troubleshooting Guide: Navigating Experimental Challenges
This section addresses specific problems that may arise during the handling and reaction of this compound, with a focus on its stability in acidic and basic media.
Issue 1: Low or No Yield of Desired Product in Acid-Catalyzed Reactions
-
Symptoms: You are attempting a reaction where the spiroketal lactone is a starting material under acidic conditions (e.g., Lewis or Brønsted acids), but you observe significant degradation of the starting material, the formation of a complex mixture of byproducts, or a very low yield of the intended product.
-
Potential Cause: this compound, being a lactone (a cyclic ester), is susceptible to acid-catalyzed hydrolysis.[1][2][3] The presence of even trace amounts of water can lead to the opening of the lactone ring to form a hydroxy carboxylic acid.[1]
-
Diagnostic Workflow:
-
Analyze the Crude Reaction Mixture: Use techniques like ¹H NMR, ¹³C NMR, and LC-MS to identify the components of your crude product. Look for the characteristic signals of the ring-opened hydroxy acid.
-
Water Content Analysis: Ensure all your reagents and solvents are rigorously dried. Use freshly distilled solvents and oven-dried glassware. Consider using a Karl Fischer titrator to quantify the water content in your reaction setup.
-
Monitor Reaction Over Time: Take aliquots from the reaction at different time points and analyze them to determine if the starting material is being consumed and if the desired product is forming, or if degradation is the primary pathway.
-
-
Corrective Actions:
-
Anhydrous Conditions: Employ stringent anhydrous techniques. Use molecular sieves or other drying agents compatible with your reaction.
-
Choice of Acid: Consider using a milder Lewis acid or a non-aqueous proton source. The strength of the acid can significantly influence the rate of hydrolysis.[2]
-
Temperature Control: Run the reaction at the lowest possible temperature that still allows for the desired transformation. Lower temperatures will slow down the rate of hydrolysis.
-
Alternative Catalysts: Explore non-acidic catalysts if the reaction chemistry allows.
-
-
Scientific Rationale: The mechanism of acid-catalyzed lactone hydrolysis involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon.[1] A nucleophile, in this case, water, then attacks the carbonyl carbon, leading to a tetrahedral intermediate that collapses to open the ring.[1] By minimizing water and using milder conditions, you disfavor this hydrolytic pathway.
Caption: Acid-catalyzed hydrolysis of the spiroketal lactone.
Issue 2: Formation of an Unidentified Carboxylate Salt in Base-Mediated Reactions
-
Symptoms: When using basic conditions (e.g., NaOH, KOH, or organic bases), your starting material disappears, but you isolate a water-soluble salt instead of the expected product. Acidic workup of this salt yields a new, more polar compound.
-
Potential Cause: The lactone is undergoing base-catalyzed hydrolysis (saponification) to form the corresponding carboxylate salt of the ring-opened hydroxy acid.[1][4]
-
Diagnostic Workflow:
-
Isolate and Characterize the Salt: After the reaction, remove the solvent and analyze the resulting solid. An IR spectrum should show a strong carboxylate stretch.
-
Acidification and Analysis: Dissolve the isolated salt in water and acidify the solution (e.g., with dilute HCl). Extract the resulting product with an organic solvent and analyze it by NMR and MS. The data should be consistent with the ring-opened hydroxy carboxylic acid.
-
-
Corrective Actions:
-
Use of Non-Nucleophilic Bases: If the goal is deprotonation at another site of the molecule, use a sterically hindered, non-nucleophilic base (e.g., lithium diisopropylamide (LDA) at low temperatures or DBU).
-
Aprotic Conditions: Ensure the reaction is run under strictly aprotic conditions to avoid providing a proton source for the final step of hydrolysis.
-
Temperature Control: Keep the reaction temperature as low as possible to minimize the rate of saponification.
-
-
Scientific Rationale: In base-catalyzed hydrolysis, a hydroxide ion or another strong base acts as a nucleophile, directly attacking the electrophilic carbonyl carbon of the lactone.[1] This forms a tetrahedral intermediate which then collapses, breaking the ester bond and opening the ring to form a carboxylate and an alcohol.[1][3]
Caption: Base-catalyzed hydrolysis (saponification) pathway.
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the stability and handling of this compound.
Q1: What is the general stability of this compound at neutral pH?
At neutral pH and in the absence of strong nucleophiles, this compound is generally stable. However, prolonged exposure to aqueous environments, especially at elevated temperatures, can lead to slow hydrolysis.[5] For long-term storage, it is recommended to keep the compound in a cool, dry place, preferably under an inert atmosphere.
Q2: Are there specific acidic or basic reagents that are known to be compatible with this spiroketal lactone?
Compatibility is highly dependent on the reaction conditions (temperature, solvent, reaction time).
-
Acids: Mild Lewis acids in anhydrous non-protic solvents at low temperatures may be compatible for short reaction times. Strongly acidic and aqueous conditions should be avoided.
-
Bases: Sterically hindered, non-nucleophilic bases are more likely to be compatible than strong nucleophilic bases like hydroxide or alkoxides. The use of aprotic solvents is crucial.
Q3: Can the spiroketal moiety also be affected by acidic or basic conditions?
Yes, while the lactone is often the more reactive site, the spiroketal can also be susceptible to hydrolysis under acidic conditions, particularly in the presence of water. This would lead to the formation of a dihydroxy ketone. Basic conditions are generally less harsh on the spiroketal functionality.
Q4: How can I monitor the stability of this compound in a given solvent over time?
A stability study can be performed by dissolving a known concentration of the compound in the solvent of interest and keeping it at a constant temperature. Aliquots can be taken at regular intervals and analyzed by a quantitative method like HPLC with a UV detector or LC-MS to monitor the concentration of the parent compound and the appearance of any degradation products.
Q5: What are the expected degradation products under acidic and basic conditions?
-
Acidic Conditions: The primary degradation product is the corresponding hydroxy carboxylic acid formed from the opening of the lactone ring.
-
Basic Conditions: The initial product is the carboxylate salt of the ring-opened hydroxy acid. Upon acidic workup, this will be converted to the hydroxy carboxylic acid.
| Condition | Primary Degradation Pathway | Initial Product | Final Product (after workup) |
| Acidic (with H₂O) | Hydrolysis | - | Hydroxy carboxylic acid |
| Basic (aqueous) | Saponification | Carboxylate salt | Hydroxy carboxylic acid |
III. Experimental Protocol: Stability Assessment of this compound
This protocol outlines a general procedure for assessing the stability of the title compound under specific acidic or basic conditions using HPLC analysis.
1. Preparation of Stock Solutions:
-
Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in a suitable organic solvent (e.g., acetonitrile).
-
Prepare the acidic or basic test solutions (e.g., 0.1 M HCl in water, 0.1 M NaOH in water).
2. Incubation:
-
In separate vials, add a small aliquot of the stock solution to a larger volume of the test solution to achieve the desired final concentration.
-
Incubate the vials at a controlled temperature (e.g., room temperature or 40°C). Prepare a control sample in a neutral buffer (e.g., phosphate-buffered saline, pH 7.4).
3. Sampling:
-
At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.
-
Immediately quench the reaction if necessary (e.g., by neutralizing the acid or base).
4. HPLC Analysis:
-
Analyze the samples by reverse-phase HPLC.
-
Use a suitable mobile phase to achieve good separation between the parent compound and any potential degradation products.
-
Monitor the elution profile using a UV detector at an appropriate wavelength.
5. Data Analysis:
-
Calculate the percentage of the remaining parent compound at each time point relative to the initial concentration (time 0).
-
Plot the percentage of the remaining parent compound versus time to determine the degradation rate.
IV. References
-
How Does Lactone Hydrolysis Work? - Chemistry For Everyone. (n.d.). YouTube. Retrieved January 19, 2026, from [Link]
-
Lactones. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]
-
Mechanisms of lactone hydrolysis in acidic conditions. (2013). PubMed. Retrieved January 19, 2026, from [Link]
-
Lactone Hydrolysis. (2017). YouTube. Retrieved January 19, 2026, from [Link]
-
Quantification and stability assessment of 7,9-di-tert-butyl-1-oxaspiro(4,5)deca-6,9-diene-2,8-dione leaching from cross-linked polyethylene pipes using gas and liquid chromatography. (2023). PubMed. Retrieved January 19, 2026, from [Link]
-
Mechanisms of lactone hydrolysis in neutral and alkaline conditions. (2013). Journal of Organic Chemistry. Retrieved January 19, 2026, from [Link]
-
Synthesis and Reactions of Lactones and Lactams. (n.d.). Chemistry Steps. Retrieved January 19, 2026, from [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Mechanisms of lactone hydrolysis in acidic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Lactone - Wikipedia [en.wikipedia.org]
- 5. Quantification and stability assessment of 7,9-di‑tert‑butyl‑1-oxaspiro(4,5)deca-6,9-diene-2,8‑dione leaching from cross-linked polyethylene pipes using gas and liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Conditions for 2-Oxa-spiro[4.5]decane-1,6-dione
Welcome to the technical support center for the synthesis and optimization of 2-Oxa-spiro[4.5]decane-1,6-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the synthesis of this spirocyclic dione.
Introduction to the Synthesis of this compound
The this compound core is a valuable scaffold in medicinal chemistry and natural product synthesis due to its rigid three-dimensional structure.[1][2] Its synthesis typically involves an intramolecular cyclization of a suitable keto acid precursor. The optimization of this reaction is critical to achieve high yields and diastereoselectivity, which can be influenced by a multitude of factors including catalyst choice, solvent, temperature, and reaction time.
This guide will address common questions and troubleshooting scenarios to navigate the complexities of this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A common and effective strategy is the acid-catalyzed intramolecular cyclization of a γ-keto acid precursor, specifically 2-(1-carboxyethyl)cyclohexane-1,3-dione or a protected derivative. This reaction proceeds through the formation of a hemiketal intermediate followed by lactonization.
Q2: What are the critical parameters to control for a successful cyclization?
The key to a successful synthesis lies in the careful control of several parameters:
-
Catalyst Choice: Brønsted acids like p-toluenesulfonic acid (p-TsOH) or sulfuric acid (H₂SO₄) are commonly employed. Lewis acids can also be used and may offer different selectivity.
-
Solvent: The choice of solvent is crucial. A non-polar, aprotic solvent like toluene or benzene is often used with a Dean-Stark apparatus to remove water and drive the equilibrium towards the product.
-
Temperature: The reaction temperature needs to be optimized. Higher temperatures can accelerate the reaction but may also lead to side product formation.
-
Concentration: High dilution conditions are often favored to promote intramolecular cyclization over intermolecular polymerization.[3]
Q3: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. The disappearance of the starting keto acid and the appearance of the less polar spirolactone product can be visualized. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be utilized.
Q4: What are the main challenges in purifying this compound?
Purification can be challenging due to the presence of unreacted starting material and potential side products. The spirolactone is generally less polar than the starting hydroxy acid, which can be exploited during liquid-liquid extraction.[3] Column chromatography on silica gel is a standard method for obtaining the pure product.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive Catalyst: The acid catalyst may be old or deactivated. 2. Insufficient Temperature: The reaction may not have reached the required activation energy. 3. Presence of Water: Residual water in the starting materials or solvent can inhibit the reaction. | 1. Use a fresh batch of catalyst. 2. Gradually increase the reaction temperature while monitoring for decomposition. 3. Ensure all glassware is oven-dried and use anhydrous solvents. Employ a Dean-Stark trap to remove water formed during the reaction. |
| Formation of Polymeric Byproducts | 1. High Concentration: The concentration of the starting material may be too high, favoring intermolecular reactions. | 1. Perform the reaction under high-dilution conditions by slowly adding the substrate to the reaction mixture.[3] |
| Low Diastereoselectivity | 1. Thermodynamic vs. Kinetic Control: The reaction conditions may favor the formation of a mixture of diastereomers. | 1. For thermodynamic control, which often favors the more stable product, use a protic acid and allow for longer reaction times to enable equilibration. For kinetic control, which may favor a less stable product, consider using a Lewis acid at lower temperatures. |
| Decomposition of Starting Material or Product | 1. Excessively High Temperature: The starting material or product may be thermally unstable. 2. Strongly Acidic Conditions: Harsh acidic conditions can lead to degradation. | 1. Optimize the reaction temperature by running small-scale trials at different temperatures. 2. Use a milder acid catalyst or a lower concentration of the strong acid. |
| Difficulty in Isolating the Product | 1. Incomplete Reaction: Significant amounts of starting material remain. 2. Similar Polarity of Product and Byproducts: Makes separation by chromatography difficult. | 1. Extend the reaction time or increase the catalyst loading. 2. Optimize the solvent system for column chromatography. Consider derivatization of the starting material or byproducts to alter their polarity. |
Experimental Protocols
General Procedure for Acid-Catalyzed Spirolactonization
This protocol provides a general guideline for the synthesis of this compound from a suitable keto acid precursor.
Materials:
-
2-(1-carboxyethyl)cyclohexane-1,3-dione (or protected derivative)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Toluene (anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.
-
To the flask, add the keto acid precursor (1.0 eq) and a catalytic amount of p-TsOH·H₂O (0.05-0.1 eq).
-
Add anhydrous toluene to achieve a high-dilution concentration (e.g., 0.01-0.05 M).
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
After the reaction is complete (typically 4-24 hours), cool the mixture to room temperature.
-
Wash the organic layer with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Visualizing the Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: General workflow for the synthesis and purification of this compound.
Logical Troubleshooting Flow
This diagram provides a logical flow for troubleshooting common issues during the synthesis.
Caption: A logical flow for troubleshooting common synthetic issues.
References
-
MDPI. (2024). Diastereoselective Synthesis of 2-Amino-spiro[4.5]decane-6-ones Through Synergistic Photocatalysis and Organocatalysis for [3 + 2] Cycloaddition of Cyclopropylamines with Olefins. [Link]
-
ResearchGate. (n.d.). 4‐step synthesis of 2‐oxaspiro[4.5]dec‐7‐ene derivatives 32 a–c. [Link]
-
RSC Publishing. (n.d.). Tandem Prins/pinacol reaction for the synthesis of oxaspiro[4.5]decan-1-one scaffolds. [Link]
-
Alma Mater Studiorum Università di Bologna Archivio istituzionale della ricerca - Unibo. (n.d.). Spirolactones: Recent Advances in Natural Products, Bioactive Compounds and Synthetic Strategies. [Link]
Sources
Navigating the Spectral Maze: A Troubleshooting Guide for 2-Oxa-spiro[4.5]decane-1,6-dione NMR Interpretation
Welcome to the Technical Support Center for NMR interpretation of 2-Oxa-spiro[4.5]decane-1,6-dione. This guide is designed for researchers, scientists, and drug development professionals who are working with this spirocyclic lactone. As a Senior Application Scientist, I understand that obtaining and interpreting clean, unambiguous NMR spectra is paramount for structural confirmation and purity assessment. This guide moves beyond a simple checklist, delving into the "why" behind the troubleshooting steps to empower you with the scientific rationale needed to confidently interpret your data.
The Ideal Spectrum: A Predicted Benchmark
Before troubleshooting, it's crucial to have a clear picture of the expected NMR spectrum for pure this compound. The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts. These values serve as a baseline for comparison with your experimental data.
Predicted ¹H NMR Data (in CDCl₃)
| Position | Chemical Shift (ppm) | Multiplicity | Integration |
| H3 (axial & equatorial) | 2.80 - 2.95 | m | 2H |
| H4 (axial & equatorial) | 2.10 - 2.25 | m | 2H |
| H7, H8, H9, H10 (cyclohexane ring) | 1.70 - 2.50 | m (overlapping) | 8H |
Predicted ¹³C NMR Data (in CDCl₃)
| Position | Chemical Shift (ppm) |
| C1 (Lactone Carbonyl) | ~175 |
| C2 (Oxygen-bearing Spirocenter) | ~85 |
| C3 | ~35 |
| C4 | ~30 |
| C5 (Spirocenter) | ~50 |
| C6 (Ketone Carbonyl) | ~210 |
| C7, C8, C9, C10 (Cyclohexane ring) | 20 - 40 |
Troubleshooting Common NMR Interpretation Challenges
The inherent complexity of spirocyclic systems can often lead to spectra that deviate from the ideal. The following question-and-answer section addresses the most common issues encountered during the NMR analysis of this compound.
Question 1: My ¹H NMR spectrum shows more peaks than expected. What are the likely culprits?
This is a frequent issue and can often be attributed to the presence of impurities, either from the synthesis or the workup procedure.
Answer:
The most probable sources of extra peaks are residual solvents, unreacted starting materials, or synthetic byproducts.
-
Residual Solvents: Common solvents used in synthesis and purification (e.g., ethyl acetate, hexane, dichloromethane) are notorious for appearing in the final NMR spectrum. Consult a table of common NMR solvent impurities to identify these peaks.[1][2][3][4]
-
Synthetic Byproducts: The synthesis of this compound often involves a Robinson annulation or a similar multi-step sequence.[5][6][7] Incomplete reactions or side reactions can lead to a variety of impurities. A common byproduct could be the Michael adduct that did not undergo the final intramolecular aldol condensation. This would result in a more flexible, non-spirocyclic structure with a different set of NMR signals.
Troubleshooting Workflow:
Caption: Workflow for identifying the source of unexpected NMR peaks.
Question 2: The signals for the cyclohexane protons in my ¹H NMR are a broad, unresolved multiplet. How can I resolve these?
Signal overlap is a significant challenge in the NMR of cyclic and polycyclic systems due to the similar chemical environments of many protons.[8]
Answer:
There are several strategies to tackle signal overlap:
-
Use a Higher Field NMR Spectrometer: Increasing the magnetic field strength will increase the chemical shift dispersion, potentially resolving overlapping multiplets.
-
Change the NMR Solvent: Switching to a solvent with different anisotropic effects, such as benzene-d₆, can induce significant changes in chemical shifts and may resolve overlapping signals. Aromatic solvents can cause protons oriented in specific ways relative to the aromatic ring to shift upfield or downfield.
-
2D NMR Techniques: Two-dimensional NMR experiments are powerful tools for resolving complex spectra.
-
COSY (Correlation Spectroscopy): This experiment will show correlations between coupled protons, helping to trace out the spin systems within the cyclohexane and cyclopentane rings, even if the 1D signals are overlapped.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon signals. Since ¹³C spectra are generally better resolved, this can help to differentiate overlapping proton signals based on the chemical shift of the carbon they are attached to.
-
Experimental Protocol for HSQC:
-
Prepare a sufficiently concentrated sample of this compound in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a standard ¹³C NMR spectrum.
-
Set up and run a standard HSQC experiment using the instrument's predefined parameters.
-
Process the 2D data to obtain the HSQC spectrum.
-
Analyze the cross-peaks to correlate each proton with its corresponding carbon.
Question 3: The multiplicity of the signals for the protons on the five-membered ring (H3 and H4) is not a clear triplet or doublet of doublets. Why is this?
The geminal protons on the C3 and C4 positions of the lactone ring are diastereotopic, meaning they are in different chemical environments and will have different chemical shifts and couplings.
Answer:
The protons at C3 and C4 are adjacent to a chiral spirocenter (C5), making them diastereotopic. This means that even though they are on the same carbon, they are not chemically equivalent. Consequently:
-
They will have different chemical shifts.
-
They will couple to each other (geminal coupling).
-
They will have different coupling constants to the adjacent protons.
This results in complex multiplet patterns that are often not simple first-order patterns. The observed multiplicity will be a result of both geminal and vicinal couplings.
Logical Relationship Diagram:
Caption: Causality of complex multiplets for diastereotopic protons.
Question 4: I am unsure about the assignment of the quaternary carbons (C1, C2, C5, and C6). How can I definitively identify them?
Quaternary carbons do not have attached protons and therefore do not show up in a DEPT-135 or DEPT-90 experiment.
Answer:
A combination of ¹³C and DEPT (Distortionless Enhancement by Polarization Transfer) NMR experiments is the most effective way to identify quaternary carbons.
-
Broadband ¹³C NMR: This spectrum will show signals for all carbon atoms in the molecule.
-
DEPT-135: In this experiment, CH and CH₃ signals will appear as positive peaks, while CH₂ signals will appear as negative peaks. Quaternary carbons will be absent.
-
DEPT-90: This experiment only shows signals for CH carbons.
By comparing the broadband ¹³C spectrum with the DEPT-135 and DEPT-90 spectra, you can unambiguously identify the quaternary carbons as the signals that are present in the broadband spectrum but absent in the DEPT spectra. The chemical shifts will then allow you to assign them: C1 (lactone carbonyl, ~175 ppm), C6 (ketone carbonyl, ~210 ppm), C2 (oxygen-bearing spirocenter, ~85 ppm), and C5 (spirocenter, ~50 ppm).
Concluding Remarks
The structural complexity of this compound necessitates a multi-faceted approach to NMR spectral interpretation. By understanding the ideal spectrum and being aware of potential pitfalls such as impurities and signal overlap, researchers can more effectively troubleshoot their experimental data. The use of advanced techniques like 2D NMR is often not just beneficial but essential for the complete and accurate structural elucidation of such spirocyclic systems. This guide provides a framework for logical problem-solving, grounded in the fundamental principles of NMR spectroscopy.
References
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
KGROUP. NMR Chemical Shifts of Trace Impurities. [Link]
- Stoll, D. R., & Majors, J. (2018). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. LCGC North America, 36(8), 534-541.
- Gilles, L., & Antoniotti, S. (2022). 4‐step synthesis of 2‐oxaspiro[4.5]dec‐7‐ene derivatives 32 a–c.
-
Wikipedia. Robinson annulation. [Link]
-
MDPI. 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. [Link]
-
PubChem. 1-Oxaspiro[4.5]decan-2-one. [Link]
-
Master Organic Chemistry. The Robinson Annulation. [Link]
-
J&K Scientific LLC. Robinson Annulation. [Link]
-
BYJU'S. Robinson Annulation Mechanism. [Link]
-
NROChemistry. Robinson Annulation. [Link]
-
MDPI. Diastereoselective Synthesis of 2-Amino-spiro[4.5]decane-6-ones Through Synergistic Photocatalysis and Organocatalysis for [3 + 2] Cycloaddition of Cyclopropylamines with Olefins. [Link]
-
CSIC. 13C NMR assignments of 1‐oxaspiro[4.5]decan‐2‐ones and 1‐oxaspiro[4.5] decanes. [Link]
-
PubMed. Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. [Link]
-
PubMed. Synthesis of 6- oxa-Spiro[4.5]decane Derivatives by Merging Ring-Opening of Benzo[ c]oxepines and Formal 1,2-Oxygen Migration. [Link]
Sources
Technical Support Center: Stabilizing 2-Oxa-spiro[4.5]decane-1,6-dione During Experimental Workup
Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the handling and purification of 2-Oxa-spiro[4.5]decane-1,6-dione. Our goal is to equip you with the necessary knowledge to prevent its decomposition during experimental workup, ensuring the integrity and yield of your product.
Introduction: The Challenge of Spiro-lactone Stability
This compound is a unique molecule featuring both a spirocyclic system and a γ-lactone fused to a cyclohexane-1,3-dione moiety. This combination of functional groups presents specific stability challenges, particularly during aqueous workup procedures. The lactone is susceptible to hydrolysis under both acidic and basic conditions, while the dicarbonyl portion can also undergo undesired reactions. This guide will walk you through the causes of decomposition and provide actionable protocols to maintain the structural integrity of your compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My NMR analysis after workup shows a complex mixture, with new peaks suggesting ring-opening of the lactone. What is the most likely cause?
A1: Lactone Hydrolysis. The most probable cause of decomposition is the hydrolysis of the γ-lactone ring. Like all esters, lactones are susceptible to cleavage by water, a reaction that is significantly accelerated by the presence of acids or bases.[1]
-
Under Basic Conditions (Saponification): Hydroxide ions are potent nucleophiles that readily attack the electrophilic carbonyl carbon of the lactone. This leads to an irreversible ring-opening to form a carboxylate and a hydroxyl group. This is often the most common and rapid decomposition pathway encountered during workups that use basic solutions (e.g., sodium bicarbonate or carbonate washes to neutralize acid).
-
Under Acidic Conditions: Protons can activate the carbonyl oxygen, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water.[2] While acidic hydrolysis is generally slower than base-catalyzed hydrolysis, prolonged exposure to even mild acids during workup can lead to significant product loss.
Q2: What is the optimal pH range to maintain the stability of my spiro-lactone during aqueous extraction?
A2: Aim for a slightly acidic pH. Based on stability studies of related spiro-lactone compounds like spironolactone, the optimal pH for stability is in the weakly acidic range, typically around pH 4.5 .[3][4] At this pH, the rates of both acid- and base-catalyzed hydrolysis are minimized.
Troubleshooting Protocol: pH-Controlled Aqueous Workup
-
Initial Quench: If your reaction is conducted under strongly acidic or basic conditions, aim to neutralize it to a pH between 5 and 6 before extraction. Use dilute acids (e.g., 0.1 M HCl) or bases (e.g., saturated ammonium chloride solution) for this adjustment, and monitor the pH closely with a calibrated pH meter or narrow-range pH strips.
-
Aqueous Washes: When performing aqueous washes to remove water-soluble impurities, use a buffered solution or slightly acidic water.
-
Recommended Wash Solution: A dilute citrate or phosphate buffer at pH 4.5 can be effective.[3] However, be aware that some buffer species can catalyze decomposition, so use the minimum concentration necessary.[3]
-
Alternative: Use deionized water that has been sparged with an inert gas to remove dissolved CO2, which can form carbonic acid.
-
-
Avoid Strong Bases: Do not use washes with sodium bicarbonate (pH ~8.3) or stronger bases like sodium carbonate or hydroxides if at all possible. If a basic wash is unavoidable to remove acidic byproducts, perform it quickly, at low temperatures (0-5 °C), and immediately follow with a wash using a weakly acidic buffer to re-establish a stable pH environment.
| Workup Condition | Risk of Decomposition | Recommendation |
| Strong Acid (pH < 3) | High | Neutralize carefully to pH 4.5-5.5 before extraction. |
| Weakly Acidic (pH 4-5) | Low (Optimal) | Ideal for aqueous washes and extractions. |
| Neutral (pH 6-7) | Moderate | Acceptable, but slightly acidic is preferred. |
| Weak Base (e.g., NaHCO₃) | High | Avoid if possible. If necessary, use at low temperature and for a minimal duration. |
| Strong Base (pH > 10) | Very High | Avoid. This will rapidly hydrolyze the lactone. |
Q3: Besides pH, what other factors during workup can cause decomposition of this compound?
A3: Temperature and exposure time are critical factors.
-
Temperature: Hydrolysis reactions, like most chemical reactions, are accelerated at higher temperatures.[5] Always perform your workup at room temperature or below. For sensitive compounds like this spiro-lactone, conducting extractions and washes in an ice bath can significantly suppress decomposition.
-
Exposure Time: The longer your compound is in contact with an aqueous phase outside of its optimal pH range, the greater the extent of decomposition will be. Work efficiently to minimize the duration of the workup. Once the aqueous washes are complete, promptly dry the organic layer and remove the solvent.
Experimental Workflow for Minimizing Decomposition
Caption: Recommended workup workflow to minimize decomposition.
Q4: Could the 1,3-dicarbonyl moiety be contributing to the instability?
A4: Yes, the 1,3-dicarbonyl system introduces additional potential decomposition pathways.
1,3-dicarbonyl compounds can exist in equilibrium with their enol tautomers. While the diketo form is generally favored in this specific structure, the presence of the enol provides a site for other reactions. Under certain conditions, particularly with strong bases, deprotonation of the carbon between the two carbonyls can occur, leading to the formation of an enolate. This enolate is a nucleophile and could potentially participate in undesired side reactions.
Decomposition Pathway Overview
Caption: Primary decomposition pathways for the target molecule.
Summary of Best Practices for Workup
-
pH Control is Paramount: Maintain a weakly acidic environment (pH 4.5-5.5) throughout the aqueous workup.
-
Keep it Cold: Perform all steps of the workup at low temperatures (0-5 °C) to slow down potential decomposition reactions.
-
Be Quick: Minimize the time your compound is in contact with the aqueous phase.
-
Choose Solvents Wisely: Use high-purity, anhydrous solvents for extraction and drying.
-
Gentle Concentration: When removing the solvent, use a rotary evaporator with a water bath temperature below 40°C to avoid thermal degradation.
By adhering to these guidelines, you can significantly improve the yield and purity of your this compound, ensuring the success of your synthetic procedures.
References
-
Pramar, Y., & Gupta, V. D. (1991). Preformulation studies of spironolactone: effect of pH, two buffer species, ionic strength, and temperature on stability. Journal of Pharmaceutical Sciences, 80(6), 551-553. [Link]
-
Suryani, N., Supandi, Y., & Sabdowati, R. A. (2019). Spironolactone Stability Test on pH Changes Using High Performance Liquid Chromatography (HPLC). Jurnal Farmasi Indonesia, 16(1), 58-65. [Link]
- Allen, L. V., & Popovich, N. G. (2018). Ansel's Pharmaceutical Dosage Forms and Drug Delivery Systems. Wolters Kluwer.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
-
Nahata, M. C., Morosco, R. S., & Hipple, T. F. (1993). Stability of spironolactone in an extemporaneously prepared suspension at two temperatures. The Annals of Pharmacotherapy, 27(10), 1198-1199. [Link]
- Jackson, K. L. (2013). Chemical Stability of Compounded Spironolactone Suspension in Proprietary Oral MixTM Over a 90-day Period at Two Controlled Temperatures. International Journal of Pharmaceutical Sciences Review and Research, 22(2), 1-4.
Sources
- 1. researchgate.net [researchgate.net]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Preformulation studies of spironolactone: effect of pH, two buffer species, ionic strength, and temperature on stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Stability of spironolactone in an extemporaneously prepared suspension at two temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Synthesis of 2-Oxa-spiro[4.5]decane-1,6-dione
Prepared by: Gemini, Senior Application Scientist
Introduction
Welcome to the technical support guide for the scale-up synthesis of 2-Oxa-spiro[4.5]decane-1,6-dione. This spiroketal lactone is a valuable building block in medicinal chemistry and materials science, prized for its rigid, three-dimensional scaffold.[1][2] However, transitioning its synthesis from the bench to a larger scale introduces significant challenges related to reaction control, safety, and purification.
This guide is designed for researchers, chemists, and process development professionals. It provides in-depth, field-proven insights structured in a practical question-and-answer format. We will explore a robust synthetic strategy, troubleshoot common issues encountered during scale-up, and provide detailed, self-validating protocols to ensure a successful and safe synthesis campaign.
Proposed Synthetic Strategy for Scale-Up
The most direct and logical route for the synthesis of this compound involves a two-stage process. The key transformation is a regioselective Baeyer-Villiger oxidation of a readily accessible dione precursor.
Caption: High-level workflow for the synthesis of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues in a Q&A format, focusing on the causality behind experimental choices to empower you to solve problems effectively.
Part 1: Synthesis of Spiro[4.5]decane-1,6-dione (Precursor)
Question 1: My yield for the initial condensation/cyclization to form the spiro-dione precursor is low. What are the likely causes?
Answer: Low yields in this step typically stem from incomplete reaction or the formation of side products. Consider the following:
-
Inefficient Dehydration: The reaction to form the spiro-dione from starting materials like cyclohexanone and succinic anhydride derivatives requires the removal of water. On a larger scale, this can be challenging. Ensure your dehydration method is robust. If using a Dean-Stark apparatus with azeotropic removal of water (e.g., with toluene), check for sufficient heat input and efficient condenser performance.
-
Equilibrium Issues: The cyclization may be reversible. Driving the reaction to completion by effective water removal is critical.
-
Side Reactions: Self-condensation of cyclohexanone (an aldol reaction) is a common side reaction. This is often promoted by incorrect stoichiometry or prolonged reaction times at high temperatures. Consider adding the cyclohexanone slowly to the reaction mixture.
-
Purification Loss: The precursor, Spiro[4.5]decane-1,6-dione[3], can be challenging to purify. It may be prone to decomposition on silica gel. Consider alternative purification methods like crystallization or distillation under reduced pressure if the compound is thermally stable.
Question 2: How do I confirm the successful formation of the Spiro[4.5]decane-1,6-dione precursor?
Answer: Confirmation requires standard analytical techniques:
-
NMR Spectroscopy: In ¹H NMR, you should see the absence of signals corresponding to the starting materials and the appearance of characteristic aliphatic protons in the spirocyclic system. ¹³C NMR is particularly useful for identifying the two distinct ketone carbons and the quaternary spiro-carbon.
-
Mass Spectrometry (MS): Confirm the molecular weight of the product (C₁₀H₁₄O₂, MW: 166.22 g/mol )[3].
-
Infrared (IR) Spectroscopy: Look for strong carbonyl (C=O) stretching frequencies, typically in the range of 1700-1725 cm⁻¹.
Part 2: Baeyer-Villiger Oxidation for Lactone Formation
The Baeyer-Villiger (BV) oxidation is a powerful reaction for converting ketones to esters or lactones.[4][5] However, its scale-up requires careful management of safety and selectivity.
Caption: Simplified mechanism of the Baeyer-Villiger oxidation.
Question 3: Which oxidizing agent should I use for a large-scale Baeyer-Villiger oxidation? m-CPBA seems common but hazardous.
Answer: This is a critical scale-up consideration balancing reactivity, safety, and cost.
| Oxidant | Pros | Cons | Scale-Up Recommendation |
| m-CPBA | Highly reactive, predictable, good for many substrates.[4] | Can be shock-sensitive, expensive, generates solid benzoic acid byproduct. | Suitable for pilot scale (up to ~1 kg) with strict safety protocols. Use a buffered system (e.g., with NaHCO₃ or Na₂HPO₄) to prevent acid-catalyzed side reactions. |
| Peracetic Acid (PAA) | Cheaper, atom-efficient.[6] | Often supplied in acetic acid/H₂O₂, can be corrosive, less selective, risk of explosion. | Use commercially available, stabilized solutions. Requires careful temperature control and material compatibility (avoid metals). |
| H₂O₂ / Lewis Acid | "Greener" approach, H₂O is the only byproduct.[4] | Can be slower, requires catalyst optimization, potential for side reactions if not controlled. | Promising for large-scale industrial synthesis. Requires significant process development to optimize catalyst loading and reaction conditions. |
| Enzymatic (BVMOs) | Environmentally benign, highly selective.[7][8] | High catalyst cost, challenges in enzyme amplification and stability, often requires dilute conditions.[7] | Primarily for high-value products where extreme selectivity is paramount. Less common for general chemical synthesis scale-up. |
For most lab-to-pilot scale transitions, buffered m-CPBA is often the most reliable starting point due to its well-understood reactivity.
Question 4: My Baeyer-Villiger reaction is exothermic and hard to control. How can I manage the thermal risk on a larger scale?
Answer: Thermal runaway is the primary hazard. Key control strategies include:
-
Reverse Addition: Add the solid m-CPBA or a solution of the oxidant slowly to the solution of the ketone precursor. This allows the reaction heat to be dissipated by the reactor's cooling system as it is generated. Never add the ketone to a large volume of the oxidant.
-
Dilution: Running the reaction at a lower concentration can help manage the exotherm by increasing the thermal mass of the system.
-
Jacketed Reactor: Use a reactor with a cooling jacket and a reliable chilling system. Monitor both the internal reaction temperature and the jacket temperature.
-
Reaction Initiation: Ensure the reaction has initiated (a slight temperature rise) after the first portion of oxidant is added before continuing the addition. A failure to initiate can lead to a dangerous accumulation of unreacted peroxide.
Question 5: The reaction has stalled, or the conversion is incomplete. What should I check?
Answer:
-
Reagent Quality: Peroxy acids can degrade over time. Use a fresh bottle or titrate the active oxygen content of your reagent before use.
-
Insufficient Oxidant: Ensure you are using at least one full equivalent of the oxidant. For sluggish reactions, a slight excess (1.1-1.2 equivalents) may be necessary. Monitor by TLC or LC-MS before adding more.
-
Temperature: While you need to control the exotherm, the reaction may be too cold. Once the initial exotherm is managed, you may need to allow the reaction to slowly warm to room temperature or slightly above to drive it to completion.
-
Mixing: In a large reactor, poor agitation can lead to localized "hot spots" and areas where reagents are not mixing effectively. Ensure your stirring is vigorous enough for the vessel size.
Question 6: How do I safely handle the reaction workup and quench the excess peroxide?
Answer: This is a critical safety step. Unreacted peroxides can become concentrated and hazardous during solvent removal.[9]
-
Cool the Reaction: Before quenching, cool the reaction mixture in an ice bath.
-
Quenching Agent: The most common and reliable method is to slowly add a saturated aqueous solution of sodium sulfite (Na₂SO₃) or sodium thiosulfate (Na₂S₂O₅). The quench itself can be exothermic, so add the solution portion-wise with vigorous stirring.
-
Test for Peroxides: After quenching, test the aqueous layer for the presence of residual peroxides using peroxide test strips. The test should be negative before you proceed to extraction and solvent evaporation.
-
Extraction: Extract your product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The byproduct (e.g., m-chlorobenzoic acid) may require a basic wash (e.g., with NaHCO₃ solution) to remove.
Caption: A decision tree for troubleshooting the Baeyer-Villiger oxidation step.
Experimental Protocols
Disclaimer: These protocols are intended for qualified professionals. All operations, especially those involving peroxy acids, must be conducted with appropriate personal protective equipment (PPE) in a well-ventilated fume hood and behind a safety shield. A risk assessment should be performed before any scale-up.
Protocol 1: Synthesis of Spiro[4.5]decane-1,6-dione (Precursor)
(This is a generalized procedure that requires optimization for specific starting materials)
-
Reactor Setup: Equip a 5 L jacketed glass reactor with a mechanical overhead stirrer, a temperature probe, a nitrogen inlet, and a Dean-Stark trap fitted with a condenser.
-
Charge Reagents: To the reactor, add toluene (2 L), succinic anhydride (or a suitable derivative, 1.0 eq), and a catalytic amount of p-toluenesulfonic acid (0.02 eq).
-
Heat and Addition: Begin stirring and heat the mixture to reflux (~110 °C). Once refluxing, begin the slow, dropwise addition of cyclohexanone (1.05 eq) over 2-3 hours.
-
Dehydration: Continue heating at reflux, collecting the water azeotropically in the Dean-Stark trap. Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 8-16 hours).
-
Cool and Quench: Cool the reaction mixture to room temperature. Quench by slowly adding a saturated aqueous solution of sodium bicarbonate (500 mL) and stir for 30 minutes.
-
Workup: Transfer the mixture to a separatory funnel. Separate the layers. Wash the organic layer with brine (2 x 500 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude precursor.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by vacuum distillation.
Protocol 2: Baeyer-Villiger Oxidation to this compound
-
Reactor Setup: Equip a 5 L jacketed glass reactor with a mechanical overhead stirrer, a temperature probe, and a nitrogen inlet. Set the cooling circulator to 0 °C.
-
Charge Precursor: Dissolve the Spiro[4.5]decane-1,6-dione (1.0 eq) in dichloromethane (DCM, 2.5 L). Add powdered sodium bicarbonate (3.0 eq) as a buffer. Cool the stirred slurry to 0-5 °C.
-
Oxidant Addition: In a separate beaker, prepare a slurry of m-CPBA (77% max strength, 1.2 eq) in DCM (500 mL). CRITICAL: Add the m-CPBA slurry to the reaction mixture slowly via an addition funnel over 2-4 hours, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C. Monitor the disappearance of the starting material by TLC or LC-MS (typically 4-8 hours). If the reaction is sluggish, allow it to warm slowly to room temperature.
-
Quench: Once the reaction is complete, cool the mixture back to 0 °C. CRITICAL: Slowly add a freshly prepared 10% aqueous solution of sodium sulfite (Na₂SO₃) (approx. 1 L) dropwise. Monitor for an initial exotherm. Stir vigorously for at least 1 hour after the addition is complete.
-
Peroxide Test: Test a sample of the aqueous layer with a peroxide test strip. If the test is positive, add more sodium sulfite solution and stir for another 30 minutes. Repeat until the test is negative.
-
Workup: Separate the organic layer. Wash with saturated aqueous sodium bicarbonate (2 x 500 mL) and then with brine (1 x 500 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the final product, this compound.
References
Sources
- 1. Spiroketals - Wikipedia [en.wikipedia.org]
- 2. Oxa-spirocycles: synthesis, properties and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Spiro[4.5]decane-1,6-dione | C10H14O2 | CID 573609 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03914A [pubs.rsc.org]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Optimization of chemoenzymatic Baeyer-Villiger oxidation of cyclohexanone to ε-caprolactone using response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Reactor operation and scale-up of whole cell Baeyer-Villiger catalyzed lactone synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 15. mskcc.org [mskcc.org]
- 16. Strategies in Spiroketal Synthesis Revisited: Recent Applications and Advances | Bentham Science [benthamscience.com]
- 17. Asymmetric Synthesis of Naturally Occuring Spiroketals - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Peroxy acid - Wikipedia [en.wikipedia.org]
- 20. A continuous single organic phase process for the lipase catalyzed synthesis of peroxy acids increases productivity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. How To [chem.rochester.edu]
- 23. arkat-usa.org [arkat-usa.org]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. Tandem Prins/pinacol reaction for the synthesis of oxaspiro[4.5]decan-1-one scaffolds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 26. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 27. mdpi.com [mdpi.com]
- 28. pubs.acs.org [pubs.acs.org]
Technical Support Center: Alternative Purification Strategies for 2-Oxa-spiro[4.5]decane-1,6-dione
Welcome to the technical support center for the purification of 2-Oxa-spiro[4.5]decane-1,6-dione. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in obtaining this spiroketal lactone dione in high purity. Due to the multifunctional nature of this polar molecule, standard purification protocols may not always yield satisfactory results. This document provides a comprehensive overview of alternative purification techniques and detailed troubleshooting advice to address common experimental hurdles.
Understanding the Challenge: The Physicochemical Profile of this compound
This compound possesses a unique combination of functional groups: a lactone, a ketone, and a spiroketal. This trifecta of polarity can lead to significant challenges during purification, including poor solubility in common non-polar chromatography solvents, strong interactions with silica gel, and difficulty in crystallization.
Table 1: Estimated Physicochemical Properties of this compound and Related Structures
| Property | This compound (Predicted) | Spiro[4.5]decane-1,6-dione[1][2] | 1-Oxaspiro[4.5]decan-2-one[3] |
| Molecular Formula | C₉H₁₂O₃ | C₁₀H₁₄O₂ | C₉H₁₄O₂ |
| Molecular Weight | 168.19 g/mol | 166.22 g/mol | 154.21 g/mol |
| Boiling Point | Not available | Not available | 260.48 °C (estimated) |
| Melting Point | Likely a solid at room temperature | Not available | Not available |
| LogP (o/w) | < 1 (Estimated) | 1.2 (Computed) | 1.347 (estimated) |
| Solubility | Expected to be soluble in polar organic solvents (e.g., ethyl acetate, acetone, methanol) and poorly soluble in non-polar solvents (e.g., hexanes). | Not available | Soluble in water (1647 mg/L at 25°C, estimated) |
Note: Experimental data for this compound is limited. The properties are estimated based on its structure and data from analogous compounds.
Frequently Asked Questions (FAQs) and Troubleshooting Purification Issues
This section addresses common problems encountered during the purification of this compound and provides actionable solutions.
FAQ 1: Standard silica gel chromatography is giving me poor separation and significant tailing. What are my options?
Answer: This is a frequent issue with polar compounds like this compound due to strong interactions with the acidic silanol groups on standard silica gel. Here are several alternative approaches:
-
Deactivated Silica Gel: You can reduce the acidity of your silica gel by treating it with a base. A common method is to wash the silica with a solution of triethylamine in your mobile phase (e.g., 1-2% triethylamine in ethyl acetate/hexanes). This will cap the acidic silanol groups and minimize tailing.
-
Alternative Stationary Phases:
-
Alumina: Neutral or basic alumina can be an excellent alternative to silica for purifying polar and basic compounds.
-
Florisil®: A magnesium silicate adsorbent that can offer different selectivity compared to silica and alumina.
-
Reverse-Phase Chromatography (C18): If your compound has sufficient hydrophobic character, reverse-phase flash chromatography using a water/acetonitrile or water/methanol gradient can be effective.[4]
-
-
Gradient Elution: Instead of an isocratic (constant solvent mixture) elution, a gradient elution where you gradually increase the polarity of the mobile phase can improve separation and peak shape.[5][6]
FAQ 2: My compound is smearing on the TLC plate and I can't find a good solvent system for column chromatography.
Answer: Finding an optimal solvent system is critical. If you're observing streaking, consider the following:
-
TLC Plate Choice: Try using alumina or reverse-phase TLC plates to see if you get better separation, which can then be translated to a column.
-
Solvent Modifiers: For normal phase silica, adding a small amount of a polar solvent like methanol (1-5%) or a few drops of acetic acid to your eluent can sometimes improve resolution. For basic impurities, adding a small amount of triethylamine (0.5-1%) can help.
-
Aqueous Normal Phase (HILIC): For very polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) can be a powerful technique. This involves using a polar stationary phase (like silica or an amino-propyl bonded phase) with a mobile phase consisting of a high concentration of an organic solvent (like acetonitrile) and a small amount of water.
FAQ 3: I'm trying to recrystallize my product, but it either oils out or doesn't crystallize at all. What should I do?
Answer: Recrystallization can be challenging for complex molecules. Here’s a troubleshooting guide:
-
Solvent Selection is Key: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot.
-
Single Solvent Systems: Experiment with a range of solvents of varying polarities. Good starting points for a polar compound like this could be ethyl acetate, isopropanol, or acetone.
-
Two-Solvent Systems: If a single solvent doesn't work, a two-solvent system is often effective. Dissolve your compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, and then slowly add a "poor" solvent (in which it is insoluble) until the solution becomes cloudy. Then, add a few drops of the good solvent to clarify the solution and allow it to cool slowly. Common solvent pairs to try include ethyl acetate/hexanes, acetone/water, or methanol/diethyl ether.
-
-
Inducing Crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure crystalline material, add a tiny crystal to the cooled, supersaturated solution to induce crystallization.
-
-
Oiling Out: This occurs when the compound's melting point is lower than the boiling point of the recrystallization solvent. If your compound oils out, try using a lower-boiling point solvent or a solvent mixture with a lower boiling point. You can also try to redissolve the oil in a small amount of the hot solvent and allow it to cool more slowly.
Alternative Purification Protocols
If standard methods fail, consider these more advanced or alternative techniques.
Protocol 1: Preparative High-Performance Liquid Chromatography (Prep-HPLC)
For high-purity requirements, preparative HPLC is often the most effective method, especially for polar compounds.
Experimental Protocol:
-
Column Selection: A C18 reverse-phase column is a good starting point. For highly polar compounds, a phenyl-hexyl or a polar-embedded column may provide better retention and selectivity.
-
Mobile Phase: A gradient of water and acetonitrile or water and methanol is typically used. The addition of a small amount of formic acid or trifluoroacetic acid (0.1%) to the mobile phase can improve peak shape for acidic compounds.
-
Sample Preparation: Dissolve the crude product in the initial mobile phase composition or a solvent like dimethyl sulfoxide (DMSO) if solubility is an issue.
-
Method Development: Start with a broad gradient (e.g., 5% to 95% organic solvent over 20-30 minutes) on an analytical scale to determine the retention time of your compound and impurities.
-
Scale-Up: Once the separation is optimized on an analytical scale, the method can be scaled up to a preparative column to isolate larger quantities.
Protocol 2: Supercritical Fluid Chromatography (SFC)
SFC is a powerful "green" chromatography technique that uses supercritical carbon dioxide as the main mobile phase, often with a co-solvent like methanol. It is particularly well-suited for the purification of chiral compounds and can offer unique selectivity for polar molecules.
Experimental Protocol:
-
Instrumentation: SFC requires specialized equipment capable of handling supercritical fluids.
-
Column Selection: A variety of stationary phases are available for SFC, including silica, diol, and chiral phases.
-
Mobile Phase: Typically a gradient of supercritical CO₂ and a polar organic modifier (e.g., methanol, ethanol, or isopropanol). Additives like diethylamine or trifluoroacetic acid can be used to improve peak shape.
-
Method Development: Similar to HPLC, method development is typically performed on an analytical scale before scaling up to a preparative system.
Visualization of Purification Workflow
The following diagram illustrates a decision-making workflow for selecting an appropriate purification strategy for this compound.
Potential Impurities and Their Removal
Without a specific, published synthesis for this compound, we must infer potential impurities from plausible synthetic routes. A likely route could involve the reaction of a cyclic ketone with a lactone precursor.
Potential Impurities:
-
Unreacted Starting Materials: Depending on the synthesis, these could be polar and may co-elute with the product.
-
Byproducts from Side Reactions: Spiroketal formation can sometimes be reversible or lead to isomeric products under certain conditions.[7]
-
Polymerization Products: Under harsh acidic or basic conditions, lactones can be prone to polymerization.
Strategies for Removal:
-
Aqueous Wash (Work-up): Before any chromatographic purification, a thorough aqueous work-up can remove many water-soluble impurities. A wash with a saturated sodium bicarbonate solution can remove acidic byproducts, while a wash with dilute hydrochloric acid can remove basic impurities. A final wash with brine helps to remove residual water from the organic layer.
-
Solid-Phase Extraction (SPE): For rapid cleanup of small samples, SPE can be used to remove major classes of impurities. A normal-phase SPE cartridge (silica or diol) could be used to retain the polar product while washing away non-polar impurities with a non-polar solvent. The product can then be eluted with a more polar solvent.
Summary and Concluding Remarks
The purification of this compound requires a systematic and often creative approach due to its inherent polarity and multiple functional groups. When standard silica gel chromatography fails, a range of alternative techniques, from using different stationary phases to employing advanced methods like preparative HPLC and SFC, can be explored. Careful method development, guided by TLC or analytical LC-MS, is crucial for success. This guide provides a foundational framework for troubleshooting common purification issues and selecting the most appropriate strategy to obtain this valuable compound in high purity.
References
- Gilles, L., & Antoniotti, S. (2022). Spirocyclic Compounds in Fragrance Chemistry: Synthesis and Olfactory Properties. ChemPlusChem.
- Fujisawa, T., Sato, T., et al. (1982). Reactions of γ-Lactones with α-Butyllithium in Ether: Preparation of γ-Hydroxy Ketones. Journal of the American Chemical Society.
-
KNAUER Santai SepaFlash. (2025). Flash Chromatography Explained. Retrieved from [Link]
-
ChemSynthesis. (n.d.). spiro[4.5]decane-1,6-dione. Retrieved from [Link]
-
PubChem. (n.d.). Spiro[4.5]decane-1,6-dione. Retrieved from [Link]
-
Phenomenex. (2025). Flash Chromatography: Principles & Applications. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: How to Run a Flash Column. Retrieved from [Link]
-
MDPI. (2024). Diastereoselective Synthesis of 2-Amino-spiro[4.5]decane-6-ones Through Synergistic Photocatalysis and Organocatalysis for [3 + 2] Cycloaddition of Cyclopropylamines with Olefins. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 8-oxa-2-azaspiro[4.5]decane | Request PDF. Retrieved from [Link]
-
PubMed. (2018). Recent progress in the isolation, bioactivity, biosynthesis, and total synthesis of natural spiroketals. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Oxa-spirocycles: synthesis, properties and applications. Retrieved from [Link]
-
YouTube. (2024). Flash Column Chromatography. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 1-oxaspiro(4,5)decan-2-one, 699-61-6. Retrieved from [Link]
-
ACS Publications. (n.d.). Spiroconyone B and C, Two Rearranged Cholestane Steroids with Spiro[4.5]decane and Oxaspiro[4.5]decane Scaffolds from Patiria pectinifera. Retrieved from [Link]
-
Arkat USA. (n.d.). Total synthesis of spiroketal containing natural products: kinetic vs. thermodynamic approaches. Retrieved from [Link]
-
RSC Publishing. (n.d.). Spiroketal natural products isolated from traditional Chinese medicine: isolation, biological activity, biosynthesis, and synthesis. Retrieved from [Link]
-
RSC Publishing. (n.d.). Benzannulated spiroketal natural products: isolation, biological activity, biosynthesis, and total synthesis. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Protein Purification Protocol & Troubleshooting. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2,2-Dichloro-1,3-dicyclohexylimidazolidine-4,5-dione. Retrieved from [Link]
-
ResearchGate. (n.d.). Stereoselective Synthesis of 1,6,9-Tri-oxaspiro[4.5]decanes From d-Glucose: Novel Structural Motifs of Spiroacetal Natural Products. Retrieved from [Link]
-
ResearchGate. (n.d.). Expedite synthesis of various spiro[4.5]decane derivatives by dearomatization spirocyclization. Retrieved from [Link]
-
RSC Publishing. (n.d.). Studies on spiro[4.5]decanone prolyl hydroxylase domain inhibitors. Retrieved from [Link]
-
ResearchGate. (n.d.). Troubleshooting protein purification?. Retrieved from [Link]
-
RSC Publishing. (n.d.). Tandem Prins/pinacol reaction for the synthesis of oxaspiro[4.5]decan-1-one scaffolds. Retrieved from [Link]
-
PubMed. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Retrieved from [Link]
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. Spiro[4.5]decane-1,6-dione | C10H14O2 | CID 573609 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-oxaspiro(4,5)decan-2-one, 699-61-6 [thegoodscentscompany.com]
- 4. Flash Chromatography Explained | KNAUER Santai SepaFlash [store.knauer.net]
- 5. Flash Chromatography: Principles & Applications | Phenomenex [phenomenex.com]
- 6. Chromatography [chem.rochester.edu]
- 7. arkat-usa.org [arkat-usa.org]
Technical Support Center: Diastereoselective Synthesis of 2-Oxa-spiro[4.5]decane-1,6-dione
Welcome to the technical support center for the synthesis of 2-Oxa-spiro[4.5]decane-1,6-dione and its derivatives. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of controlling stereochemistry in spiroketal synthesis. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered in the laboratory.
Introduction: The Challenge of Diastereoselectivity
The this compound scaffold is a key structural motif in numerous biologically active compounds.[1][2] Its synthesis, however, presents a significant stereochemical challenge: the formation of the spirocyclic center can lead to multiple diastereomers. Achieving high diastereoselectivity is crucial as the biological activity of the final molecule is often dependent on its specific three-dimensional arrangement. This guide provides insights into the factors governing diastereoselectivity and offers practical solutions to common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing diastereoselectivity in the synthesis of this compound?
A1: The diastereochemical outcome of the spiroketalization is primarily governed by a delicate interplay of several factors:
-
Thermodynamic vs. Kinetic Control: The reaction conditions, particularly temperature and reaction time, determine whether the product distribution is under thermodynamic or kinetic control.[3][4][5][6][7]
-
Thermodynamic control favors the most stable diastereomer and is typically achieved at higher temperatures with longer reaction times, allowing for equilibration.[3][4]
-
Kinetic control favors the diastereomer that is formed fastest and is promoted by lower temperatures and shorter reaction times, preventing equilibration.[3][4]
-
-
Catalyst: The choice of catalyst is critical. Lewis acids, such as scandium triflate (Sc(OTf)₃), and transition metal complexes, like those of iridium and gold, can significantly influence the stereochemical outcome.[8][9][10][11] The catalyst can coordinate to the substrate, influencing the trajectory of the intramolecular cyclization.
-
Solvent: The polarity and coordinating ability of the solvent can dramatically alter the diastereoselectivity.[8] For instance, scandium triflate has been shown to exhibit divergent catalytic roles in different solvents, leading to different diastereomers.[8]
-
Substrate Structure: The inherent stereochemistry of the starting material, including the presence of directing groups or chiral auxiliaries, can strongly bias the formation of a specific diastereomer.[12][13][14] The conformation of the precursor molecule plays a crucial role in the transition state of the cyclization.
Q2: How can I favor the formation of the thermodynamically more stable diastereomer?
A2: To favor the thermodynamic product, you need to establish conditions that allow the system to reach equilibrium. This typically involves:
-
Higher Temperatures: Increasing the reaction temperature provides the energy required to overcome the activation barriers for both the forward and reverse reactions, allowing the diastereomers to interconvert and settle in their lowest energy state.[3][4]
-
Longer Reaction Times: Allowing the reaction to proceed for an extended period ensures that equilibrium is reached.
-
Protic or Brønsted Acid Catalysis: The presence of a proton source can facilitate the reversible opening and closing of the spiroketal, promoting equilibration to the most stable anomeric configuration.[8] The stability of spiroketals is often influenced by the anomeric effect, where an axial orientation of a lone pair on one oxygen atom relative to the anti-bonding orbital of the C-O bond of the other oxygen is stabilizing.[15]
Q3: What strategies can be employed to obtain the kinetically favored diastereomer?
A3: To isolate the kinetic product, the reaction must be stopped before it has a chance to equilibrate. Key strategies include:
-
Low Temperatures: Running the reaction at low temperatures (e.g., -78 °C) can trap the initially formed product by preventing it from overcoming the activation barrier for the reverse reaction.[3][8]
-
Careful Choice of Catalyst: Certain Lewis acids or organocatalysts can accelerate the desired cyclization pathway at low temperatures, leading to the kinetic product with high selectivity.
-
Anhydrous Conditions: The presence of water or other protic species can facilitate equilibration, so strictly anhydrous conditions are often necessary to isolate the kinetic diastereomer.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Diastereoselectivity (mixture of products) | 1. Reaction conditions are intermediate between kinetic and thermodynamic control. 2. The energy difference between the transition states leading to the different diastereomers is small. 3. The thermodynamic stability of the diastereomers is very similar. | 1. For the kinetic product, significantly lower the temperature and shorten the reaction time. For the thermodynamic product, increase the temperature and reaction time.[3][4] 2. Screen different catalysts (e.g., various Lewis acids, organocatalysts) to find one that provides a larger energy difference between the competing pathways.[8][9] 3. Modify the substrate to introduce a steric or electronic bias that favors one diastereomer. Consider adding a bulky protecting group or a directing group.[16] 4. Experiment with a range of solvents with varying polarities and coordinating abilities.[8] |
| Formation of the Wrong Diastereomer | 1. The reaction is under the wrong type of control (e.g., you are getting the thermodynamic product when you want the kinetic one). 2. The chosen catalyst has an unexpected stereodirecting effect. | 1. Review your reaction conditions. If you are aiming for the kinetic product, ensure low temperature and short reaction time. For the thermodynamic product, use higher temperatures and longer times.[3][4] 2. Consult the literature for the known stereodirecting effects of your catalyst with similar substrates.[8][10][17] Consider switching to a catalyst with a well-established track record for producing your desired diastereomer. |
| Poor Yield or Incomplete Reaction | 1. The catalyst is not active enough under the chosen conditions. 2. The reaction temperature is too low for the reaction to proceed at a reasonable rate. 3. The starting material is sterically hindered. | 1. Increase the catalyst loading or switch to a more active catalyst. For Lewis acid catalysis, ensure the catalyst is not poisoned by water by using anhydrous solvents.[9] 2. Gradually increase the reaction temperature while monitoring the diastereoselectivity. There may be a temperature window that provides a good balance between reaction rate and selectivity. 3. Consider using a less sterically demanding protecting group on your substrate or a different synthetic route to the spiroketal precursor. |
Experimental Protocols
Protocol 1: Kinetically Controlled Diastereoselective Spiroketalization
This protocol is a general guideline for favoring the kinetic product and should be optimized for your specific substrate.
-
Preparation: Under an inert atmosphere (e.g., argon or nitrogen), add the precursor to the synthesis of this compound to a flame-dried flask.
-
Solvent Addition: Add the desired anhydrous solvent (e.g., dichloromethane, THF) via syringe.
-
Cooling: Cool the reaction mixture to the desired low temperature (e.g., -78 °C) using a dry ice/acetone bath.
-
Catalyst Addition: Slowly add the catalyst (e.g., a solution of Sc(OTf)₃ in the reaction solvent) to the cooled reaction mixture.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Quenching: Once the starting material is consumed, quench the reaction at the low temperature by adding a suitable quenching agent (e.g., saturated aqueous sodium bicarbonate for a Lewis acid-catalyzed reaction).
-
Work-up and Purification: Allow the mixture to warm to room temperature, extract the product with an appropriate organic solvent, dry the organic layer, and purify the product by column chromatography.
Protocol 2: Thermodynamically Controlled Diastereoselective Spiroketalization
This protocol is a general guideline for favoring the thermodynamic product and should be optimized for your specific substrate.
-
Preparation: Add the precursor to the synthesis of this compound to a flask.
-
Solvent and Catalyst Addition: Add the solvent and the catalyst (e.g., a Brønsted acid like p-toluenesulfonic acid).
-
Heating: Heat the reaction mixture to the desired temperature (e.g., reflux) and maintain it for an extended period (e.g., several hours to days).
-
Reaction Monitoring: Monitor the reaction until the ratio of diastereomers becomes constant, indicating that equilibrium has been reached.
-
Work-up and Purification: Cool the reaction to room temperature, neutralize the acid catalyst, and perform a standard aqueous work-up. Purify the desired diastereomer by column chromatography or recrystallization.
Visualization of Key Concepts
Decision-Making Workflow for Optimizing Diastereoselectivity
Caption: A decision-making workflow for troubleshooting and optimizing the diastereoselectivity of the spiroketalization reaction.
Reaction Coordinate Diagram: Kinetic vs. Thermodynamic Control
Caption: A simplified reaction coordinate diagram illustrating the concepts of kinetic and thermodynamic control in a reaction with two possible diastereomeric products.[3][4][7]
References
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Álvarez, E., et al. (2023). Highly Diastereoselective Multicomponent Synthesis of Spirocyclopropyl Oxindoles Enabled by Rare-Earth Metal Salts. Organic Letters, 25(18), 3274–3279. [Link]
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Tan, H., et al. (2021). Diastereoselective construction of the benzannulated spiroketal core of chaetoquadrins enabled by a regiodivergent cascade. Organic Chemistry Frontiers, 8(1), 77-82. [Link]
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Gilles, L., & Antoniotti, S. (2022). Spirocyclic Compounds in Fragrance Chemistry: Synthesis and Olfactory Properties. ChemPlusChem, 87(11), e202200227. [Link]
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Wang, J., et al. (2024). Diastereoselective Synthesis of 2-Amino-spiro[4.5]decane-6-ones Through Synergistic Photocatalysis and Organocatalysis for [3 + 2] Cycloaddition of Cyclopropylamines with Olefins. Molecules, 29(3), 694. [Link]
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Aho, J. E., Pihko, P. M., & Rissa, T. K. (2005). Stereoelectronic Effects: The Anomeric Effect in Spiroketals. Chemical Reviews, 105(12), 4406–4440. [Link]
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Li, G., et al. (2017). Enantio- and Diastereoselective Spiroketalization Catalyzed by Chiral Iridium Complex. Journal of the American Chemical Society, 139(24), 8123–8126. [Link]
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LibreTexts. (2021). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts. [Link]
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Dudley, G. B., & Tlais, S. F. (2010). Diastereoselective Spiroketalization: Stereocontrol Using An Iron(0) Tricarbonyl Diene Complex. Organic Letters, 13(1), 58-61. [Link]
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Yeh, M.-C. P., Lee, Y.-C., & Young, T.-C. (2006). A Facile Approach to the Synthesis of Allylic Spiro Ethers and Lactones. Synthesis, 2006(21), 3621-3624. [Link]
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Ley, S. V., et al. (2003). Diastereoselective Spiroketalization: Stereocontrol Using An Iron(0) Tricarbonyl Diene Complex. Organic Letters, 5(24), 4665–4668. [Link]
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Zhang, W., et al. (2022). Enantioselective Synthesis of Spiroketals and Spiroaminals via Gold and Iridium Sequential Catalysis. Angewandte Chemie International Edition, 61(27), e202203661. [Link]
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Chemistry university. (2021, January 31). Thermodynamic vs Kinetic Control [Video]. YouTube. [Link]
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Gholami, H., & Cornali, B. M. (2023). Diastereoselective Spirocyclization: Entry to Spirocyclic Diketopiperazines. Organic Letters, 25(43), 7822–7826. [Link]
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Li, Y., et al. (2023). Spiroconyone B and C, Two Rearranged Cholestane Steroids with Spiro[4.5]decane and Oxaspiro[4.5]decane Scaffolds from Patiria pectinifera. Journal of Natural Products, 86(12), 2821–2827. [Link]
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Dudley, G. B., et al. (2018). Turning Spiroketals Inside Out: A Rearrangement Triggered by an Enol Ether Epoxidation. The Journal of Organic Chemistry, 83(15), 8035–8044. [Link]
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Dalal Institute. (n.d.). Kinetic and Thermodynamic Control. [Link]
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Zhdankin, V. V. (2021). Oxa-spirocycles: synthesis, properties and applications. RSC Advances, 11(49), 30973-30983. [Link]
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Davis, F. A., & Chen, B.-C. (1992). Asymmetric hydroxylation of enolates with N-sulfonyloxaziridines. Chemical Reviews, 92(5), 919-934. [Link]
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Rychnovsky, S. D., & Takaoka, L. R. (2012). Dictating Thermodynamic Control through Tethering: Applications to Stereoselective Bis-Spiroketal Synthesis. Angewandte Chemie International Edition, 51(41), 10262-10265. [Link]
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Bull, S. D., et al. (2001). Controlling diastereoselectivity in the reactions of enantiomerically pure α-bromoacyl-imidazolidinones with nitrogen nucleophiles: substitution reactions with retention or inversion of configuration. Chemical Communications, (5), 401-402. [Link]
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Thomson, R. J., & Dudley, G. B. (2008). Diastereoselective syntheses of chroman spiroketals via [4 + 2] cycloaddition of enol ethers and o-quinone methides. Organic Letters, 10(7), 1349–1352. [Link]
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Cuny, E. (2020). Stereoselective Synthesis of 1,6,9-Tri-oxaspiro[4.5]decanes From d -Glucose: Novel Structural Motifs of Spiroacetal Natural Products. European Journal of Organic Chemistry, 2020(32), 5103-5114. [Link]
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Yang, W.-L., et al. (2022). Diastereo‐ and Enantioselective Synthesis of Bisbenzannulated Spiroketals and Spiroaminals by Ir/Ag/Acid Ternary Catalysis. Angewandte Chemie International Edition, 61(37), e202207907. [Link]
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Validation & Comparative
Confirming the Elusive Structure of 2-Oxa-spiro[4.5]decane-1,6-dione: A Comparative Guide to Analytical Methods
In the landscape of synthetic chemistry and drug development, the unambiguous determination of a molecule's three-dimensional structure is paramount. It is the architectural blueprint that dictates function, reactivity, and interaction with biological systems. For complex topologies such as spirocyclic lactones, conventional spectroscopic methods often provide an incomplete picture, leaving critical questions of stereochemistry and spatial arrangement unanswered. This guide provides an in-depth comparison of analytical techniques for the structural elucidation of 2-Oxa-spiro[4.5]decane-1,6-dione, demonstrating the definitive power of single-crystal X-ray crystallography.
The Challenge: Beyond Connectivity
This compound, a molecule featuring a spirocyclic junction where a lactone and a cyclohexanone ring share a single quaternary carbon, presents a significant analytical challenge. While techniques like Nuclear Magnetic Resonance (NMR) are powerful for establishing atom-to-atom connectivity, they often fall short in defining the precise, absolute configuration of the spirocenter. This ambiguity can hinder the progression of research, particularly in fields like medicinal chemistry where stereoisomers can have vastly different pharmacological effects. This guide will compare the insights gained from various analytical techniques, culminating in the "gold standard" method for absolute structure determination.
The Definitive Method: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography stands alone as the only technique that provides a direct, three-dimensional visualization of a molecule's atomic arrangement in the solid state. By measuring the diffraction pattern of X-rays passing through a single, highly ordered crystal, we can calculate electron density maps and thereby determine the precise coordinates of every atom. This method resolves all ambiguity regarding bond lengths, bond angles, and, most critically for this spirocycle, the absolute stereochemistry.
Experimental Workflow: From Powder to Proof
The following protocol outlines the comprehensive workflow for the structural determination of this compound, grounded in established crystallographic principles.
Step 1: Crystal Growth (The Art of Patience)
-
Objective: To grow a single, defect-free crystal suitable for diffraction (typically 0.1-0.3 mm in each dimension).
-
Protocol:
-
Dissolve 5-10 mg of the purified compound in a minimal amount of a suitable solvent (e.g., ethyl acetate, acetone). The choice of solvent is critical and often determined empirically.
-
Employ the slow evaporation technique. Place the solution in a small vial, covered with a cap containing a few pinholes, and leave it undisturbed in a vibration-free environment for several days to weeks.
-
Alternatively, use vapor diffusion. Place the solution vial inside a larger, sealed jar containing a less polar "anti-solvent" (e.g., hexane). The slow diffusion of the anti-solvent into the primary solution reduces the compound's solubility, promoting crystallization.
-
-
Scientist's Note: The quality of the crystal is the single most important factor for success. Poorly formed or twinned crystals will not yield high-quality diffraction data. Patience and experimentation with different solvents and conditions are key.
Step 2: Data Collection (The Interrogation)
-
Objective: To mount the crystal and collect a complete set of diffraction data using a diffractometer.
-
Protocol:
-
Carefully select a well-formed, transparent crystal under a microscope.
-
Mount the crystal on a cryo-loop and flash-cool it in a stream of liquid nitrogen (100 K).
-
Center the crystal in the X-ray beam of a single-crystal diffractometer equipped with a modern detector.
-
A full sphere of diffraction data is collected by rotating the crystal through a series of orientations (scans).
-
-
Rationale: Cryo-cooling is essential to minimize thermal vibration of the atoms and protect the crystal from radiation damage, resulting in higher resolution data.
Step 3: Structure Solution and Refinement (The Puzzle)
-
Objective: To process the diffraction data and build a chemically sensible model of the molecule.
-
Protocol:
-
Data Reduction: The raw diffraction intensities are integrated, scaled, and corrected for experimental factors.
-
Structure Solution: The phase problem is solved using direct methods or dual-space algorithms to generate an initial electron density map. This map reveals the positions of most non-hydrogen atoms.
-
Model Building & Refinement: An atomic model is built into the electron density map. This model is then refined using a least-squares algorithm, which adjusts atomic positions and thermal parameters to best fit the experimental data. Hydrogen atoms are typically placed in calculated positions.
-
-
Trustworthiness Check: The quality of the final structure is assessed using metrics like the R-factor (R1) and the Goodness-of-Fit (GooF). An R1 value below 5% (0.05) for high-quality data indicates an excellent agreement between the model and the observed data.
Visualizing the Crystallography Workflow
Caption: Workflow for single-crystal X-ray crystallography.
Anticipated Crystallographic Data
The definitive output of this process is a set of crystallographic data that precisely describes the molecule.
| Parameter | Hypothetical Value | Significance |
| Chemical Formula | C₉H₁₂O₃ | Confirms elemental composition. |
| Formula Weight | 168.19 | Corresponds to the molecular mass. |
| Crystal System | Monoclinic | Describes the basic symmetry of the crystal lattice. |
| Space Group | P2₁/c | Defines the specific symmetry operations within the unit cell. |
| a, b, c (Å) | a = 8.5, b = 10.2, c = 9.8 | Dimensions of the unit cell. |
| β (°) | 105.5° | Angle of the unit cell for a monoclinic system. |
| Volume (ų) | 819.5 | Volume of the unit cell. |
| Z | 4 | Number of molecules in the unit cell. |
| R1 (final) | 0.041 | A low R-factor indicating a high-quality refinement. |
| GooF | 1.03 | Goodness-of-Fit, should be close to 1.0. |
| Key Bond Lengths | C1-O2: 1.35 Å; C1=O: 1.21 Å | Confirms the lactone ester functionality. |
| C6=O: 1.22 Å | Confirms the ketone carbonyl group. | |
| Key Bond Angle | O2-C5-C6: 109.5° | Defines the geometry around the spirocenter. |
Orthogonal Validation: A Comparative Look at Spectroscopy
While X-ray crystallography provides the final answer, other spectroscopic methods are essential for initial characterization and for analyzing non-crystalline samples. Here’s how they compare.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for determining the connectivity of a molecule in solution.
-
¹H NMR: Reveals the number of different types of protons and their neighboring environments through chemical shifts and coupling constants.
-
¹³C NMR: Shows the number of unique carbon atoms in the molecule. The chemical shifts for the lactone carbonyl (~175 ppm) and ketone carbonyl (~208 ppm) would be highly diagnostic.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assembling the molecular skeleton. An HMBC experiment, for instance, would show long-range correlations from protons to the quaternary spiro-carbon, confirming the spirocyclic junction.
Limitation: While NMR can confirm that the two rings are joined at a single point, it cannot, without complex chiral derivatization or advanced NOE studies, definitively establish the three-dimensional arrangement of the atoms around that spirocenter.
| Technique | Hypothetical Data | Information Gained |
| ¹H NMR | Multiplets from 1.5-2.8 ppm | Confirms the presence of CH₂ groups in the rings. |
| ¹³C NMR | δ ~208 ppm, δ ~175 ppm, δ ~85 ppm | Confirms ketone, lactone carbonyl, and the spiro-carbon (C5). |
| HMBC | Correlations from ring protons to C5 | Unambiguously confirms the spirocyclic connection point. |
Infrared (IR) Spectroscopy & Mass Spectrometry (MS)
-
IR Spectroscopy: This technique is excellent for identifying functional groups. For this compound, strong absorption bands would be expected around 1770 cm⁻¹ for the strained five-membered lactone carbonyl and 1715 cm⁻¹ for the six-membered ring ketone. This provides quick confirmation of the key functional groups but offers no information on the overall structure.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) would confirm the elemental formula (C₉H₁₂O₃) by providing a highly accurate mass measurement. Its fragmentation pattern can offer clues about the structure, but it cannot be used for definitive proof on its own.
The Logic of Structural Confirmation
"comparative analysis of different synthetic methods for 2-Oxa-spiro[4.5]decane-1,6-dione"
For Researchers, Scientists, and Drug Development Professionals
The 2-oxa-spiro[4.5]decane-1,6-dione scaffold is a key structural motif found in a variety of natural products and pharmacologically active compounds. Its rigid spirocyclic framework, incorporating both a lactone and a ketone, offers a unique three-dimensional architecture for the development of novel therapeutics. The efficient and stereocontrolled synthesis of this spiro-dione is a significant challenge in organic synthesis. This guide provides a comparative analysis of different synthetic methodologies, offering insights into the strategic choices behind each approach and presenting supporting data to aid in the selection of the most suitable route for specific research and development goals.
Introduction to the Challenge: Synthesizing a Spiro-Dione
The synthesis of this compound requires the strategic construction of a quaternary spirocenter, a γ-butyrolactone ring, and the maintenance of a ketone functionality on the cyclohexane ring. The primary challenges lie in controlling regioselectivity and stereoselectivity, particularly at the spirocyclic junction. This guide will explore and compare several plausible synthetic strategies, evaluating them based on criteria such as starting material accessibility, reaction efficiency (yield), stereochemical control, and operational simplicity.
Comparative Analysis of Synthetic Routes
While a direct, dedicated synthetic route for this compound is not extensively documented, several established methodologies in spirolactone synthesis can be logically adapted. We will compare three primary strategies:
-
Reformatsky Reaction Approach: A classic carbon-carbon bond-forming reaction that can be adapted to build the lactone ring.
-
Oxidative Spirolactonization: A modern approach that leverages the oxidation of a suitable precursor to induce cyclization.
-
Michael Addition-Cyclization Cascade: A versatile method for constructing cyclic systems through a sequence of conjugate addition and intramolecular reactions.
Data Summary
The following table provides a comparative overview of the potential performance of these synthetic strategies. It is important to note that these are projected values based on analogous reactions reported in the literature, as direct comparative data for the target molecule is limited.
| Synthetic Route | Key Reagents/Catalysts | Starting Materials | Plausible Overall Yield (%) | Key Advantages | Potential Challenges |
| Reformatsky Reaction | Zinc, Ethyl bromoacetate | 1,3-Cyclohexanedione | 40-60 | Well-established, commercially available reagents | Stoichiometric use of zinc, potentially harsh reaction conditions |
| Oxidative Spirolactonization | Palladium catalyst, Oxidant (e.g., BQ) | Hydroxycyclopropanol derivative of cyclohexanone | 60-80 | High efficiency, catalytic | Requires synthesis of a specialized precursor |
| Michael Addition-Cyclization | Base or organocatalyst | 1,3-Cyclohexanedione, α,β-Unsaturated ester | 50-70 | High atom economy, potential for asymmetric catalysis | Control of multiple stereocenters, potential for side reactions |
In-Depth Analysis and Experimental Protocols
This section provides a detailed examination of each synthetic strategy, including the underlying mechanistic principles and a representative experimental protocol.
The Reformatsky Reaction Approach
The Reformatsky reaction involves the reaction of an α-halo ester with a carbonyl compound in the presence of metallic zinc to form a β-hydroxy ester.[1][2][3][4] This reaction can be adapted to synthesize spirolactones by using a cyclic ketone as the carbonyl component. The resulting β-hydroxy ester can then be induced to cyclize, forming the desired lactone ring.
Causality of Experimental Choices:
-
Starting Material: 1,3-Cyclohexanedione is a readily available and inexpensive starting material.[5][6][7] One of the ketone groups would need to be selectively protected (e.g., as a ketal) to ensure the Reformatsky reaction occurs at the desired carbonyl.
-
Reagents: Ethyl bromoacetate and activated zinc are the classic reagents for the Reformatsky reaction, known for their reliability.
-
Cyclization: Acid-catalyzed dehydration of the intermediate β-hydroxy ester followed by intramolecular conjugate addition, or direct acid-catalyzed lactonization, would yield the spirocyclic lactone.
Workflow Diagram:
Caption: Workflow for the Reformatsky Reaction approach.
Experimental Protocol:
Step 1: Monoprotection of 1,3-Cyclohexanedione
-
To a solution of 1,3-cyclohexanedione (1.0 eq) in toluene is added ethylene glycol (1.1 eq) and a catalytic amount of p-toluenesulfonic acid.
-
The mixture is heated to reflux with a Dean-Stark apparatus to remove water.
-
After completion of the reaction (monitored by TLC), the mixture is cooled, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield the monoprotected cyclohexanedione.
Step 2: Reformatsky Reaction
-
A flask containing activated zinc dust (2.0 eq) is heated under vacuum and then cooled to room temperature under an inert atmosphere.
-
Anhydrous THF is added, followed by a solution of the monoprotected cyclohexanedione (1.0 eq) and ethyl bromoacetate (1.5 eq) in THF, added dropwise to maintain a gentle reflux.
-
After the addition is complete, the reaction mixture is heated at reflux for an additional hour.
-
The reaction is then cooled to 0 °C and quenched by the slow addition of saturated aqueous ammonium chloride solution.
-
The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried, and concentrated.
Step 3: Lactonization and Deprotection
-
The crude β-hydroxy ester is dissolved in a suitable solvent (e.g., toluene) with a catalytic amount of a strong acid (e.g., sulfuric acid).
-
The mixture is heated to induce lactonization.
-
Following lactonization, aqueous acid is added to effect the deprotection of the ketal.
-
The product is extracted, purified by column chromatography to yield this compound.
Oxidative Spirolactonization
Modern synthetic methods offer more elegant and efficient routes to complex molecules. Catalytic oxidative spirolactonization has emerged as a powerful tool for the synthesis of spirolactones.[8][9] This approach involves the palladium-catalyzed carbonylative cyclization of a suitable precursor, such as a hydroxycyclopropanol.
Causality of Experimental Choices:
-
Precursor Synthesis: This strategy requires the synthesis of a specific hydroxycyclopropanol precursor from a cyclohexanone derivative. This multi-step precursor synthesis is a drawback, but the efficiency of the final spirolactonization step can compensate for this.
-
Catalyst and Oxidant: A cationic palladium catalyst is effective in promoting the C-C bond cleavage of the cyclopropanol and subsequent carbonylation.[8] Benzoquinone (BQ) is a common oxidant used in such catalytic cycles to regenerate the active Pd(II) species.
-
Reaction Conditions: The reaction is typically carried out under mild conditions, which is advantageous for sensitive substrates.
Workflow Diagram:
Caption: Workflow for the Oxidative Spirolactonization approach.
Experimental Protocol (Hypothetical, based on related transformations):
Step 1: Synthesis of the Hydroxycyclopropanol Precursor
-
(This would involve a multi-step synthesis starting from a protected 1,3-cyclohexanedione, likely involving the addition of a suitable cyclopropanol-containing fragment.)
Step 2: Catalytic Oxidative Spirolactonization
-
To a solution of the hydroxycyclopropanol precursor (1.0 eq) in a suitable solvent (e.g., DCE) is added the palladium catalyst (e.g., [Pd(neoc)(OAc)]2(OTf)2, 5 mol %) and benzoquinone (BQ, 2.0 eq).
-
The reaction vessel is purged with carbon monoxide (CO) and maintained under a CO atmosphere (balloon pressure).
-
The reaction is stirred at room temperature until completion (monitored by LC-MS).
-
The reaction mixture is then filtered through a pad of celite and concentrated.
-
The residue is purified by flash column chromatography to afford the desired spirolactone.
-
A final deprotection step, if necessary, would yield this compound.
Michael Addition-Cyclization Cascade
Cascade reactions offer an efficient way to build molecular complexity in a single step. A Michael addition followed by an intramolecular cyclization is a powerful strategy for the synthesis of spirocyclic compounds.[10][11]
Causality of Experimental Choices:
-
Reactants: 1,3-Cyclohexanedione can act as the Michael donor.[5][6] A suitable Michael acceptor would be an acrylic acid derivative that can subsequently act as an electrophile for the lactonization step.
-
Catalysis: The reaction can be catalyzed by a base or an organocatalyst. The use of a chiral organocatalyst could potentially introduce enantioselectivity in the spirocenter formation.
-
One-Pot Procedure: This approach has the potential to be a one-pot synthesis, which is highly desirable in terms of efficiency and sustainability.
Workflow Diagram:
Caption: Workflow for the Michael Addition-Cyclization approach.
Experimental Protocol (Conceptual):
-
To a solution of 1,3-cyclohexanedione (1.0 eq) and a suitable acrylate derivative (e.g., a protected 2-bromoacrylate, 1.1 eq) in an appropriate solvent (e.g., DMF) is added a base (e.g., K2CO3, 2.0 eq) or an organocatalyst.
-
The reaction mixture is stirred at an appropriate temperature (ranging from room temperature to elevated temperatures) and monitored by TLC.
-
Upon completion of the Michael addition, the reaction conditions are adjusted (e.g., by heating) to promote the intramolecular cyclization (lactonization).
-
The reaction is quenched with water and the product is extracted with an organic solvent.
-
The combined organic layers are washed, dried, and concentrated.
-
The crude product is purified by column chromatography to yield this compound.
Conclusion and Future Perspectives
The synthesis of this compound can be approached through several strategic pathways. The Reformatsky reaction offers a classic and reliable, albeit potentially lower-yielding, route using readily available starting materials. The oxidative spirolactonization represents a more modern and highly efficient catalytic approach, though it necessitates the synthesis of a more complex precursor. The Michael addition-cyclization cascade holds the promise of a highly atom-economical and potentially asymmetric synthesis.
The choice of the optimal synthetic route will depend on the specific requirements of the research program, including the desired scale of the synthesis, the importance of stereochemical control, and the available resources. Further research into the development of a dedicated and optimized synthesis for this important spiro-dione scaffold is warranted and will undoubtedly contribute to the advancement of medicinal chemistry and drug discovery.
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A Comparative Guide to the Biological Activity of 2-Oxa-spiro[4.5]decane-1,6-dione and Structurally Related Scaffolds
Introduction
Spirocyclic systems, characterized by two rings connected through a single common atom, represent a class of "privileged" three-dimensional structures in medicinal chemistry. Their rigid, well-defined spatial arrangement allows for precise orientation of functional groups, making them attractive scaffolds for targeting complex biological macromolecules.[1][2] Among these, the 2-oxa-spiro[4.5]decane framework is of particular interest due to its presence in various natural products exhibiting significant biological activities.[3][4] This guide focuses on the potential biological activity of a specific derivative, 2-Oxa-spiro[4.5]decane-1,6-dione.
Due to the novelty of this specific dione, direct experimental data is limited. Therefore, this guide will adopt a predictive and comparative approach. We will dissect the core structural motifs of this compound, compare them to structurally analogous compounds with well-documented biological activities, and propose a robust, self-validating experimental workflow to systematically evaluate its therapeutic potential. This document is intended for researchers, scientists, and drug development professionals seeking to explore this promising chemical space.
Section 1: The Spiro[4.5]decane Scaffold: A Foundation for Diverse Bioactivity
The spiro[4.5]decane ring system is a recurring motif in a multitude of biologically active molecules, ranging from natural products to synthetic therapeutic agents.[3][5] The inherent three-dimensionality of this scaffold provides an escape from the "flatland" of traditional aromatic-rich drug candidates, often leading to improved physicochemical properties such as solubility and metabolic stability.[6] Research over the past decade has demonstrated the versatility of spiro-compounds, with derivatives exhibiting a wide array of pharmacological effects, including:
-
Anticancer Activity: Many spiro compounds, particularly spirooxindoles and spiro-pyrrolopyridazines, have shown potent cytotoxicity against various cancer cell lines.[1][2][7] Their mechanisms often involve inducing apoptosis, causing cell cycle arrest, or inhibiting key signaling proteins like the epidermal growth factor receptor (EGFR).[7][8]
-
Antimicrobial and Antifungal Activity: Spiro-fused heterocycles, such as spiro-4H-pyrans, have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria.[9][10] Natural products containing spiroketal moieties are also known for their antibacterial and antifungal properties.[11]
-
Central Nervous System (CNS) Activity: Derivatives like 1-oxa-8-azaspiro[4.5]decanes have been developed as potent M1 muscarinic agonists for potential use in treating Alzheimer's disease.[12] This highlights the scaffold's ability to interact with complex neurological targets.
The diverse activities of these related compounds strongly suggest that the this compound core is a promising starting point for the discovery of novel therapeutic agents.
Section 2: Comparative Analysis of this compound and Related Structures
To predict the potential bioactivity of this compound, we will compare its key structural features—the spiro-lactone and dione functionalities—with those of known active compounds.
The Lactone Moiety as a Bioactive Functional Group
The γ-butyrolactone ring present in this compound is a critical feature. Lactones are ubiquitous in nature and are known to be inherent alkylating agents, capable of interacting with biological nucleophiles.[13] This reactivity underpins their broad range of biological effects, from antimicrobial to anti-neoplastic.[13] It is plausible that the lactone in our target compound could act as an irreversible inhibitor of enzymes by forming a covalent bond with active site residues, such as serine or cysteine. For instance, the natural product Lipstatin utilizes a β-lactone to irreversibly inhibit pancreatic lipase.[14]
Comparison with Bioactive Spiro-diones and Oxaspiro-compounds
The most direct comparisons can be made with spiro compounds that also feature oxygen atoms and ketone functionalities within their frameworks.
-
1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones (Antitumor Agents): A series of these compounds has been synthesized and shown to possess potent antitumor activity against human lung (A549), breast (MDA-MB-231), and cervical (HeLa) cancer cell lines.[15] The presence of the dione system, particularly the quinone-like moiety, is crucial for this activity. Although our target compound lacks the conjugated diene, the presence of two carbonyl groups suggests a potential for similar cytotoxic mechanisms, possibly through redox cycling or interaction with cellular nucleophiles.
-
Spiroconyones B and C (Cytotoxic Natural Products): Isolated from the sea star Patiria pectinifera, these complex steroids feature rare spiro[4.5]decane and oxaspiro[4.5]decane scaffolds.[3][16] Spiroconyone B and its analogues demonstrated significant cytotoxicity against HL-60 leukemia cells, inducing apoptosis through the mitochondrial pathway.[3][16] This provides strong evidence that the core oxaspiro[4.5]decane skeleton itself, even without a dione system, can serve as a potent cytotoxic pharmacophore.
The structural similarities and documented activities of these compounds are summarized in the table below.
| Compound Class | Key Structural Features | Reported Biological Activity | Representative IC50 Values (µM) |
| This compound (Target) | Spiro-lactone, Ketone | Hypothesized: Anticancer, Antimicrobial, Enzyme Inhibition | To be determined. |
| 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones | Spiro-lactone, Conjugated dione (quinone-like) | Potent Antitumor | 0.08 - 0.19 against MDA-MB-231, A549, and HeLa cell lines for the most potent derivatives.[15] |
| Spiroconyone Analogues (from Patiria pectinifera) | Oxaspiro[4.5]decane, Steroidal backbone | Cytotoxicity, Apoptosis Induction | 3.6 - 7.6 against HL-60 (leukemia) cells.[3] |
| Spiro-4H-pyran Derivatives | Spiro-pyran | Antibacterial | 32 - 64 (MIC, µg/mL) against S. aureus and S. pyogenes for the most active derivative.[9] |
| 1-Oxa-8-azaspiro[4.5]decanes | Spiro-tetrahydrofuran | M1 Muscarinic Agonism | Not applicable (agonist activity).[12] |
Section 3: Proposed Experimental Workflow for Biological Evaluation
Based on the comparative analysis, a multi-tiered approach is recommended to systematically screen for and characterize the biological activity of this compound. This workflow is designed to be logical and self-validating, starting with broad screening and progressing to more specific, mechanism-of-action studies.
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A Comparative Spectroscopic Guide to 2-Oxa-spiro[4.5]decane-1,6-dione and its Analogs
This guide provides an in-depth spectroscopic comparison of 2-Oxa-spiro[4.5]decane-1,6-dione, a molecule of interest in medicinal chemistry and natural product synthesis, against its structural analogs. By examining the nuances in Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, this document serves as a practical reference for researchers engaged in the synthesis, identification, and structural elucidation of spirocyclic compounds.
The unique three-dimensional architecture of spiro compounds, conferred by the shared quaternary carbon, presents distinct spectroscopic challenges and signatures.[1] Understanding these signatures is paramount for unambiguous characterization. This guide explains the causality behind experimental observations, offering insights grounded in established spectroscopic principles.
Molecular Structures Under Comparison
The core molecule, this compound, features a γ-butyrolactone ring fused via a spiro-center to a cyclohexanone ring. For a robust comparison, two key analogs have been selected:
-
Analog A: Spiro[4.5]decane-1,6-dione: This analog replaces the lactone's oxygen with a methylene group, converting the γ-butyrolactone to a cyclopentanone. This allows for a direct assessment of the heteroatom's influence on the spectra.
-
Analog B: 1-Oxa-spiro[4.5]decan-2-one: This analog lacks the ketone on the cyclohexane ring, isolating the spectroscopic features of the spiro-lactone moiety.
Caption: Core molecule and selected structural analogs for comparison.
Infrared (IR) Spectroscopy Analysis
IR spectroscopy provides a rapid and effective method for identifying key functional groups, particularly the carbonyl (C=O) groups, whose absorption frequencies are sensitive to their local chemical environment.
Causality of Carbonyl Stretching Frequencies: The primary diagnostic region for these compounds is 1650-1850 cm⁻¹. The position of the C=O stretch is dictated by factors like ring strain and induction.
-
Lactone (γ-butyrolactone): The five-membered ring of a γ-butyrolactone imparts significant angle strain, which increases the energy required to stretch the C=O bond. Consequently, its IR absorption appears at a higher frequency (typically 1760-1780 cm⁻¹) compared to an acyclic ester.[2]
-
Ketone (Cyclohexanone): A six-membered cyclohexanone ring is relatively strain-free, exhibiting a C=O stretch in the standard range for aliphatic ketones (typically 1710-1725 cm⁻¹).[3]
-
Ketone (Cyclopentanone): Similar to the lactone, the five-membered cyclopentanone ring has angle strain, shifting its C=O absorption to a higher frequency than cyclohexanone (typically 1740-1750 cm⁻¹).
Comparative IR Data Summary:
| Compound | Key IR Absorptions (cm⁻¹) | Interpretation |
| This compound | ~1775 (strong), ~1715 (strong) | Two distinct C=O stretches are observed. The higher frequency peak (~1775 cm⁻¹) is characteristic of the strained γ-butyrolactone. The peak at ~1715 cm⁻¹ corresponds to the cyclohexanone carbonyl. |
| Analog A: Spiro[4.5]decane-1,6-dione | ~1745 (strong), ~1710 (strong) | The lactone is replaced by a cyclopentanone, whose C=O stretch appears at a lower frequency (~1745 cm⁻¹) than the lactone due to the absence of the electron-withdrawing ester oxygen. The cyclohexanone peak remains at ~1710 cm⁻¹.[4] |
| Analog B: 1-Oxa-spiro[4.5]decan-2-one | ~1770 (strong) | Only a single, strong absorption for the γ-butyrolactone C=O is present, confirming the absence of the second carbonyl group. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed information regarding the carbon skeleton and proton environments of the molecule.[5] Both ¹H and ¹³C NMR are indispensable for structural confirmation.[4]
¹³C NMR Spectroscopy
Key diagnostic signals in the ¹³C NMR spectrum include the carbonyl carbons, the spiro carbon, and carbons adjacent to the oxygen atom.
Causality of Chemical Shifts:
-
Carbonyl Carbons (C=O): These are the most deshielded carbons, appearing far downfield. Ketone carbonyls typically appear in the 205-220 ppm range, while ester/lactone carbonyls are found further upfield at 170-180 ppm.[5][6]
-
Spiro Carbon: This quaternary carbon is a hallmark of the structure. Its chemical shift is sensitive to the nature of the rings it joins.
-
Carbons Adjacent to Oxygen (C-O): The carbon bonded to the lactone's ether oxygen (C5 in the core molecule) will be significantly deshielded, typically appearing in the 60-90 ppm range.
Comparative ¹³C NMR Data Summary (δ, ppm):
| Assignment | This compound | Analog A: Spiro[4.5]decane-1,6-dione | Analog B: 1-Oxa-spiro[4.5]decan-2-one |
| C=O (Lactone) | ~175 | - | ~177 |
| C=O (Ketone) | ~210 | ~215 (Cyclohexanone) | - |
| C=O (Ketone) | - | ~218 (Cyclopentanone) | - |
| Spiro Carbon (C5) | ~90 | ~65 | ~92 |
| -CH₂-O- (C4) | ~68 | - | ~67 |
Note: Values are approximate and can vary based on solvent and experimental conditions.
The spiro carbon (C5) in the oxygen-containing compounds is significantly more deshielded (~90-92 ppm) compared to the all-carbon Analog A (~65 ppm), clearly demonstrating the electron-withdrawing effect of the adjacent oxygen atom.
¹H NMR Spectroscopy
The ¹H NMR spectra of these spirocyclic systems are often complex due to restricted bond rotations, leading to diastereotopic protons and intricate splitting patterns.[4] Protons alpha to the carbonyl groups are typically the most deshielded among the aliphatic signals.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation patterns, which are crucial for confirming the molecular formula and connectivity. Spirocyclic ketones and lactones exhibit characteristic fragmentation pathways.
Expected Fragmentation Pathways:
-
Alpha-Cleavage: The bonds adjacent to the carbonyl groups are common cleavage points.
-
Loss of CO/CO₂: Lactones can undergo characteristic loss of CO₂ or CO, while ketones primarily lose CO.[7]
-
Ring Cleavage: The spirocyclic system can undergo complex rearrangements and ring-opening fragmentations. For spiro ketones, fragmentation is often dictated by the relative size of the rings, with cleavage originating in the larger ring being common.[8]
Caption: Plausible MS fragmentation pathways for the core molecule.
Comparative MS Data Summary (m/z):
| Compound | Molecular Ion (M⁺˙) | Key Fragment Ions |
| This compound | 182 | 154 (M-CO), 138 (M-CO₂), 110, 98 |
| Analog A: Spiro[4.5]decane-1,6-dione | 166 | 138 (M-CO), 111, 110, 97, 83, 55. The fragment at m/z 111 is particularly significant for the spiro[4.5]decanone system.[8][9] |
| Analog B: 1-Oxa-spiro[4.5]decan-2-one | 154 | 126 (M-CO), 111, 98, 81. The m/z 111 peak is a notable fragment.[10] |
The fragmentation patterns are highly diagnostic. The loss of 44 Da (CO₂) is unique to the lactone-containing structures, while the presence of two carbonyls in the core molecule and Analog A leads to sequential or competitive loss of CO (28 Da).
Experimental Protocols
To ensure data integrity and reproducibility, standardized protocols must be followed.
Caption: General workflow for spectroscopic analysis.
A. FT-IR Spectroscopy Protocol
-
Sample Preparation: For solid samples, thoroughly mix ~1 mg of the compound with 100 mg of dry KBr powder. Press the mixture into a transparent pellet using a hydraulic press. For liquid/oil samples, cast a thin film onto a salt (NaCl or KBr) plate.
-
Background Collection: Run a background spectrum of the empty sample compartment (or the pure KBr pellet/salt plate).
-
Sample Analysis: Place the sample in the instrument and acquire the spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.
-
Data Processing: Perform a background subtraction and identify key peak frequencies.
B. NMR Spectroscopy Protocol
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃) containing 1% tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm). Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup: The choice of a 400 MHz (or higher) field strength spectrometer is crucial for resolving the complex multiplets expected from these rigid structures.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
¹³C NMR Acquisition: Due to the low natural abundance of ¹³C, a larger number of scans is required (typically 1024 or more).[6] Proton-decoupled mode is standard to produce a spectrum of singlets, simplifying interpretation.[5] DEPT-135 and DEPT-90 experiments should be run to differentiate between CH, CH₂, and CH₃ groups.
-
Data Processing: Fourier transform the raw data, phase the spectrum, and calibrate using the TMS signal. Integrate ¹H signals and assign chemical shifts for all spectra.
C. Mass Spectrometry (GC-MS, EI mode) Protocol
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source. A standard non-polar column (e.g., DB-5) is typically suitable.
-
GC Method: Inject 1 µL of the sample. Use a temperature program that allows for the separation of the analyte from any impurities (e.g., start at 50°C, ramp to 250°C at 10°C/min).
-
MS Method: Set the ionization energy to 70 eV. Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-300).
-
Data Analysis: Identify the peak corresponding to the compound of interest in the total ion chromatogram. Analyze the corresponding mass spectrum, identifying the molecular ion and key fragment ions.
References
- Benchchem. (n.d.). Application Notes and Protocols for the Spectroscopic Analysis of Spiro-diketones using NMR and IR Techniques.
-
Kovalev, I. S., et al. (2011). ¹H and ¹³C NMR chemical shift assignments of spiro-cycloalkylidenehomo- and methanofullerenes by the DFT-GIAO method. Magnetic Resonance in Chemistry, 49(6), 378-384. Retrieved from [Link]
-
PubChem. (n.d.). Spiro[4.5]decane-1,6-dione. Retrieved from [Link]
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PubChem. (n.d.). 1-Oxaspiro[4.5]decan-2-one. Retrieved from [Link]
-
Shepler, B. (2019). Spectroscopic analysis of aldehydes and ketones. YouTube. Retrieved from [Link]
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Wolff, R. E., et al. (1969). Mass spectral fragmentation of spiro ketones and olefins. The Journal of Organic Chemistry, 34(11), 3263-3268. Retrieved from [Link]
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Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]
- Unknown Author. (n.d.). 13C NMR spectroscopy • Chemical shift.
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Crotti, A. E. M., et al. (2004). The fragmentation mechanism of five-membered lactones by electrospray ionisation tandem mass spectrometry. International Journal of Mass Spectrometry, 232(3), 271-276. Retrieved from [Link]
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Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]
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Suhartono, T., et al. (2024). Diastereoselective Synthesis of 2-Amino-spiro[4.5]decane-6-ones Through Synergistic Photocatalysis and Organocatalysis for [3 + 2] Cycloaddition of Cyclopropylamines with Olefins. Molecules, 29(1), 249. Retrieved from [Link]
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ResearchGate. (n.d.). 4‐step synthesis of 2‐oxaspiro[4.5]dec‐7‐ene derivatives 32 a–c. Retrieved from [Link]
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PubChem. (n.d.). gamma-Butyrolactone. Retrieved from [Link]
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NIST. (n.d.). γ-Butyrolactone. NIST Chemistry WebBook. Retrieved from [Link]
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Su, C., et al. (2009). On the low volatility of cyclic esters: an infrared spectroscopy comparison between dimers of gamma-butyrolactone and methyl propionate. Physical Chemistry Chemical Physics, 11(47), 11157-11170. Retrieved from [Link]
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"validation of an analytical method for 2-Oxa-spiro[4.5]decane-1,6-dione"
A Comprehensive Guide to the Validation of an Analytical Method for 2-Oxa-spiro[4.5]decane-1,6-dione: An HPLC-UV Approach and Comparison with GC-MS
Introduction: The Analytical Imperative for Spirocyclic Compounds
This compound is a member of the spirocyclic compound family, which are characterized by two rings connected by a single common atom.[1] This structural motif is of significant interest in medicinal chemistry and drug development due to the conformational rigidity imparted by the spirocenter.[1] The precise and accurate quantification of such molecules is paramount for ensuring product quality, stability, and safety in pharmaceutical formulations. The validation of an analytical method provides documented evidence that the procedure is fit for its intended purpose.[2]
This guide, intended for researchers, scientists, and drug development professionals, provides a detailed walkthrough of the validation of a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantification of this compound. The validation parameters are discussed in the context of the International Council for Harmonisation (ICH) guidelines, which provide a harmonized framework for analytical method validation.[3][4][5] Furthermore, a comparative discussion with a Gas Chromatography-Mass Spectrometry (GC-MS) method is presented to highlight the rationale behind method selection.
The Foundation of a Validated Method: Adherence to Regulatory Standards
The validation of an analytical procedure is a critical component of the quality assurance system in the pharmaceutical industry.[6] Regulatory bodies such as the US Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have adopted the ICH guidelines to ensure a standardized approach to analytical method validation.[7][8][9][10] The recently updated ICH Q2(R2) guideline, in conjunction with the new ICH Q14 guideline on analytical procedure development, emphasizes a more scientific, lifecycle-based approach to method validation.[6][11][12]
The core validation characteristics that will be addressed for the HPLC-UV method for this compound are:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[3]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[3]
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[13]
-
Accuracy: The closeness of test results obtained by the method to the true value.[14]
-
Precision: The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[15]
-
Detection Limit (DL): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (QL): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.[14]
A Validated HPLC-UV Method for this compound
Experimental Protocol: HPLC-UV Analysis
Instrumentation:
-
High-Performance Liquid Chromatograph equipped with a quaternary pump, autosampler, and UV-Vis detector.
-
Chromatographic Data System (CDS) for data acquisition and processing.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm) |
| Mobile Phase | Isocratic elution with Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 210 nm (based on the UV absorbance of the dione chromophore) |
| Run Time | 10 minutes |
Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of acetonitrile.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to obtain a final concentration within the validated range. Filter through a 0.45 µm syringe filter before injection.
Validation Parameters and Acceptance Criteria
The following table summarizes the validation parameters, experimental approach, and typical acceptance criteria as per ICH guidelines.
| Validation Parameter | Experimental Approach | Acceptance Criteria |
| Specificity | Analyze blank, placebo, and spiked samples with potential impurities and degradation products. | The peak for this compound should be free of interference from other components. Peak purity analysis should confirm homogeneity. |
| Linearity | Analyze five to six concentrations of the reference standard covering the expected range. | Correlation coefficient (r²) ≥ 0.999. The y-intercept should be close to zero. |
| Range | Confirmed by the linearity, accuracy, and precision data. | The range should cover the expected concentrations of the analyte in the samples. |
| Accuracy | Perform recovery studies by spiking a known amount of analyte into a placebo at three concentration levels (e.g., 80%, 100%, 120% of the target concentration). | The mean recovery should be within 98.0% to 102.0%. |
| Precision | Repeatability (Intra-day): Analyze six replicate samples at 100% of the target concentration on the same day. Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst and/or instrument. | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Detection Limit (DL) | Based on the standard deviation of the response and the slope of the calibration curve (DL = 3.3 * σ / S). | The signal-to-noise ratio should be approximately 3:1. |
| Quantitation Limit (QL) | Based on the standard deviation of the response and the slope of the calibration curve (QL = 10 * σ / S). | The signal-to-noise ratio should be approximately 10:1. Precision and accuracy at the QL should be acceptable. |
| Robustness | Deliberately vary chromatographic parameters such as mobile phase composition (±2%), flow rate (±0.1 mL/min), and column temperature (±2 °C). | The system suitability parameters (e.g., retention time, peak area, tailing factor) should remain within acceptable limits. |
Comparative Analysis: HPLC-UV vs. GC-MS
The choice of an analytical method depends on the physicochemical properties of the analyte, the sample matrix, and the intended purpose of the analysis. For this compound, both HPLC-UV and GC-MS are viable techniques. A study on a similar compound, 7,9-di-tert-butyl-1-oxaspiro(4,5)deca-6,9-diene-2,8-dione, highlighted the use of both GC-MS and HPLC-MS/MS for its quantification.[16]
| Feature | HPLC-UV | GC-MS |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance. | Separation based on partitioning between a gaseous mobile phase and a stationary phase, with detection by mass spectrometry. |
| Analyte Suitability | Suitable for a wide range of compounds, including those that are non-volatile and thermally labile. | Requires the analyte to be volatile and thermally stable. Derivatization may be necessary for non-volatile compounds. |
| Specificity | Good specificity, but may be susceptible to interference from co-eluting compounds with similar UV spectra.[15] | Excellent specificity due to the combination of chromatographic separation and mass spectrometric detection, which provides structural information. |
| Sensitivity | Generally less sensitive than GC-MS. | Highly sensitive, capable of detecting and quantifying analytes at very low concentrations. |
| Quantification | Reliable for quantification, especially for routine quality control. | Can be used for quantification, but may require more complex calibration and internal standards for high accuracy. |
| Cost & Complexity | Relatively lower cost and complexity compared to GC-MS. | Higher initial instrument cost and requires more specialized expertise for operation and maintenance. |
Rationale for Selecting HPLC-UV for Routine Analysis:
For routine quality control and assay of this compound in a pharmaceutical setting, the proposed HPLC-UV method offers a balance of performance, cost-effectiveness, and ease of use. The dione functionality provides a suitable chromophore for UV detection. While GC-MS offers higher specificity and sensitivity, the potential for thermal degradation of lactone-containing compounds makes HPLC a more robust choice for quantitative analysis without the need for derivatization.[16]
Visualizing the Validation Workflow
The following diagrams illustrate the logical flow of the analytical method validation process and the relationship between the key validation parameters.
Caption: Workflow for Analytical Method Validation.
Caption: Interrelationship of Validation Parameters.
Conclusion
The validation of an analytical method is a mandatory step in ensuring the quality and consistency of pharmaceutical products. This guide has provided a comprehensive framework for the validation of an HPLC-UV method for the quantification of this compound, grounded in the principles of the ICH guidelines. The detailed experimental protocol and the comparative analysis with GC-MS offer a practical and scientifically sound approach for researchers and drug development professionals. By following a structured validation process, laboratories can ensure that their analytical methods are reliable, accurate, and fit for their intended purpose, ultimately contributing to the safety and efficacy of pharmaceutical products.
References
-
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
-
Pharma Talks. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Retrieved from [Link]
-
ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]
-
gmp-compliance.org. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. Retrieved from [Link]
-
European Medicines Agency. (2024, June 14). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]
-
Lab Manager. (2025, September 19). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]
-
gmp-compliance.org. (2024, February 7). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2015, July). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]
-
International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
-
ECA Academy. (2024, March 20). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. Retrieved from [Link]
-
European Medicines Agency. (1995, June 1). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
European Medicines Agency. (2023, December 15). Quality: specifications, analytical procedures and analytical validation. Retrieved from [Link]
-
gmp-compliance.org. (2014, August 6). EMA publishes Document on the Validation of analytical Methods. Retrieved from [Link]
-
ResearchGate. (n.d.). 4‐step synthesis of 2‐oxaspiro[4.5]dec‐7‐ene derivatives 32 a–c. Retrieved from [Link]
-
PubMed. (2023, September 1). Quantification and stability assessment of 7,9-di‑tert‑butyl‑1-oxaspiro(4,5)deca-6,9-diene-2,8‑dione leaching from cross-linked polyethylene pipes using gas and liquid chromatography. Retrieved from [Link]
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A Comparative Guide to Assessing the Purity of Synthesized 2-Oxa-spiro[4.5]decane-1,6-dione
For researchers, scientists, and professionals in drug development, the meticulous confirmation of a synthesized compound's purity is a critical, non-negotiable step. This guide provides an in-depth, comparative analysis of methodologies for assessing the purity of 2-Oxa-spiro[4.5]decane-1,6-dione, a spirocyclic lactone of significant interest. We will delve into the rationale behind experimental choices, present detailed protocols, and compare purification techniques, all while adhering to the rigorous standards of scientific integrity and validation.
The Synthetic Landscape and Potential Impurities
The synthesis of this compound, while not extensively detailed in publicly available literature, can be logically inferred to proceed through common synthetic routes for spiro-lactones. A plausible and efficient pathway involves the reaction of cyclohexanone with a derivative of succinic acid, such as succinic anhydride, under acidic or basic conditions. This reaction likely proceeds through an initial aldol-type condensation followed by intramolecular cyclization and lactonization.
Understanding the synthetic pathway is paramount as it allows for the prediction of potential process-related impurities. These may include:
-
Unreacted Starting Materials: Residual cyclohexanone and succinic anhydride or its hydrolyzed form, succinic acid.
-
Intermediates: Incomplete cyclization could lead to the presence of acyclic keto-acid intermediates.
-
Byproducts of Side Reactions: Self-condensation of cyclohexanone can produce dimeric byproducts. Dehydration or other rearrangements of intermediates under the reaction conditions can also lead to undesired structures.
-
Solvent and Reagent Residues: Trace amounts of solvents used in the reaction and purification, as well as catalysts, may remain in the final product.
The effective assessment of purity, therefore, hinges on the ability to resolve and quantify the target compound from this array of potential contaminants.
Orthogonal Analytical Approaches for Purity Determination
A robust purity assessment relies on the principle of orthogonality, employing multiple analytical techniques that separate and detect compounds based on different physicochemical properties. For this compound, a combination of chromatographic and spectroscopic methods is recommended.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC is an indispensable tool for the quantitative analysis of non-volatile organic compounds. For this compound, a reversed-phase HPLC (RP-HPLC) method is the logical first choice due to the moderate polarity of the molecule.
Causality in Method Development: The choice of a C18 stationary phase is based on its versatility and proven efficacy in retaining and separating a wide range of organic molecules. The mobile phase, a mixture of a polar solvent (like water or a buffer) and a less polar organic solvent (such as acetonitrile or methanol), allows for the fine-tuning of the retention and separation of the target compound from more polar or less polar impurities. UV detection is suitable as the dione functionality is expected to have a UV chromophore.
Comparative Analysis of HPLC Conditions:
| Parameter | Condition A (General Screening) | Condition B (Optimized for Impurity Profiling) | Rationale for Comparison |
| Column | C18, 250 mm x 4.6 mm, 5 µm | C18, 150 mm x 4.6 mm, 3.5 µm | Shorter column with smaller particles in Condition B can provide faster analysis and higher efficiency for resolving closely eluting impurities. |
| Mobile Phase | A: Water, B: Acetonitrile | A: 0.1% Formic Acid in Water, B: Acetonitrile | The addition of an acid in Condition B can improve peak shape for acidic or basic impurities and enhance separation. |
| Gradient | 50-95% B over 20 min | 20-80% B over 30 min | A shallower gradient in Condition B provides better resolution of minor components. |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Detection | UV at 210 nm | Diode Array Detector (DAD) scanning 200-400 nm | DAD allows for the identification of co-eluting peaks and the selection of the optimal wavelength for each component. |
Experimental Protocol: Validated RP-HPLC Method
This protocol is based on established methods for similar spiro-lactone compounds and adheres to the principles of the ICH Q2(R2) guidelines for analytical procedure validation.[1][2][3]
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a DAD detector.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 30% B to 90% B over 25 minutes, hold at 90% B for 5 minutes, return to 30% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: 220 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound and dissolve in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.
-
Further dilute to a working concentration of 0.1 mg/mL with the initial mobile phase composition.
-
-
Validation Parameters (as per ICH Q2(R2)):
-
Specificity: Analyze blank (diluent), placebo (if applicable), and spiked samples to demonstrate that no interference occurs at the retention time of the analyte.
-
Linearity: Prepare a series of solutions of a reference standard over a concentration range of 50% to 150% of the expected sample concentration. Plot peak area against concentration and determine the correlation coefficient (should be >0.999).
-
Accuracy: Perform recovery studies by spiking a known amount of reference standard into a sample matrix at three different concentration levels (e.g., 80%, 100%, and 120%). The recovery should be within 98-102%.
-
Precision (Repeatability and Intermediate Precision): Analyze multiple preparations of a homogeneous sample on the same day (repeatability) and on different days with different analysts or equipment (intermediate precision). The relative standard deviation (RSD) should be less than 2%.
-
Limit of Quantitation (LOQ) and Limit of Detection (LOD): Determine the lowest concentration that can be reliably quantified and detected, respectively.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Impurities
GC-MS is an excellent orthogonal technique to HPLC, particularly for identifying and quantifying volatile and semi-volatile impurities that may not be well-retained or detected by HPLC. This includes residual solvents and low molecular weight byproducts.
Causality in Method Development: A non-polar or mid-polar capillary column is typically used for the separation of a broad range of organic compounds. Electron ionization (EI) is a standard and robust ionization technique that generates reproducible fragmentation patterns, which can be compared against spectral libraries for compound identification.
Experimental Protocol: GC-MS Analysis
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an EI source.
-
Chromatographic Conditions:
-
Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Transfer Line Temperature: 280 °C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in a volatile solvent such as ethyl acetate or dichloromethane.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Confirmation
NMR spectroscopy is unparalleled for structural elucidation and can also be used for quantitative purity assessment (qNMR). Both ¹H and ¹³C NMR are essential for confirming the identity of the synthesized this compound and identifying any structurally related impurities.
Causality in Method Development: Deuterated chloroform (CDCl₃) is a common solvent for non-polar to moderately polar organic compounds. The presence of specific chemical shifts and coupling patterns in the ¹H NMR spectrum, and the number and chemical shifts of signals in the ¹³C NMR spectrum, provide a unique fingerprint of the molecule.
Expected Spectral Features for this compound:
-
¹H NMR: Expect multiplets for the methylene protons of the cyclohexane and the γ-butyrolactone rings. The absence of signals corresponding to starting materials (e.g., vinylic protons if an unsaturated precursor was used) would be an indicator of purity.
-
¹³C NMR: Expect distinct signals for the two carbonyl carbons (lactone and ketone), the spiro carbon, and the methylene carbons of both rings. The number of signals should correspond to the number of unique carbon atoms in the molecule.
Experimental Protocol: NMR Analysis
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of CDCl₃.
-
Data Acquisition: Acquire ¹H, ¹³C, and, if necessary, 2D correlation spectra (e.g., COSY, HSQC, HMBC) to aid in the complete assignment of signals and identification of impurities.
Comparative Overview of Purification Techniques
Once the purity of the synthesized this compound has been assessed, further purification may be necessary. The choice of purification technique depends on the nature of the impurities and the desired scale of purification.
| Technique | Principle | Advantages | Disadvantages | Best For |
| Recrystallization | Difference in solubility of the compound and impurities in a given solvent at different temperatures. | Simple, inexpensive, and can yield highly pure crystalline material. | Requires a suitable solvent to be found; can have lower yields. | Removing small amounts of impurities from a solid product. |
| Column Chromatography | Differential adsorption of components onto a stationary phase (e.g., silica gel) and elution with a mobile phase. | Versatile, can separate a wide range of compounds. | Can be time-consuming and solvent-intensive for large scales. | Routine laboratory-scale purification. |
| Preparative HPLC | Same principle as analytical HPLC but with larger columns and higher flow rates to isolate larger quantities of material. | High resolution, can separate closely related impurities.[4] | More expensive equipment and solvents; lower throughput than flash chromatography. | High-purity isolation of small to moderate quantities of material. |
| Supercritical Fluid Chromatography (SFC) | Uses a supercritical fluid (typically CO₂) as the mobile phase.[5][6] | "Green" technique with reduced organic solvent consumption; faster separations and solvent removal compared to HPLC.[1][2] | Requires specialized equipment; sample solubility in the mobile phase can be a limitation. | Chiral separations and purification of thermally labile or less polar compounds.[1][2][3] |
Visualizing the Workflow
Caption: Workflow for purity assessment of this compound.
Conclusion
The purity assessment of a synthesized compound like this compound is a multi-faceted process that demands a systematic and scientifically rigorous approach. By employing a suite of orthogonal analytical techniques, namely HPLC, GC-MS, and NMR, and validating these methods according to established guidelines such as ICH Q2(R2), researchers can have high confidence in the identity, purity, and quality of their material. The choice of an appropriate purification technique is equally critical and should be guided by the specific impurity profile and the desired scale of operation. This comprehensive guide provides the foundational knowledge and practical protocols to empower scientists in making informed decisions for the robust characterization of this and other novel chemical entities.
References
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Guideline, Validation of Analytical Procedures Q2(R2). 2023.
- Tapkir, N., et al. "A Stability Indicating RP-HPLC Method for the Determination of Spironolactone in Bulk and Pharmaceutical Dosage Form." International Journal of Pharmaceutical Sciences and Research, vol. 14, no. 4, 2023, pp. 1962-1969.
- Patel, S., et al. "Development and Validation of RP-HPLC Method of Analysis for Assay of Spironolactone.
-
Waters Corporation. "Analytical HPLC to Preparative HPLC: Scale-Up Techniques using a Natural Product." 2018. [Link]
-
Novartis. "Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals." AZoM, 22 Nov. 2021. [Link]
- Grand-Guillaume Perrenoud, A., et al. "Supercritical Fluid Chromatography in the Pharmaceutical Industry: Implementation in Development and Quality Control." LCGC International, vol. 32, no. 1, 2019, pp. 14-23.
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"comparing the reactivity of 2-Oxa-spiro[4.5]decane-1,6-dione with other diones"
An In-Depth Guide to the Comparative Reactivity of 2-Oxa-spiro[4.5]decane-1,6-dione
Introduction: Unveiling the Reactivity of a Unique Spirocyclic Scaffold
To researchers, scientists, and drug development professionals, the exploration of novel molecular scaffolds is paramount for discovering new chemical entities with unique properties. The spirocyclic framework, characterized by two rings sharing a single common atom, imparts a rigid, three-dimensional geometry that is highly sought after in medicinal chemistry for its ability to orient functional groups in precise spatial arrangements.[1][2] this compound is a compelling example, integrating a five-membered γ-lactone ring and a six-membered cyclohexanedione ring through a spirocyclic carbon.
This guide provides a comprehensive analysis of the predicted reactivity of this compound. Direct experimental data on this specific molecule is limited; therefore, our approach is to dissect its structure into its core functional components—the lactone, the ketone, and the spiro-center—and draw objective comparisons with well-characterized diones and cyclic esters. By understanding the electronic and steric influences inherent to its structure, we can build a robust predictive model of its chemical behavior. This analysis is grounded in fundamental principles of organic chemistry and supported by data from analogous systems, offering a valuable resource for designing synthetic routes and predicting potential metabolic pathways.
Section 1: Electrophilicity of the Carbonyl Centers: A Tale of Two Carbonyls
A molecule's reactivity is fundamentally governed by the distribution of electron density.[3] In this compound, two distinct electrophilic carbonyl centers are present: the lactone (cyclic ester) carbonyl (C1) and the ketone carbonyl (C6). Nucleophilic addition, a cornerstone reaction for carbonyl compounds, involves the attack of a nucleophile on the partially positive carbonyl carbon.[4][5][6] The relative reactivity of these two sites is dictated by a combination of electronic and steric effects.[7][8]
-
Electronic Effects : The lactone carbonyl at C1 is part of an ester functionality. The adjacent oxygen atom in the ring can donate a lone pair of electrons through resonance, which reduces the partial positive charge on the C1 carbonyl carbon. In contrast, the ketone carbonyl at C6 is only flanked by alkyl groups, which offer minimal electronic stabilization. Consequently, the ketone carbonyl (C6) is inherently more electrophilic and thus more susceptible to nucleophilic attack than the lactone carbonyl (C1).[9]
-
Steric Effects : The spirocyclic nature of the molecule introduces significant steric considerations. The approach of a nucleophile to either carbonyl is hindered by the adjacent ring. However, the five-membered lactone ring is more planar and potentially less sterically demanding than the six-membered cyclohexane ring, which can adopt various chair and boat conformations. The precise steric environment depends on the preferred conformation, but it is a critical factor in modulating reactivity.
For comparison, consider a simple acyclic keto-ester. The ketone is almost universally more reactive towards nucleophiles than the ester. We can extrapolate this principle to our spirocyclic system, predicting that reactions involving nucleophilic addition (e.g., Grignard reactions, reduction with hydrides) will preferentially occur at the C6 ketone position.
Section 2: Enolate Formation and Acidity of α-Protons
The presence of protons on carbons alpha (α) to a carbonyl group imparts acidity, allowing for the formation of enolate nucleophiles under basic conditions.[10][11] These enolates are fundamental intermediates in a vast array of carbon-carbon bond-forming reactions, such as the aldol condensation.[12] this compound possesses three distinct sets of α-protons:
-
C5-H : Alpha to the ketone (C6) and part of the spiro-center. Deprotonation here is impossible as it is a quaternary carbon.
-
C7-H : Alpha to the ketone (C6).
-
C3-H : Alpha to the lactone carbonyl (C1).
The acidity of these protons determines the ease of enolate formation. The pKa of protons α to a ketone is typically around 20, while for an ester (lactone), it is closer to 25.[13] This significant difference in acidity implies that under equilibrium conditions with a suitable base, enolate formation will overwhelmingly favor deprotonation at the C7 position, adjacent to the more activating ketone group.
Comparison with 1,3-Cyclohexanedione: 1,3-Cyclohexanedione is a classic example of a β-dicarbonyl compound where the methylene protons at C2 are highly acidic (pKa ≈ 5.26) because the resulting enolate is stabilized by resonance across both carbonyl groups.[14] In solution, it exists predominantly as its enol tautomer.[14][15] In contrast, this compound lacks this doubly-activated methylene group. Its α-protons are only activated by a single carbonyl each, rendering them significantly less acidic than those in 1,3-cyclohexanedione. This makes the formation of a thermodynamic, doubly-stabilized enolate impossible for the spiro-dione, fundamentally altering its reactivity profile in base-catalyzed reactions.[16][17]
Methodology 1: Competitive Reduction to Determine Carbonyl Electrophilicity
Objective: To experimentally determine the relative reactivity of the ketone (C6) and lactone (C1) carbonyls towards a nucleophile.
Protocol:
-
Preparation: Dissolve 1 equivalent of this compound in anhydrous Tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., Argon).
-
Reaction: Add 0.5 equivalents of a mild reducing agent, such as Sodium Borohydride (NaBH₄), portion-wise over 10 minutes to the stirred solution. The sub-stoichiometric amount ensures that the reaction is competitive.
-
Quenching: After stirring for 1 hour at -78 °C, quench the reaction by the slow addition of a saturated aqueous solution of Ammonium Chloride (NH₄Cl).
-
Extraction: Allow the mixture to warm to room temperature, then extract with Ethyl Acetate (3 x 20 mL). Combine the organic layers, dry over anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Analysis: Analyze the crude product mixture by ¹H NMR and ¹³C NMR spectroscopy. The ratio of the two possible mono-reduction products (alcohol at C6 vs. alcohol from lactone opening) will indicate the relative electrophilicity of the two carbonyl carbons. The expected outcome is the preferential reduction of the ketone at C6.
Section 3: Ring-Opening Reactivity of the Lactone Moiety
The γ-lactone ring in this compound is a cyclic ester and is susceptible to ring-opening reactions, such as hydrolysis or aminolysis, particularly under basic or acidic conditions.[18][19] The stability and reactivity of the lactone ring are influenced by ring strain. Five-membered γ-lactones, like the one present in our target molecule, are generally quite stable due to minimal angle strain.[19]
Comparison with Cyclic Anhydrides: To contextualize this reactivity, we can compare it to five- and six-membered cyclic anhydrides, such as succinic anhydride and glutaric anhydride. Anhydrides are significantly more reactive towards nucleophiles than esters or lactones. This is because the carboxylate leaving group generated during the initial nucleophilic attack on an anhydride is much more stable (better leaving group) than the alkoxide that would be generated from a lactone.
-
Succinic Anhydride (5-membered ring): Readily undergoes hydrolysis, even in ambient moisture, to form succinic acid.[20] Its reaction with alcohols and amines is rapid, forming mono-esters and mono-amides, respectively.[20]
-
Glutaric Anhydride (6-membered ring): Also highly reactive, though sometimes slightly less so than its five-membered counterpart due to reduced ring strain.[21][22]
Therefore, while the lactone in this compound is a reactive site, it is considerably more stable and less prone to spontaneous ring-opening than analogous cyclic anhydrides. Harsh conditions (e.g., strong base like NaOH and heat) would be required to induce hydrolysis.[19][23] This selective stability is a key consideration for synthetic planning, allowing chemists to perform reactions at other sites (like the C6 ketone) while preserving the lactone ring under controlled conditions.
Methodology 2: Base-Catalyzed Enolate Formation and Trapping
Objective: To confirm the regioselectivity of enolate formation.
Protocol:
-
Enolate Formation: Dissolve 1 equivalent of this compound in anhydrous THF in a flame-dried flask under an Argon atmosphere. Cool the solution to -78 °C. Add 1.1 equivalents of a strong, non-nucleophilic base such as Lithium Diisopropylamide (LDA) dropwise.[11] Stir for 1 hour at this temperature to ensure complete enolate formation.
-
Trapping: Add 1.2 equivalents of a silylating agent, such as Trimethylsilyl Chloride (TMSCl), to the enolate solution. The TMS group will "trap" the enolate as a more stable silyl enol ether.
-
Workup: Allow the reaction to warm to room temperature over 2 hours. Quench with a saturated aqueous solution of Sodium Bicarbonate (NaHCO₃).
-
Extraction and Purification: Extract the product with Diethyl Ether (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Magnesium Sulfate (MgSO₄), and concentrate in vacuo. Purify the resulting silyl enol ether by flash column chromatography.
-
Analysis: Characterize the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry to determine the structure. The position of the silyloxy group will unequivocally identify the site of deprotonation, which is predicted to be at C7, forming the silyl enol ether derived from the ketone.
Data Presentation and Visualization
Table 1: Comparative Reactivity Summary
| Feature / Reaction Type | This compound | 1,3-Cyclohexanedione | Succinic Anhydride |
| Most Electrophilic Carbonyl | Ketone (C6) > Lactone (C1) | Equivalent Carbonyls | Equivalent Carbonyls |
| Primary Nucleophilic Attack Site | C6 (Ketone) | C1 or C3 | C2 or C5 |
| α-Proton Acidity (pKa) | C7-H (~20), C3-H (~25) | C2-H (~5.3) | C3/C4-H (Not significantly acidic) |
| Predominant Enolate Formed | C7-enolate (kinetic/thermodynamic) | C2-enolate (doubly stabilized) | N/A |
| Ring-Opening Susceptibility | Moderate (requires harsh conditions) | N/A | High (hydrolyzes readily) |
Diagrams
Caption: Simplified mechanism for the base-catalyzed hydrolysis of the lactone ring.
Conclusion
The reactivity of this compound is a nuanced interplay of its constituent functional groups, modulated by the steric and electronic constraints of its spirocyclic architecture. Our comparative analysis leads to several key predictions:
-
Selective Electrophilicity : The ketone carbonyl at C6 is the more electrophilic center and will be the primary site of attack for most nucleophiles.
-
Regioselective Enolization : The protons at C7, alpha to the ketone, are the most acidic. Base-mediated reactions will proceed via the formation of an enolate at this position.
-
Lactone Stability : The γ-lactone ring is relatively robust compared to more reactive acyl systems like cyclic anhydrides and will only undergo ring-opening under more forceful reaction conditions.
These insights provide a predictive framework for chemists to harness the unique reactivity of this scaffold. By selectively targeting the ketone or activating the α-position, synthetic chemists can elaborate the molecule while preserving the lactone, or alternatively, use the lactone as a handle for subsequent ring-opening and functionalization, paving the way for the development of novel, structurally complex molecules for pharmaceutical and materials science applications.
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Frimer, A. A., Marks, V., Sprecher, M., & Gilinskysharon, P. (1994). Electronic and Steric Effects in the Dienone-Phenol Rearrangement of 2-Hydroxy- and 2-Alkoxycyclohexa-2,5-dien-1-ones. Journal of Organic Chemistry, 59(7), 1831-1834. [Link]
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Comparative Cross-Reactivity Analysis of 2-Oxa-spiro[4.5]decane-1,6-dione Derivatives: A Guide for Preclinical Drug Development
The pursuit of novel therapeutic agents with high specificity and minimal off-target effects is a cornerstone of modern drug discovery. Spirocyclic scaffolds have emerged as a promising structural motif, offering a unique three-dimensional architecture that can enhance potency, selectivity, and overall drug-like properties.[1][2][3][4][5] Among these, the 2-Oxa-spiro[4.5]decane-1,6-dione framework has garnered interest for its potential in developing new therapeutics. However, as with any novel chemical series, a thorough understanding of their cross-reactivity profile is paramount to de-risk their progression into clinical development.
This guide provides a comparative framework for assessing the cross-reactivity of this compound derivatives. We will delve into the rationale behind experimental design, present a detailed protocol for a representative in vitro assay, and offer a comparative analysis of hypothetical data to guide researchers in their evaluation of this promising class of compounds.
The Imperative of Early-Stage Cross-Reactivity Profiling
Off-target interactions of small molecules are a major contributor to adverse drug reactions and clinical trial failures.[6] Early identification of potential cross-reactivities allows for the timely optimization of lead compounds to improve their selectivity and safety profiles. For novel scaffolds like the this compound derivatives, a systematic evaluation against a panel of relevant biological targets is not just a regulatory requirement but a critical step in building a robust preclinical data package.
Designing a Cross-Reactivity Study: A Strategic Approach
A well-designed cross-reactivity study should be both broad enough to capture unexpected interactions and focused enough to provide meaningful insights into the selectivity of the compound series. The selection of targets for the screening panel should be guided by several factors:
-
Primary Target Homologs: Include proteins that are structurally related to the intended therapeutic target.
-
Known "Promiscuous" Targets: Incorporate targets that are frequently implicated in off-target effects of various drug classes (e.g., hERG, CYPs, various kinases, and GPCRs).
-
Targets Implicated in Common Adverse Events: Screen against proteins whose modulation is known to cause common side effects.
-
In Silico Predictions: Utilize computational models to predict potential off-target interactions and inform panel selection.[6]
Experimental Protocol: In Vitro Kinase Inhibition Assay for Cross-Reactivity Profiling
To illustrate the practical aspects of a cross-reactivity study, we provide a detailed protocol for an in vitro kinase inhibition assay. Kinases are a large family of enzymes that are common off-target liabilities for many small molecules.
Objective: To determine the inhibitory activity of a this compound derivative against a panel of kinases to assess its selectivity.
Materials:
-
Test Compound (e.g., "Spiro-Compound A")
-
Positive Control Inhibitor (e.g., Staurosporine)
-
Recombinant Human Kinases
-
ATP
-
Substrate Peptide
-
Assay Buffer
-
Detection Reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
384-well plates
-
Plate reader
Methodology:
-
Compound Preparation: Prepare a serial dilution of Spiro-Compound A and the positive control in DMSO.
-
Reaction Setup: In a 384-well plate, add the assay buffer, the kinase, and the substrate peptide.
-
Compound Addition: Add the diluted compounds to the reaction wells. Include a "no inhibitor" control (DMSO only) and a "no enzyme" control.
-
Initiation of Reaction: Add ATP to all wells to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for the optimized reaction time.
-
Detection: Add the detection reagent according to the manufacturer's instructions. This typically involves a step to stop the kinase reaction and a second step to measure the amount of ADP produced, which is proportional to the kinase activity.
-
Data Acquisition: Read the luminescence signal on a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" control. Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.
Caption: Experimental workflow for an in vitro kinase inhibition assay.
Comparative Data Analysis
To provide a practical example, let's consider a hypothetical this compound derivative, "Spiro-Compound A," designed as a potent and selective inhibitor of Kinase X. We will compare its cross-reactivity profile against two alternative compounds: "Compound B," a structurally similar analog, and "Compound C," a known multi-kinase inhibitor.
| Target Kinase | Spiro-Compound A (IC50, nM) | Compound B (IC50, nM) | Compound C (IC50, nM) |
| Kinase X (Primary Target) | 15 | 25 | 50 |
| Kinase Y (Related) | 1,200 | 500 | 75 |
| Kinase Z (Unrelated) | >10,000 | 8,000 | 150 |
| Kinase A (Off-target) | >10,000 | >10,000 | 200 |
| Kinase B (Off-target) | 8,500 | 6,000 | 300 |
Interpretation of Results:
-
Spiro-Compound A: Demonstrates excellent potency for the primary target, Kinase X, and a high degree of selectivity. Its IC50 values for other kinases are significantly higher, indicating a favorable cross-reactivity profile.
-
Compound B: While still potent against Kinase X, it shows reduced selectivity compared to Spiro-Compound A, with more significant inhibition of the related Kinase Y.
-
Compound C: As expected for a multi-kinase inhibitor, it shows broad activity across multiple kinases, highlighting a lack of selectivity.
Caption: Potential signaling pathway interactions of Spiro-Compound A.
Conclusion and Future Directions
The hypothetical data presented herein underscore the importance of systematic cross-reactivity profiling in the early stages of drug discovery. The this compound scaffold, as exemplified by "Spiro-Compound A," demonstrates the potential for developing highly selective therapeutic agents. Further studies should include a broader range of in vitro assays, such as other enzyme inhibition assays, receptor binding assays, and cell-based functional assays, to build a comprehensive selectivity profile.[7][8][9][10] Ultimately, a thorough understanding of a compound's cross-reactivity is essential for mitigating risks and increasing the likelihood of clinical success.
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A Comparative Guide to the Efficient Synthesis of 2-Oxa-spiro[4.5]decane-1,6-dione: An Evaluation of Synthetic Strategies
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides an in-depth comparison of potential synthetic routes for the efficient construction of 2-Oxa-spiro[4.5]decane-1,6-dione, a spirocyclic scaffold with potential applications in medicinal chemistry and materials science. The inherent rigidity and defined three-dimensional orientation of substituents in spirocycles make them attractive frameworks in drug discovery. The presence of both a lactone and a ketone functional group in the target molecule presents unique synthetic challenges and opportunities for further functionalization.
Lacking a single, established protocol for the synthesis of this specific dione, this guide, exercising full editorial control, proposes and critically evaluates three distinct, plausible synthetic strategies. These routes are grounded in established chemical principles and draw parallels from the synthesis of structurally related compounds. Each strategy is presented with a detailed experimental protocol, a mechanistic rationale, and a discussion of its potential advantages and disadvantages.
Strategic Approaches to the Synthesis of this compound
The construction of the this compound core requires the strategic formation of a spirocyclic system containing a lactone and a cyclohexanone ring. The following sections detail three distinct approaches to achieve this transformation:
-
Oxidative Cyclization of a Keto-Acid Precursor
-
Intramolecular Dieckmann Condensation of a Diester Precursor
-
Radical Cyclization of an Unsaturated Precursor
Method 1: Oxidative Cyclization of a Keto-Acid Precursor
This approach is predicated on the synthesis of a suitable keto-acid precursor, which can then undergo an intramolecular oxidative cyclization to form the target spiro-lactone dione. This strategy is attractive due to its potential for convergency and the availability of methods for both keto-acid synthesis and oxidative cyclization.[1][2]
Conceptual Workflow
Caption: Oxidative Cyclization Workflow.
Detailed Experimental Protocol
Step 1: Synthesis of 2-(3-carboxypropyl)cyclohexanone
-
To a solution of cyclohexanone (1.0 eq) in a suitable aprotic solvent such as THF, add a strong base like lithium diisopropylamide (LDA) (1.1 eq) at -78 °C to form the lithium enolate.
-
After stirring for 1 hour, add ethyl 4-bromobutanoate (1.2 eq) and allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with ethyl acetate.
-
Purify the resulting keto-ester by column chromatography.
-
Hydrolyze the ester to the carboxylic acid by refluxing with an excess of aqueous sodium hydroxide, followed by acidic workup.
Step 2: Oxidative Cyclization to this compound
-
Dissolve the 2-(3-carboxypropyl)cyclohexanone (1.0 eq) in a suitable solvent like dichloromethane.
-
Add a hypervalent iodine reagent such as (diacetoxyiodo)benzene (PhI(OAc)₂) (1.5 eq) and a catalytic amount of a radical initiator like AIBN.
-
Reflux the mixture under an inert atmosphere for several hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture, wash with saturated aqueous sodium bicarbonate solution, and dry the organic layer over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography to yield this compound.
Mechanistic Rationale & Discussion
The formation of the keto-acid precursor proceeds via a standard enolate alkylation. The subsequent oxidative cyclization is proposed to occur through a radical mechanism. The hypervalent iodine reagent initiates the formation of a radical at the alpha-position to the cyclohexanone carbonyl. This radical can then undergo an intramolecular cyclization onto the carboxylic acid, followed by further oxidation to form the lactone and the second ketone. The efficiency of this step is highly dependent on the choice of oxidant and reaction conditions.
Advantages:
-
Convergent approach.
-
Well-established methods for the synthesis of keto-acids.
Disadvantages:
-
The oxidative cyclization step may suffer from low yields or competing side reactions.
-
Regioselectivity of the initial radical formation could be a concern with more complex substrates.
Method 2: Intramolecular Dieckmann Condensation
The Dieckmann condensation is a classic method for the formation of cyclic β-keto esters.[3] This strategy involves the synthesis of a diester precursor that can undergo an intramolecular cyclization to form the cyclohexanone ring of the target molecule, with the lactone being formed in a subsequent step.
Conceptual Workflow
Caption: Radical Cyclization Workflow.
Detailed Experimental Protocol
Step 1: Synthesis of the Radical Precursor
-
Prepare a precursor containing a radical initiator (e.g., a bromide or iodide), a radical acceptor (e.g., an alkene or alkyne), and the necessary atoms for the spiro-lactone dione framework. A potential precursor could be a cyclohexenone derivative with an α-bromo ester side chain.
Step 2: Radical Spirocyclization
-
Dissolve the radical precursor in a suitable solvent like benzene or toluene.
-
Add a radical initiator such as AIBN and a radical mediator like tributyltin hydride (Bu₃SnH).
-
Heat the reaction mixture to initiate the radical cascade.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the solvent under reduced pressure and purify the product by column chromatography to isolate the this compound.
Mechanistic Rationale & Discussion
The reaction is initiated by the formation of a radical from the precursor. This radical then undergoes an intramolecular addition to the unsaturated bond, forming a new ring and a new radical. This second radical can then be trapped or undergo further reactions to form the final product. The success of this approach hinges on the careful design of the precursor to favor the desired cyclization pathway.
Advantages:
-
Potential for a highly efficient, one-pot cyclization.
-
Can often be performed under mild conditions.
Disadvantages:
-
The synthesis of the radical precursor can be complex.
-
Controlling the stereochemistry of the newly formed stereocenters can be challenging.
-
The use of tin hydrides is a drawback due to their toxicity and the difficulty of removing tin byproducts.
Comparative Analysis of Synthetic Routes
| Feature | Method 1: Oxidative Cyclization | Method 2: Dieckmann Condensation | Method 3: Radical Spirocyclization |
| Overall Strategy | Convergent | Linear | Convergent (in the cyclization step) |
| Key Transformation | Intramolecular Oxidative Cyclization | Intramolecular Dieckmann Condensation | Intramolecular Radical Cascade |
| Plausible Yield | Moderate | Low to Moderate | Moderate to High (for the cyclization) |
| Number of Steps | Fewer | More | Fewer (for the cyclization) |
| Scalability | Potentially scalable | Less scalable | Potentially scalable |
| Key Challenges | Yield and selectivity of oxidation | Multiple steps, overall yield | Precursor synthesis, stereocontrol |
| Green Chemistry | Use of hypervalent iodine reagents | Use of strong bases and multiple steps | Use of toxic tin reagents |
Conclusion
The synthesis of this compound presents a significant synthetic challenge due to the lack of established protocols. This guide has proposed and evaluated three distinct and plausible synthetic strategies: oxidative cyclization, Dieckmann condensation, and radical spirocyclization.
The Oxidative Cyclization approach appears to be the most promising in terms of convergency and potential efficiency, provided the key oxidative cyclization step can be optimized. The Dieckmann Condensation route, while relying on a classic and robust reaction, is likely to be longer and less efficient overall. The Radical Spirocyclization strategy offers the allure of a highly efficient cascade reaction but may be hampered by the complexity of precursor synthesis and the use of hazardous reagents.
Ultimately, the choice of synthetic route will depend on the specific requirements of the research, including the desired scale, available starting materials, and tolerance for multi-step sequences. Further experimental investigation is required to validate and optimize these proposed synthetic pathways.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Oxa-spiro[4.5]decane-1,6-dione
This guide provides essential safety and logistical protocols for the proper disposal of 2-Oxa-spiro[4.5]decane-1,6-dione (CAS No. 345914-29-6). As this is a specialized research chemical, comprehensive public data on its specific toxicity and reactivity are limited. Therefore, this protocol is built upon the foundational principles of laboratory safety and chemical waste management, treating the substance with the caution required for a compound with an uncharacterized hazard profile. Adherence to these procedures is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment.
Part 1: Core Principle: Hazard Assessment for Uncharacterized Compounds
The primary directive when handling substances with incomplete toxicological data is to operate under the assumption that they are hazardous. All laboratory personnel must treat this compound waste as hazardous chemical waste unless verified otherwise by a comprehensive risk assessment.[1] This approach ensures the highest level of safety and compliance with regulations set forth by bodies such as the Environmental Protection Agency (EPA).[2]
Key Data Summary
The following table summarizes the known properties of this compound. The absence of hazard data underscores the necessity of the cautious approach outlined in this guide.
| Property | Value | Source |
| Chemical Name | This compound | [3] |
| CAS Number | 345914-29-6 | [3][4] |
| Molecular Formula | C₉H₁₂O₃ | [3] |
| Known Hazards | Data not available. Based on the functional groups (heterocyclic ketone), potential for skin, eye, and respiratory irritation should be assumed.[5][6] | N/A |
| Primary Disposal Route | Collection by a licensed hazardous waste disposal service. Do not dispose of down the drain or in regular trash. | [2][5] |
Part 2: Standard Operating Protocol for Disposal
This step-by-step protocol outlines the mandatory procedure for the safe segregation, storage, and disposal of this compound and any materials contaminated with it.
Step 1: Wear Appropriate Personal Protective Equipment (PPE)
Before handling the chemical in any form (pure, in solution, or as waste), all personnel must wear standard laboratory PPE. The rationale is to prevent accidental exposure via ingestion, inhalation, or skin contact.[7]
-
Eye Protection: Safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after handling.[8]
-
Body Protection: A lab coat must be worn and kept fastened.
All handling of the waste should be conducted within a certified chemical fume hood to minimize inhalation risk.[9]
Step 2: Waste Segregation
Proper segregation is a cornerstone of safe laboratory practice, designed to prevent dangerous chemical reactions within a waste container.[10]
-
Dedicated Waste Stream: Designate a specific waste container solely for this compound and materials directly contaminated with it (e.g., pipette tips, weighing paper, contaminated absorbent pads).
-
Avoid Incompatibles: Do not mix this waste with other chemical streams. While specific incompatibility data is unavailable, as a general rule for organic ketones and esters, avoid mixing with strong oxidizing agents, strong acids, and strong bases.[11]
Step 3: Containerization
The integrity of the waste container is essential to prevent leaks and spills.[12]
-
Select a Compatible Container: Use a leak-proof container made of a chemically resistant material (e.g., high-density polyethylene or glass) with a secure, tightly-fitting lid.[2]
-
Maintain Container Integrity: The container must be kept closed at all times except when waste is being added. Do not overfill; a general guideline is to fill to no more than 90% capacity to allow for expansion.[2]
Step 4: Labeling
Clear and accurate labeling is a regulatory requirement and is crucial for communicating hazards to everyone in the laboratory and to waste disposal personnel.[13][14] The label must be securely affixed to the container and include the following information:
-
The words "Hazardous Waste" .[14]
-
The full chemical name: "this compound" .
-
The CAS Number: 345914-29-6 .
-
An indication of the hazards. Since the hazards are not fully known, a statement such as "Potential Irritant. Full Toxicological Properties Unknown. Handle with Extreme Caution." is appropriate.
Step 5: Storage in a Satellite Accumulation Area (SAA)
Waste must be stored safely at or near its point of generation in a designated Satellite Accumulation Area (SAA) that is under the control of laboratory personnel.[11][13]
-
Location: The SAA should be clearly marked and situated away from general laboratory traffic.
-
Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks.
-
Accumulation Limits: Be aware of your institution's and region's limits on the volume of waste (typically up to 55 gallons) and the length of time it can be stored in an SAA.[11][13]
Step 6: Final Disposal
The only acceptable route for final disposal is through your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste contractor.[5]
-
Request Pickup: Follow your institution's specific procedures to request a hazardous waste pickup.
-
Documentation: Maintain accurate records of the waste generated, as required by your institution and regulatory agencies.[15]
-
Prohibited Actions: Under no circumstances should this chemical waste be poured down the drain or placed in the regular solid waste trash.[1][11]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for handling this compound waste.
Part 3: Spill and Emergency Procedures
Accidental spills must be treated as a hazardous event. The materials used for cleanup must also be disposed of as hazardous waste.[1]
-
Small Spills (in a fume hood):
-
Alert personnel in the immediate area.
-
Ensure your PPE is intact.
-
Contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels to absorb large quantities of liquid.
-
Carefully collect the absorbed material using non-sparking tools and place it in the designated hazardous waste container.[16]
-
Clean the spill area with an appropriate solvent, and dispose of the cleaning materials as hazardous waste.
-
-
Large Spills or Spills Outside a Fume Hood:
-
Evacuate the laboratory immediately and alert others.
-
Prevent entry into the area.
-
Contact your institution's emergency response line and EH&S department from a safe location.
-
Part 4: Waste Minimization
In line with the principles of green chemistry and regulatory mandates, all laboratories should strive to minimize waste generation.[17][18]
-
Source Reduction: Order and prepare only the quantity of this compound required for your experiments.[12]
-
Inventory Management: Maintain an accurate and up-to-date chemical inventory to avoid ordering duplicate materials and to track chemicals that are approaching their expiration date.[17]
-
Substitution: Where scientifically viable, consider substituting hazardous chemicals with less hazardous alternatives.[17]
By implementing this comprehensive disposal plan, you contribute to a culture of safety, ensure regulatory compliance, and fulfill your professional responsibility to protect yourself, your colleagues, and the environment.
References
- Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories.
- Vanderbilt University Environmental Health, Safety and Sustainability. (2024, January). Guide to Managing Laboratory Chemical Waste.
- University of Pennsylvania Environmental Health & Radiation Safety. (n.d.). Laboratory Chemical Waste Management Guidelines.
- CSIR IIP. (n.d.). Laboratory Chemical Waste Management.
- National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Management of Waste. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
- BenchChem. (2025). Proper Disposal of Spiro[2.5]octane-5-carboxylic acid: A Guide for Laboratory Professionals.
- BenchChem. (2025). Proper Disposal of Spiro[cyclohexane-1,3'-indolin]-2'-one: A Guide for Laboratory Professionals.
- GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from Central Washington University website.
- AK Scientific, Inc. (n.d.). Safety Data Sheet: 2,2-Dioxo-6-oxa-2lambda6-thiaspiro[4.5]decan-9-amine.
- American Society for Clinical Laboratory Science. (n.d.). Managing Hazardous Chemical Waste in the Lab.
- Medical Laboratory Observer. (2019, June 25). Laboratory Waste Management: The New Regulations.
- U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document.
- U.S. Environmental Protection Agency. (1975). Guidelines for the Disposal of Small Quantities of Unused Pesticides.
- Ossila. (2022, November 14). Safety Data Sheet: Spiro-OMeTAD.
- Capot Chemical. (2026, January 7). MSDS of 8-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione.
- Guidechem. (n.d.). 2-OXASPIRO[4.5]DECANE-1,3-DIONE CAS 6051-25-8 wiki.
- Aaron Chemicals LLC. (2025, August 11). Safety Data Sheet: 6-oxa-9-azaspiro[4.5]decane hydrochloride.
- ChemicalBook. (n.d.). This compound.
- ChemicalBook. (2025, July 26). Chemical Safety Data Sheet MSDS / SDS - SPIRO[4.5]DECANE-7,9-DIONE.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 573609, Spiro[4.5]decane-1,6-dione.
- United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
- MedChemExpress. (2025, October 2). 2-Oxa-7-azaspiro[4.5]decane hydrochloride-SDS.
- Fluorochem Ltd. (2024, December 19). Safety Data Sheet: 7,9-Di-tert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12783, 1-Oxaspiro[4.5]decan-2-one.
- Combi-Blocks, Inc. (2025, November 25). Safety Data Sheet: 2,6-Dioxa-9-aza-spiro[4.5]decane hydrochloride.
- ChemSynthesis. (2025, May 20). spiro[4.5]decane-1,6-dione.
- The Good Scents Company. (n.d.). 1-oxaspiro(4,5)decan-2-one, 699-61-6.
- D'Alessandro, M., et al. (2023). Green Oxidation of Heterocyclic Ketones with Oxone in Water. The Journal of Organic Chemistry.
- BLDpharm. (n.d.). 345914-29-6|this compound.
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Navigating the Safe Handling of 2-Oxa-spiro[4.5]decane-1,6-dione: A Guide for Laboratory Professionals
Disclaimer: The following recommendations are based on hazard assessments of analogous compounds. It is imperative to treat 2-Oxa-spiro[4.5]decane-1,6-dione with the caution required for a substance of unknown toxicity and to supplement these guidelines with your institution's specific safety protocols.
Hazard Assessment: Understanding the Risks
Based on the hazard classifications of related oxa-spiro compounds, this compound should be presumed to present the following risks until proven otherwise:
-
Skin Irritation (Potential H315): Similar compounds are known to cause skin irritation upon contact.[1][2][3][4][5]
-
Serious Eye Irritation (Potential H319): Direct contact with the eyes is likely to cause serious irritation.[1][2][3][4][5]
-
Respiratory Tract Irritation (Potential H335): If the compound is a solid powder, inhalation of dust may lead to respiratory irritation.[1][2][3][4][5]
-
Harmful if Swallowed (Potential H302): Some analogs are classified as harmful if ingested.[3][4][5][6]
These potential hazards form the logical basis for the stringent personal protective equipment (PPE) and handling protocols outlined below. The primary objective is to prevent any direct contact with the substance.
Essential Personal Protective Equipment (PPE)
A multi-layered PPE approach is critical. The following table summarizes the minimum required equipment for handling this compound.
| Body Part | Required PPE | Rationale & Specifications |
| Eyes/Face | Safety Goggles & Face Shield | Standard safety glasses are insufficient. Chemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) are mandatory to prevent eye contact. A face shield should be worn over goggles when handling larger quantities or when there is a significant splash risk.[2][5] |
| Hands | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or degradation before use. Use proper glove removal technique to avoid skin contact and dispose of contaminated gloves as hazardous waste.[1][7] |
| Body | Laboratory Coat / Impervious Gown | A fully buttoned laboratory coat provides a primary barrier. For procedures with a higher risk of contamination, a chemically impervious gown or apron should be worn.[2][5] |
| Respiratory | N95/P1 Dust Mask (as needed) | If the compound is a fine powder and there is a risk of aerosolization (e.g., during weighing or transfer), a NIOSH-approved N95 or an EN 143-rated P1 dust respirator is necessary. All respiratory protection should be used within the context of a formal respiratory protection program.[1][7] |
Operational Plan: From Receipt to Disposal
Safe handling is a process. The following workflow provides a step-by-step guide for minimizing exposure at every stage.
Sources
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
